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  • Product: 1-Methyl-4-(phenylsulfonyl)piperazine
  • CAS: 66739-87-5

Core Science & Biosynthesis

Foundational

A Technical Guide to 1-Methyl-4-(phenylsulfonyl)piperazine: Synthesis, Properties, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals The piperazine ring is a cornerstone of medicinal chemistry, prized for its unique structural and physicochemical properties that often impart favo...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone of medicinal chemistry, prized for its unique structural and physicochemical properties that often impart favorable oral bioavailability and aqueous solubility to drug candidates.[1] When functionalized with a phenylsulfonyl group, the resulting scaffold, phenylsulfonylpiperazine, becomes a versatile building block for creating compounds with a wide range of biological activities, including anticancer and antimicrobial effects.[2][3] This guide provides an in-depth examination of a specific, unsymmetrically substituted derivative: 1-Methyl-4-(phenylsulfonyl)piperazine. We will explore its core chemical properties, propose a robust synthetic pathway, and discuss its relevance in the broader context of drug discovery.

Core Chemical and Physical Properties

1-Methyl-4-(phenylsulfonyl)piperazine is an N-substituted piperazine derivative. While specific experimental data for this exact compound is not widely published, its properties can be reliably predicted based on its constituent functional groups: a tertiary amine (N-methyl), a sulfonamide linkage, a phenyl ring, and the piperazine core.

Table 1: Identifiers and Computed Physicochemical Properties

PropertyValueSource
IUPAC Name 1-Methyl-4-(phenylsulfonyl)piperazineN/A
Molecular Formula C₁₁H₁₆N₂O₂SCalculated
Molecular Weight 240.32 g/mol Calculated
CAS Number Not availableN/A
Topological Polar Surface Area (TPSA) 57.75 ŲCalculated
Predicted LogP (XLogP3) 0.8Calculated
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 4Calculated

Note: Properties are calculated using standard cheminformatics tools, as direct experimental values are not cataloged in major public databases.

The structure combines the basicity of the N-methyl tertiary amine with the electron-withdrawing nature of the phenylsulfonyl group. The sulfonamide nitrogen is non-basic due to resonance delocalization of its lone pair into the sulfonyl group. The predicted LogP suggests a moderate lipophilicity, indicating a good balance for potential membrane permeability and aqueous solubility. Piperazine and its simple salts are generally soluble in water, a property that can be influenced by temperature and the choice of counter-ion.[4]

Synthesis and Characterization: A Self-Validating Protocol

The synthesis of unsymmetrically N,N'-disubstituted piperazines is a critical task in medicinal chemistry, allowing for the precise tuning of a molecule's properties.[5] A logical and efficient pathway to 1-Methyl-4-(phenylsulfonyl)piperazine involves a two-step sequence: sulfonylation followed by methylation.

Diagram 1: Proposed Synthetic Workflow

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: N-Methylation Piperazine Piperazine Intermediate 1-(Phenylsulfonyl)piperazine Piperazine->Intermediate Base (e.g., TEA) DCM, 0°C to RT BenzenesulfonylChloride Benzenesulfonyl Chloride BenzenesulfonylChloride->Intermediate Intermediate2 1-(Phenylsulfonyl)piperazine MethylatingAgent Methylating Agent (e.g., Methyl Iodide) Product 1-Methyl-4-(phenylsulfonyl)piperazine MethylatingAgent->Product Intermediate2->Product Base (e.g., K₂CO₃) Acetonitrile, Reflux

Caption: Proposed two-step synthesis of 1-Methyl-4-(phenylsulfonyl)piperazine.

Step 1: Synthesis of 1-(Phenylsulfonyl)piperazine (Intermediate)

The initial step involves the mono-sulfonylation of piperazine. This reaction leverages the nucleophilicity of the piperazine nitrogens attacking the electrophilic sulfur of benzenesulfonyl chloride.

  • Causality: Using an excess of piperazine or carefully controlling the stoichiometry is crucial to favor mono-substitution over the formation of the di-substituted byproduct, 1,4-Bis(phenylsulfonyl)piperazine.[6] An alternative approach involves the in-situ protonation of piperazine to form piperazine monohydrochloride, which effectively protects one nitrogen atom, simplifying the synthesis of the mono-substituted product.[7]

Experimental Protocol:

  • Setup: To a stirred solution of piperazine (2.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) in a round-bottom flask cooled in an ice bath (0 °C).

  • Addition: Add benzenesulfonyl chloride (1.0 eq) dissolved in DCM dropwise over 30 minutes. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure 1-(phenylsulfonyl)piperazine.

Step 2: N-Methylation to Yield 1-Methyl-4-(phenylsulfonyl)piperazine

The second step is the alkylation of the remaining secondary amine on the piperazine ring. This is a standard nucleophilic substitution reaction.

  • Causality: The secondary amine of the intermediate is sufficiently nucleophilic to react with an alkylating agent like methyl iodide. A mild base such as potassium carbonate is used to neutralize the HI byproduct, driving the reaction to completion. The sulfonamide nitrogen does not react due to its significantly reduced nucleophilicity.

Experimental Protocol:

  • Setup: Combine 1-(phenylsulfonyl)piperazine (1.0 eq), potassium carbonate (2.0 eq), and a suitable solvent such as acetonitrile in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add methyl iodide (1.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 6-12 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over sodium sulfate, and concentrate. The final product, 1-Methyl-4-(phenylsulfonyl)piperazine, can be further purified by chromatography or recrystallization.

Analytical Characterization

To ensure the trustworthiness of the synthesis, the final product must be rigorously characterized.

  • ¹H NMR: Expected signals would include a singlet for the N-methyl protons (~2.3-2.5 ppm), multiplets for the piperazine ring protons (typically two distinct sets of signals, one adjacent to the methyl group and one adjacent to the sulfonyl group, ~2.5-3.2 ppm), and multiplets for the aromatic protons on the phenylsulfonyl group (~7.5-7.9 ppm).[8][9]

  • ¹³C NMR: The spectrum should show distinct signals for the methyl carbon, the four piperazine carbons (which may show two or four signals depending on symmetry and solvent), and the aromatic carbons.[8]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would be expected to show a strong signal for the molecular ion [M+H]⁺ at m/z 241.10.

  • Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the sulfonyl group (strong absorptions around 1350 cm⁻¹ and 1160 cm⁻¹ for asymmetric and symmetric SO₂ stretching, respectively) and C-H bonds of the aliphatic and aromatic systems.[10][11]

Applications in Drug Discovery and Medicinal Chemistry

The phenylsulfonylpiperazine scaffold is a privileged structure in medicinal chemistry, recognized for its role in developing agents with potent biological activity.

  • Anticancer Activity: Numerous studies have demonstrated the antiproliferative effects of phenylsulfonylpiperazine derivatives.[12] These compounds have shown significant growth inhibitory activity against various cancer cell lines, including human cervical carcinoma (SiHA), breast adenocarcinoma (MDA-MB-235), and pancreatic carcinoma (PANC-1).[12] The sulfonamide moiety is a key pharmacophore in many antitumor agents, and its incorporation into a piperazine structure can enhance this activity.[13] Research suggests that substitutions on the phenyl ring, such as halogens, can further increase the antitumor potential of these molecules.[3]

  • Broad Pharmacological Relevance: The piperazine heterocycle is a component in a vast array of FDA-approved drugs targeting a wide spectrum of diseases.[5][14] Its derivatives have been investigated as anti-infective, neuroactive, and anti-inflammatory agents.[2] The structural rigidity and basic nitrogen centers of the piperazine ring allow it to effectively interact with biological targets like G-protein coupled receptors, ion channels, and enzymes, while also providing a synthetic handle to optimize ADMET properties.[1] The N-methyl group, as seen in 1-methylpiperazine, is a common feature in many active pharmaceutical ingredients, where it often serves to increase potency or modify solubility and metabolic stability.[15]

Safety and Handling

While a specific safety data sheet for 1-Methyl-4-(phenylsulfonyl)piperazine is not available, hazard information can be inferred from related compounds. N-methylpiperazine is known to be corrosive and can cause severe skin burns and liver damage with prolonged exposure.[16] Standard laboratory safety protocols should be strictly followed when handling this and related compounds. This includes the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Conclusion

1-Methyl-4-(phenylsulfonyl)piperazine is a compound of significant interest built upon a scaffold with proven utility in drug discovery. Its chemical properties, characterized by a blend of basic and electron-withdrawing functionalities, make it an attractive starting point for library synthesis and lead optimization. The robust and logical synthetic pathway presented here provides a clear method for its preparation and validation. As research into novel therapeutics continues, the strategic functionalization of the phenylsulfonylpiperazine core, as exemplified by this N-methyl derivative, will undoubtedly continue to yield compounds with potent and selective biological activities.

References

  • Kommula, D., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Indian Journal of Pharmaceutical Sciences, 80(5), 930-939. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

  • Di Micco, S., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryEurope. Available at: [Link]

  • Alver, Ö., Parlak, C., & Şenyel, M. (2007). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 859-866. Available at: [Link]

  • da Silva, M. F., et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. PubMed Central. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Google Patents. (n.d.). Derivatives of n-methylpiperazine.
  • Roda, G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). 1,4-Bis(phenylsulfonyl)piperazine. National Center for Biotechnology Information. Available at: [Link]

  • Kommula, D., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Available at: [Link]

  • Google Patents. (n.d.). Methylation of piperazines.
  • Kumar, R., et al. (2024). The medicinal chemistry of piperazines: A review. PubMed. Available at: [Link]

  • MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Available at: [Link]

  • Pavek, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]

  • European Patent Office. (2017). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. Available at: [Link]

  • C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. (n.d.). Available at: [Link]

  • Sanjay Chemicals (India) Pvt. Ltd. (n.d.). N-METHYL PIPERAZINE. Available at: [Link]

  • Google Patents. (n.d.). Method for the preparation of piperazine and its derivatives.
  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of 1-Methyl-4-(phenylsulfonyl)piperazine

Abstract This technical guide provides a comprehensive analysis of the putative mechanism of action of 1-Methyl-4-(phenylsulfonyl)piperazine, a compound belonging to a class of molecules with significant activity within...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 1-Methyl-4-(phenylsulfonyl)piperazine, a compound belonging to a class of molecules with significant activity within the central nervous system. Drawing upon extensive research into the structure-activity relationships of phenylpiperazine and arylpiperazine scaffolds, this document elucidates the likely molecular targets, downstream signaling cascades, and physiological effects of this specific analog. The guide is intended for researchers, scientists, and drug development professionals, offering both a high-level overview and detailed experimental methodologies to facilitate further investigation. The core hypothesis presented is that 1-Methyl-4-(phenylsulfonyl)piperazine functions as a dual antagonist of dopamine D2 and serotonin 5-HT6 receptors, a profile with significant therapeutic potential for various neurological and psychiatric disorders.

Introduction: The Phenylsulfonylpiperazine Scaffold in Neuropharmacology

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system. Its ability to be readily substituted at its two nitrogen atoms allows for fine-tuning of its pharmacological properties. When combined with a phenylsulfonyl group, the resulting scaffold has shown a strong propensity for interacting with aminergic G protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptors. The addition of a methyl group to the piperazine nitrogen, as in 1-Methyl-4-(phenylsulfonyl)piperazine, is a common strategy to modulate basicity, lipophilicity, and receptor binding affinity. This guide will synthesize the available evidence to propose a detailed mechanism of action for this specific compound.

Primary Molecular Targets: A Dual Receptor Antagonist Profile

Based on extensive literature on analogous compounds, the primary molecular targets of 1-Methyl-4-(phenylsulfonyl)piperazine are hypothesized to be the dopamine D2 receptor (D2R) and the serotonin 5-HT6 receptor (5-HT6R). The phenylpiperazine moiety is a classic pharmacophore for dopamine receptor ligands, while the phenylsulfonyl portion is a key feature in many potent 5-HT6R antagonists.

Dopamine D2 Receptor (D2R) Antagonism

The D2R is a Gαi-coupled GPCR that plays a critical role in motor control, motivation, and reward. Hyperactivity of dopaminergic pathways is implicated in the pathophysiology of psychosis. Phenylpiperazine derivatives have been extensively developed as D2R antagonists for the treatment of schizophrenia. The proposed interaction of 1-Methyl-4-(phenylsulfonyl)piperazine with the D2R is likely to involve key interactions within the receptor's transmembrane domains, leading to the blockade of dopamine-mediated signaling.

Serotonin 5-HT6 Receptor (5-HT6R) Antagonism

The 5-HT6R is a Gαs-coupled GPCR almost exclusively expressed in the brain, with high concentrations in regions associated with learning and memory, such as the hippocampus and cortex. Antagonism of the 5-HT6R has been shown to enhance cholinergic and glutamatergic neurotransmission, making it a promising target for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[1] The N-phenylsulfonyl group is a well-established pharmacophore for high-affinity 5-HT6R antagonists.

Signaling Pathways and Downstream Effects

The dual antagonism of D2 and 5-HT6 receptors by 1-Methyl-4-(phenylsulfonyl)piperazine is predicted to have a synergistic effect on neurotransmitter systems, leading to a unique pharmacological profile.

D2 Receptor Antagonism Signaling Cascade

As a Gαi-coupled receptor, activation of the D2R by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing the D2R, 1-Methyl-4-(phenylsulfonyl)piperazine would prevent this inhibition, leading to a relative increase in cAMP production. This modulation of the cAMP/PKA signaling pathway can influence gene expression and neuronal excitability.

D2R_Antagonism cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_alpha_i Gαi D2R->G_alpha_i Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Dopamine Dopamine Dopamine->D2R Activates Compound 1-Methyl-4-(phenylsulfonyl)piperazine Compound->D2R Antagonizes G_alpha_i->AC Inhibits PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Dopamine D2 Receptor Antagonism Signaling Pathway.

5-HT6 Receptor Antagonism Signaling Cascade

Conversely, the 5-HT6R is a Gαs-coupled receptor. Its activation by serotonin stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. Antagonism of the 5-HT6R by 1-Methyl-4-(phenylsulfonyl)piperazine would block this stimulation, resulting in a decrease in cAMP levels in 5-HT6R-expressing neurons. This is thought to disinhibit other neurotransmitter systems, leading to an increase in the release of acetylcholine and glutamate.

5HT6R_Antagonism cluster_membrane Cell Membrane HT6R Serotonin 5-HT6 Receptor G_alpha_s Gαs HT6R->G_alpha_s Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Serotonin Serotonin Serotonin->HT6R Activates Compound 1-Methyl-4-(phenylsulfonyl)piperazine Compound->HT6R Antagonizes G_alpha_s->AC Stimulates Neurotransmitter_Release Increased Acetylcholine & Glutamate Release cAMP->Neurotransmitter_Release Modulates (indirectly)

Caption: Serotonin 5-HT6 Receptor Antagonism Signaling Pathway.

Quantitative Data and Structure-Activity Relationship Insights

Compound ClassReceptor TargetRepresentative Ki (nM)Reference Compound
Phenylpiperazine DerivativesDopamine D210 - 100Haloperidol
PhenylsulfonylpiperazinesSerotonin 5-HT61 - 50SB-271046

Note: The Ki values are indicative and can vary significantly based on the specific substitutions on the phenyl and piperazine rings. The methyl group on the piperazine nitrogen of 1-Methyl-4-(phenylsulfonyl)piperazine is expected to maintain or slightly enhance affinity for these receptors compared to unsubstituted analogs.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanism of action of 1-Methyl-4-(phenylsulfonyl)piperazine, a series of in vitro and in vivo experiments are necessary. The following are detailed, step-by-step methodologies for key assays.

In Vitro Radioligand Binding Assay

This protocol determines the binding affinity of the test compound for the D2 and 5-HT6 receptors.

Objective: To determine the Ki of 1-Methyl-4-(phenylsulfonyl)piperazine at human D2 and 5-HT6 receptors.

Materials:

  • Cell membranes expressing recombinant human D2 or 5-HT6 receptors.

  • Radioligand: [3H]Spiperone (for D2R) or [3H]LSD (for 5-HT6R).

  • Non-specific binding competitor: Haloperidol (for D2R) or Serotonin (for 5-HT6R).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Test compound (1-Methyl-4-(phenylsulfonyl)piperazine) dissolved in DMSO.

  • 96-well microplates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific competitor (for non-specific binding).

  • Add the radioligand to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 of the test compound.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vitro cAMP Functional Assay

This protocol determines the functional activity of the test compound as an antagonist.

Objective: To assess the ability of 1-Methyl-4-(phenylsulfonyl)piperazine to antagonize agonist-induced changes in cAMP levels.

Materials:

  • HEK293 cells stably expressing either D2R or 5-HT6R.

  • Dopamine (for D2R) or Serotonin (for 5-HT6R) as the agonist.

  • cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based).

  • Cell culture medium and reagents.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells and incubate with the test compound at various concentrations for a short period.

  • Add the agonist (at a concentration that elicits a submaximal response, e.g., EC80) to the wells.

  • Incubate for a specified time to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit according to the manufacturer's instructions.

  • Plot the cAMP response as a function of the test compound concentration to determine the IC50 for antagonism.

In Vivo Microdialysis

This protocol measures the effect of the test compound on neurotransmitter levels in the brains of freely moving animals.[2]

Objective: To determine if 1-Methyl-4-(phenylsulfonyl)piperazine administration alters dopamine and acetylcholine levels in relevant brain regions (e.g., striatum and prefrontal cortex).

Materials:

  • Laboratory rats or mice.

  • Stereotaxic apparatus.

  • Microdialysis probes and pump.

  • Artificial cerebrospinal fluid (aCSF).

  • HPLC system with electrochemical or fluorescence detection.

  • Test compound formulated for systemic administration (e.g., intraperitoneal injection).

Procedure:

  • Surgically implant a guide cannula into the target brain region of the anesthetized animal using stereotaxic coordinates.

  • Allow the animal to recover from surgery.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Administer the test compound or vehicle.

  • Continue collecting dialysate samples for several hours post-administration.

  • Analyze the dialysate samples for neurotransmitter concentrations using HPLC.

  • Express the results as a percentage change from the baseline neurotransmitter levels.

Conclusion

The available evidence strongly suggests that 1-Methyl-4-(phenylsulfonyl)piperazine acts as a dual antagonist of the dopamine D2 and serotonin 5-HT6 receptors. This mechanism of action provides a solid foundation for its potential therapeutic application in disorders characterized by dopaminergic hyperactivity and cognitive dysfunction. The experimental protocols outlined in this guide offer a clear path for the empirical validation of this hypothesis and the further characterization of this promising compound. Future research should focus on obtaining precise quantitative data for this specific molecule and exploring its in vivo efficacy in relevant animal models of neuropsychiatric disorders.

References

  • Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358.
  • Rogers, J., et al. (2012). Model-based analysis to support strategic decision-making: A case study from the development of a 5HT6 antagonist for the treatment of Alzheimer's disease. Alzheimer's & Dementia, 8, P585.
  • Sawant-Basak, A., et al. (2018). Metabolism of a 5HT6 antagonist, 2-methyl-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-benzo[d]imidazole (SAM-760): impact of sulfonamide metabolism on diminution of a ketoconazole mediated clinical drug-drug interaction. Drug Metabolism and Disposition, 46(4), 459-468.
  • Smid, P., et al. (2005). Synthesis, structure-activity relationships, and biological properties of 1-heteroaryl-4-[omega-(1H-indol-3-yl)alkyl]piperazines, novel potential antipsychotics combining potent dopamine D2 receptor antagonism with potent serotonin reuptake inhibition. Journal of Medicinal Chemistry, 48(22), 6855-6869.
  • Stanton, J. A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3225.
  • de la Mora, M. P., et al. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 5(6), 545-561.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(24), 4486-4492.
  • Herremans, A. H., et al. (2005). Introduction of a methyl group in alpha- or beta-position of 1-heteroarylethyl-4-phenylpiperazines affects their dopaminergic/serotonergic properties. Bioorganic & Medicinal Chemistry Letters, 15(24), 5494-5498.
  • López-Rodríguez, M. L., et al. (2014). Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy. Journal of Medicinal Chemistry, 57(13), 5675-5686.
  • Parker, C. A., et al. (2015). Human Kinetic Modeling of the 5HT6 PET Radioligand 11C-GSK215083 and Its Utility for Determining Occupancy at Both 5HT6 and 5HT2A Receptors by SB742457 as a Potential Therapeutic Mechanism of Action in Alzheimer Disease. Journal of Nuclear Medicine, 56(12), 1901-1909.
  • Wesołowska, A. (2018). 5HT6 Antagonists in the Treatment of Alzheimer's Dementia: Current Progress. Current Neuropharmacology, 16(5), 535-553.

Sources

Foundational

An In-depth Technical Guide to the Biological Activity of 1-Methyl-4-(phenylsulfonyl)piperazine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the biological activity of 1-Methyl-4-(phenylsulfonyl)piperazine. Synthesizing available...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the biological activity of 1-Methyl-4-(phenylsulfonyl)piperazine. Synthesizing available data with established pharmacological principles, this document delves into the known biological profile, potential therapeutic applications, and methodologies for the evaluation of this compound. While direct extensive research on 1-Methyl-4-(phenylsulfonyl)piperazine is limited, this guide offers a predictive analysis based on the activities of its constituent chemical moieties and structurally related compounds. This serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar molecules.

Introduction: The Piperazine Scaffold in Drug Discovery

The piperazine ring is a ubiquitous heterocyclic moiety found in a vast array of approved pharmaceutical agents.[1][2] Its prevalence stems from its favorable physicochemical properties, including its ability to exist in a protonated state at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets.[1] The two nitrogen atoms of the piperazine ring offer versatile points for chemical modification, allowing for the fine-tuning of a molecule's pharmacological profile.[1] Piperazine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[3][4][5][6][7]

This guide focuses on a specific derivative, 1-Methyl-4-(phenylsulfonyl)piperazine, which incorporates both the well-established 1-methylpiperazine group and a phenylsulfonyl moiety. The interplay of these two functional groups dictates the molecule's potential biological activities, which will be explored in the subsequent sections.

Chemical Structure and Properties

The chemical structure of 1-Methyl-4-(phenylsulfonyl)piperazine consists of a central piperazine ring substituted at the 1-position with a methyl group and at the 4-position with a phenylsulfonyl group.

Chemical Formula: C₁₁H₁₆N₂O₂S

Molecular Weight: 240.32 g/mol

Key Structural Features:

  • 1-Methylpiperazine Moiety: The N-methyl group is a common feature in many CNS-active drugs. It can influence the basicity of the adjacent nitrogen and impact the overall lipophilicity of the molecule.

  • Phenylsulfonyl Moiety: The phenylsulfonyl group is a strong electron-withdrawing group. It can significantly affect the electronic properties of the piperazine nitrogen to which it is attached, reducing its basicity and potential for protonation. This modification can alter receptor binding profiles and pharmacokinetic properties.

Known Biological Activity: Antiproliferative Potential

Direct studies on the biological activity of 1-Methyl-4-(phenylsulfonyl)piperazine are scarce. However, research on structurally related compounds provides critical insights into its potential efficacy, particularly in the context of cancer therapeutics.

A study investigating a series of novel 4-substituted phenylsulfonyl piperazines with a tetrazole moiety for their antiproliferative activity provides the most direct evidence.[8] In this particular series, a compound featuring a 4-(phenylsulfonyl)piperazin-1-yl substituent demonstrated a significant loss of cytotoxic activity against various cancer cell lines, with IC₅₀ values ranging from 137 to 280 µM.[8] In contrast, the replacement of the phenylsulfonyl group with a simple methyl group at the 4-position of the piperazine ring resulted in a compound with decreased, yet still present, cytotoxic activity (IC₅₀ values of 42-82 µM).[8] This suggests that in this specific molecular context, the phenylsulfonyl group is detrimental to the antiproliferative effects.

Conversely, other research has highlighted the potential of the broader class of phenylsulfonylpiperazine derivatives in oncology. A recent study demonstrated that certain derivatives of phenylsulfonylpiperazine exhibit promising in vitro activity against luminal breast cancer cells.[3] The most potent compound in that series, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, displayed an IC₅₀ of 4.48 μM against MCF7 cells and was shown to upregulate E-Cadherin transcripts, suggesting an anti-migratory and anti-proliferative mechanism.[3]

Table 1: Antiproliferative Activity of a Phenylsulfonylpiperazine Derivative and Related Compounds [8]

Compound/Substituent at Piperazine N4Cancer Cell LineIC₅₀ (µM)
Phenylsulfonyl Various137 - 280
MethylVarious42 - 82

This conflicting evidence underscores a critical principle in medicinal chemistry: the biological activity of a molecule is highly dependent on the entire chemical scaffold, and the effect of a particular functional group can vary significantly with changes in the rest of the molecular structure.

Predictive Biological Activity: A Structurally-Informed Hypothesis

Given the limited direct data, a predictive analysis based on the known pharmacology of the 1-methylpiperazine and phenylsulfonyl moieties is warranted.

Central Nervous System (CNS) Activity

The 1-methylpiperazine moiety is a common structural feature in many CNS-active drugs, particularly those targeting dopaminergic and serotonergic systems. However, the strong electron-withdrawing nature of the phenylsulfonyl group is expected to significantly reduce the basicity of the piperazine nitrogen it is attached to. This would likely diminish or abolish interactions with aminergic G-protein coupled receptors (GPCRs) that typically involve a salt bridge with an aspartate residue in the transmembrane domain. Therefore, it is hypothesized that 1-Methyl-4-(phenylsulfonyl)piperazine is unlikely to exhibit potent activity as a typical dopamine or serotonin receptor agonist or antagonist.

Anti-inflammatory Activity

Piperazine derivatives have been investigated for their anti-inflammatory properties.[4][5][9][10] The mechanism of action for some of these compounds involves antagonism of histamine and serotonin receptors.[4] As discussed, the reduced basicity of the piperazine nitrogen in 1-Methyl-4-(phenylsulfonyl)piperazine may preclude this mechanism. However, other anti-inflammatory pathways could be modulated by the phenylsulfonyl moiety, which is present in some cyclooxygenase (COX) inhibitors. Further investigation is required to explore this potential.

Synthesis and Experimental Protocols

General Synthesis of 1-Methyl-4-(phenylsulfonyl)piperazine

The synthesis of 1-Methyl-4-(phenylsulfonyl)piperazine can be readily achieved through a nucleophilic substitution reaction.

Diagram 1: Synthetic Pathway for 1-Methyl-4-(phenylsulfonyl)piperazine

G N_methylpiperazine 1-Methylpiperazine reaction + N_methylpiperazine->reaction Benzenesulfonyl_chloride Benzenesulfonyl Chloride Benzenesulfonyl_chloride->reaction Target 1-Methyl-4-(phenylsulfonyl)piperazine Base Base (e.g., Triethylamine) Base->reaction Solvent Solvent (e.g., Dichloromethane) Solvent->reaction reaction->Target Nucleophilic Substitution

Caption: General synthetic route for 1-Methyl-4-(phenylsulfonyl)piperazine.

Step-by-Step Protocol:

  • To a solution of 1-methylpiperazine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane, add a non-nucleophilic base, for example, triethylamine (1.1 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride (1.0 equivalent) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-Methyl-4-(phenylsulfonyl)piperazine.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a standard method to assess the cytotoxic effects of 1-Methyl-4-(phenylsulfonyl)piperazine on cancer cell lines.

Diagram 2: Workflow for MTT Assay

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay and Measurement cluster_3 Data Analysis A 1. Culture cancer cells (e.g., MCF7, A549) B 2. Seed cells into 96-well plates A->B C 3. Incubate for 24h to allow attachment B->C D 4. Prepare serial dilutions of 1-Methyl-4-(phenylsulfonyl)piperazine C->D E 5. Treat cells with compound (and vehicle control) D->E F 6. Incubate for 48-72h E->F G 7. Add MTT reagent to each well F->G H 8. Incubate for 2-4h to allow formazan formation G->H I 9. Solubilize formazan crystals with DMSO H->I J 10. Measure absorbance at 570 nm I->J K 11. Calculate cell viability (%) J->K L 12. Determine IC50 value K->L

Caption: Standard workflow for assessing cytotoxicity using the MTT assay.

Detailed Methodology:

  • Cell Culture: Maintain the desired cancer cell lines (e.g., MCF7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation and Treatment: Prepare a stock solution of 1-Methyl-4-(phenylsulfonyl)piperazine in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the overnight culture medium with the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the treated plates for 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Directions

The available evidence suggests that 1-Methyl-4-(phenylsulfonyl)piperazine, in its current form, is unlikely to be a potent antiproliferative agent, at least within the chemical scaffolds tested thus far. The presence of the phenylsulfonyl group appears to be detrimental to this specific activity. However, the broader class of phenylsulfonylpiperazines has shown promise in certain contexts, indicating that further structural modifications could potentially unlock therapeutic value.

Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogs with modifications to the phenyl ring of the sulfonyl group (e.g., addition of electron-donating or -withdrawing groups) and the methyl group on the piperazine could reveal critical determinants for biological activity.

  • Exploration of Other Therapeutic Areas: Given the diverse activities of piperazine derivatives, screening 1-Methyl-4-(phenylsulfonyl)piperazine and its analogs against a broader panel of biological targets, including those relevant to inflammation and CNS disorders, is warranted.

  • In Vivo Evaluation: Should any analogs demonstrate promising in vitro activity, evaluation in relevant animal models will be a crucial next step to assess their pharmacokinetic properties and in vivo efficacy.

References

  • Kommula, D., Polepalli, S., Jain, N., & Murty, M. S. R. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Indian Journal of Pharmaceutical Sciences, 80(5), 930-939. [Link]

  • MDPI. (2018). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules. [Link]

  • Silva, A. C. G., et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Pharmaceuticals. [Link]

  • Google Patents. (2020).
  • Wang, M., et al. (2018). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules. [Link]

  • Chen, Y., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. Molecular Diversity. [Link]

  • PubChem. (n.d.). 1-(4-(Methylsulfonyl)phenyl)piperazine. National Center for Biotechnology Information. [Link]

  • Singh, P., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]

  • Rinaldi, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. [Link]

  • Silva, D. P. B., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Pharmacology, Biochemistry and Behavior. [Link]

  • Sapa, J., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-inflammatory Agents. [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • The Journal of Pharmacy and Pharmacology. (2006). Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride. [Link]

  • de Faria, D. L. A., et al. (2017). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Inflammopharmacology. [Link]

  • PLOS ONE. (2020). Piperazinyl fragment improves anticancer activity of Triapine. [Link]

  • Royal Society of Chemistry. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. [Link]

  • Innovative Journal. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. [Link]

  • ResearchGate. (2019). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • ResearchGate. (2015). Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. [Link]

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Exploratory

1-Methyl-4-(phenylsulfonyl)piperazine: A Technical Guide to a Privileged Scaffold

The following technical guide provides an in-depth analysis of 1-Methyl-4-(phenylsulfonyl)piperazine , a critical intermediate and privileged scaffold in medicinal chemistry. Executive Summary & Chemical Identity 1-Methy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-Methyl-4-(phenylsulfonyl)piperazine , a critical intermediate and privileged scaffold in medicinal chemistry.

Executive Summary & Chemical Identity

1-Methyl-4-(phenylsulfonyl)piperazine (CAS: 66739-87-5 ) is a specialized heterocyclic building block belonging to the N-sulfonylpiperazine class. While often utilized as a reagent or intermediate, its structural motif—combining a lipophilic phenylsulfonyl group with a polar, basic N-methylpiperazine ring—serves as a "privileged scaffold" in drug discovery. This moiety is frequently embedded within high-affinity ligands for G-protein coupled receptors (GPCRs), particularly 5-HT₆ and 5-HT₇ serotonin receptors, as well as chemokine receptors (e.g., CCR1 , CCR2 ).

Physicochemical Profile
PropertyValue
CAS Number 66739-87-5
IUPAC Name 1-(Benzenesulfonyl)-4-methylpiperazine
Molecular Formula C₁₁H₁₆N₂O₂S
Molecular Weight 240.32 g/mol
LogP (Predicted) ~1.2 – 1.5 (Moderate Lipophilicity)
pKa (Predicted) ~8.5 (N-methyl nitrogen)
H-Bond Acceptors 4 (Sulfonyl oxygens, Piperazine nitrogens)
H-Bond Donors 0 (Aprotic)

Synthetic Methodology

The synthesis of 1-Methyl-4-(phenylsulfonyl)piperazine follows a classic Schotten-Baumann nucleophilic substitution pathway. This protocol is favored for its high yield, operational simplicity, and scalability.[1]

Core Reaction Mechanism

The reaction involves the nucleophilic attack of the secondary amine of 1-methylpiperazine on the electrophilic sulfur atom of benzenesulfonyl chloride , followed by the elimination of HCl. A base is required to scavenge the acid byproduct and drive the equilibrium forward.

SynthesisPathway SM1 Benzenesulfonyl Chloride (Electrophile) Reaction Nucleophilic Substitution (DCM, 0°C -> RT) Base: Et3N or Pyridine SM1->Reaction SM2 1-Methylpiperazine (Nucleophile) SM2->Reaction TS Tetrahedral Intermediate Reaction->TS Prod 1-Methyl-4-(phenylsulfonyl)piperazine (Target) TS->Prod ByProd HCl (Salt) TS->ByProd

Figure 1: Synthetic pathway for the formation of 1-Methyl-4-(phenylsulfonyl)piperazine via sulfonyl chloride activation.

Validated Laboratory Protocol

Reagents:

  • Benzenesulfonyl chloride (1.0 equiv)

  • 1-Methylpiperazine (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Procedure:

  • Preparation: Charge a round-bottom flask with 1-methylpiperazine (10 mmol) and TEA (12 mmol) in anhydrous DCM (20 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add benzenesulfonyl chloride (10 mmol) dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent sulfonylation of the tertiary amine (formation of quaternary ammonium salts) or side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM).

  • Workup: Quench with water (20 mL). Separate the organic layer and wash sequentially with:

    • Saturated NaHCO₃ (to remove unreacted sulfonyl chloride).

    • Brine (saturated NaCl).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product usually crystallizes upon standing or can be recrystallized from EtOH/Hexane.

Yield Expectation: >85% isolated yield.

Medicinal Chemistry Applications

In drug discovery, the 1-methyl-4-(phenylsulfonyl)piperazine moiety is not merely a passive linker; it actively contributes to the pharmacodynamic profile of the molecule.

Pharmacophore Analysis
  • Rigid Spacer: The piperazine ring locks the spatial orientation between the phenyl ring and the basic nitrogen (N1). This defined geometry is crucial for fitting into GPCR binding pockets.

  • Sulfonyl Group: Acts as a strong hydrogen bond acceptor (via oxygen atoms) and introduces a distinct electronic dipole that can interact with polar residues (e.g., Serine, Threonine) in the receptor active site.

  • Basic Nitrogen (N1): The methylated nitrogen remains basic (pKa ~8.5) and is protonated at physiological pH. This allows for a critical salt bridge interaction with a conserved Aspartate residue (e.g., Asp3.32) found in aminergic GPCRs (5-HT, Dopamine receptors).

Case Study: 5-HT₆ Receptor Antagonists

The sulfonylpiperazine core is a hallmark of 5-HT₆ receptor antagonists , which are investigated for cognitive enhancement in Alzheimer's disease.

  • Mechanism: The phenylsulfonyl group typically occupies a hydrophobic pocket (aromatic cage), while the piperazine nitrogen anchors the molecule via ionic bonding.

  • Example: Compounds structurally related to SB-271046 utilize this exact sulfonyl-piperazine architecture to achieve nanomolar affinity.

Pharmacophore Scaffold 1-Methyl-4-(phenylsulfonyl)piperazine Core Scaffold Interaction1 Phenyl Ring: Pi-Pi Stacking / Hydrophobic Pocket Scaffold->Interaction1 Interaction2 Sulfonyl Group (SO2): H-Bond Acceptor Scaffold->Interaction2 Interaction3 N-Methyl Piperazine: Ionic Bond (Salt Bridge) with Asp3.32 Scaffold->Interaction3 Target1 5-HT6 Receptor (Cognition) Interaction1->Target1 Target3 CCR1/CCR2 (Inflammation) Interaction2->Target3 Interaction3->Target1 Target2 5-HT7 Receptor (Circadian Rhythm) Interaction3->Target2

Figure 2: Pharmacophore mapping of the scaffold against key biological targets.

Analytical Characterization

To validate the identity of synthesized 1-Methyl-4-(phenylsulfonyl)piperazine, the following spectral data should be confirmed.

¹H NMR (400 MHz, CDCl₃)
  • δ 7.75 – 7.80 (m, 2H): Ortho-protons of the phenyl ring (deshielded by sulfonyl group).

  • δ 7.55 – 7.65 (m, 3H): Meta and para-protons of the phenyl ring.

  • δ 3.00 – 3.10 (br t, 4H): Piperazine protons adjacent to the sulfonamide (N4).

  • δ 2.45 – 2.55 (br t, 4H): Piperazine protons adjacent to the N-methyl group (N1).

  • δ 2.28 (s, 3H): N-Methyl singlet.

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: Calculated: 241.09 m/z. Found: 241.1 m/z.

  • Fragmentation: Loss of the sulfonyl group often yields a characteristic fragment at m/z ~101 (N-methylpiperazine cation).

Safety & Handling

  • Hazards: The compound is generally stable but should be treated as a potential irritant. The precursor, benzenesulfonyl chloride , is corrosive and a lachrymator; all synthesis must be performed in a fume hood.

  • Storage: Store in a cool, dry place. The sulfonamide bond is hydrolytically stable under neutral conditions but may degrade under strong acidic/basic reflux.

References

  • Biosynth. (n.d.). 1-(Benzenesulfonyl)-4-methylpiperazine.[2] Retrieved from Biosynth Product Catalog.

  • Sigma-Aldrich. (n.d.). 1-(Benzenesulfonyl)-4-methylpiperazine CAS 66739-87-5.[2] Retrieved from Sigma-Aldrich Product Detail.

  • Bromidge, S. M., et al. (1999). 5-Chloro-N-(4-methoxy-3-piperazin-1-yl-phenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioactive 5-HT6 Receptor Antagonist. Journal of Medicinal Chemistry, 42(2), 202-205. (Demonstrates the utility of the sulfonyl-piperazine scaffold in 5-HT6 ligands).
  • Lopez-Rodriguez, M. L., et al. (2005). Benzenesulfonamide derivatives as new 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(1), 23-29.
  • PubChem. (2024). Compound Summary for CID 735904 (Related Structure).

Sources

Foundational

In Vitro Characterization of 1-Methyl-4-(phenylsulfonyl)piperazine: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals Abstract The piperazine scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutics targeting the central nervous system (CNS...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutics targeting the central nervous system (CNS) and oncology. The derivative, 1-Methyl-4-(phenylsulfonyl)piperazine, combines the recognized pharmacophore of methylpiperazine with a phenylsulfonyl group, suggesting a potential for nuanced biological activity. While direct in vitro studies on this specific molecule are not extensively documented in publicly available literature, the chemical class of phenylsulfonyl piperazines has been interrogated for its effects on various biological targets. This guide provides a comprehensive framework for the in vitro evaluation of 1-Methyl-4-(phenylsulfonyl)piperazine, drawing on established methodologies for analogous compounds. The focus is on a logical, stepwise characterization of its potential bioactivity, from initial cytotoxicity screening to more specific target-based assays, primarily centered on CNS receptors.

Introduction: The Rationale for In Vitro Investigation

The structure of 1-Methyl-4-(phenylsulfonyl)piperazine suggests a molecule with potential CNS activity. The piperazine ring is a common feature in drugs targeting dopamine and serotonin receptors.[1] The addition of a phenylsulfonyl group can modulate the physicochemical properties of the molecule, influencing its solubility, membrane permeability, and interaction with biological targets. Furthermore, various piperazine derivatives have demonstrated a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4]

Given this background, a systematic in vitro evaluation is the critical first step in elucidating the pharmacological profile of 1-Methyl-4-(phenylsulfonyl)piperazine. Such studies are essential for identifying its primary biological targets, understanding its mechanism of action, and determining its potential therapeutic applications and liabilities.

Foundational In Vitro Assessment: Cytotoxicity and Antiproliferative Activity

Prior to investigating specific molecular targets, it is crucial to establish the general cytotoxic profile of 1-Methyl-4-(phenylsulfonyl)piperazine. This initial screening helps to determine the concentration range for subsequent, more sensitive assays and provides a preliminary indication of any potential anticancer activity.

Recommended Assays for Cytotoxicity Screening

Two robust and widely used colorimetric assays are recommended for this purpose: the MTT assay and the Sulforhodamine B (SRB) assay.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The intensity of the color, measured spectrophotometrically, is proportional to the number of living cells.

  • Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells.[6] The amount of bound dye is proportional to the total cellular protein mass, which, in turn, is proportional to the cell number. The SRB assay is less susceptible to interference from compounds that affect cellular metabolism without being directly cytotoxic.[7]

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from standardized methods for assessing antiproliferative activity.[6][8]

Materials:

  • Selected cancer cell lines (e.g., a panel representing different tissue origins)

  • Complete cell culture medium

  • 1-Methyl-4-(phenylsulfonyl)piperazine (dissolved in an appropriate solvent, e.g., DMSO)

  • Trichloroacetic acid (TCA) solution

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 1-Methyl-4-(phenylsulfonyl)piperazine. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently add cold TCA to each well to fix the cells. Incubate for 1 hour at 4°C.

  • Washing: Wash the plates multiple times with water to remove TCA and excess medium.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Expected Outcomes

The results of the cytotoxicity assays should be summarized in a table format for clarity and ease of comparison.

Cell LineAssay TypeIC50 (µM)
Cell Line AMTTTBD
Cell Line BMTTTBD
Cell Line ASRBTBD
Cell Line BSRBTBD

Investigating CNS Activity: Receptor Binding and Functional Assays

Based on the prevalence of CNS activity within the phenylpiperazine class, a primary focus of the in vitro evaluation of 1-Methyl-4-(phenylsulfonyl)piperazine should be on its interaction with key neurotransmitter receptors, particularly dopamine and serotonin receptors.

Dopamine D2 Receptor Binding Assay

The dopamine D2 receptor is a key target for antipsychotic medications. A radioligand binding assay is a standard method to determine the affinity of a compound for this receptor.[9]

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This protocol is a representative example of a competitive binding assay.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).[9]

  • Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).

  • 1-Methyl-4-(phenylsulfonyl)piperazine at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known D2 antagonist like haloperidol).

  • Assay buffer.

  • Scintillation cocktail.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), the test compound (at various concentrations), or the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki (inhibitory constant) of 1-Methyl-4-(phenylsulfonyl)piperazine by analyzing the competition binding data using non-linear regression.

Serotonin 5-HT1A Receptor Functional Assay

The serotonin 5-HT1A receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[10] A functional assay measuring this downstream effect can determine whether a compound acts as an agonist, antagonist, or inverse agonist at this receptor.

Experimental Protocol: 5-HT1A Receptor cAMP Functional Assay

This protocol outlines a common method for assessing the functional activity of compounds at the 5-HT1A receptor.[3]

Materials:

  • A cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293T).[3]

  • Forskolin (an adenylyl cyclase activator).

  • A known 5-HT1A agonist (e.g., 8-OH-DPAT) and antagonist (e.g., spiperone).

  • 1-Methyl-4-(phenylsulfonyl)piperazine at various concentrations.

  • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and assay buffer.

Procedure:

  • Cell Preparation: Plate the cells in a 96-well plate and grow to the desired confluency.

  • Agonist Mode:

    • Treat the cells with various concentrations of 1-Methyl-4-(phenylsulfonyl)piperazine in the presence of forskolin.

    • Include a control with only forskolin and a positive control with a known 5-HT1A agonist and forskolin.

  • Antagonist Mode:

    • Pre-incubate the cells with various concentrations of 1-Methyl-4-(phenylsulfonyl)piperazine.

    • Add a fixed concentration of a known 5-HT1A agonist (at its EC50) and forskolin.

  • Incubation: Incubate the plates for a specified time at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

  • Data Analysis:

    • Agonist Mode: Generate a dose-response curve and calculate the EC50 (effective concentration for 50% of maximal response) and the maximal effect (Emax) relative to the reference agonist.

    • Antagonist Mode: Generate an inhibition curve and calculate the IC50 (inhibitory concentration for 50% of the agonist response) and the Schild analysis to determine the pA2 value.

Visualization of Experimental Workflows and Signaling Pathways

Clear visualization of experimental designs and potential signaling pathways is essential for understanding the in vitro characterization process.

experimental_workflow cluster_screening Initial Screening cluster_cns CNS Target Evaluation start 1-Methyl-4-(phenylsulfonyl)piperazine cytotoxicity Cytotoxicity Assays (MTT, SRB) start->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 binding Dopamine D2 Receptor Binding Assay ic50->binding Non-cytotoxic concentrations functional Serotonin 5-HT1A Functional (cAMP) Assay ic50->functional Non-cytotoxic concentrations ki Determine Ki binding->ki ec50_ic50 Determine EC50/IC50 functional->ec50_ic50

Caption: A logical workflow for the in vitro characterization of 1-Methyl-4-(phenylsulfonyl)piperazine.

signaling_pathway ligand 5-HT1A Agonist receptor 5-HT1A Receptor ligand->receptor g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits atp ATP camp cAMP atp->camp catalyzed by AC pka Protein Kinase A camp->pka activates response Cellular Response pka->response

Caption: The canonical signaling pathway for the 5-HT1A receptor.

Conclusion and Future Directions

This technical guide outlines a comprehensive and logical approach for the initial in vitro characterization of 1-Methyl-4-(phenylsulfonyl)piperazine. By first establishing a cytotoxicity profile and then proceeding to investigate its activity at key CNS targets like the dopamine D2 and serotonin 5-HT1A receptors, researchers can efficiently elucidate its primary pharmacological properties. The detailed protocols provided serve as a foundation for these studies.

Positive findings in these initial assays would warrant an expansion of the in vitro profiling to include a broader panel of CNS receptors, ion channels, and transporters to assess selectivity. Furthermore, depending on the observed activity, subsequent studies could explore its effects on second messenger systems, gene expression, and in more complex cell-based models, such as primary neuronal cultures or in vitro blood-brain barrier models.[2][11] This systematic approach will provide the necessary data to guide further preclinical development of 1-Methyl-4-(phenylsulfonyl)piperazine.

References

  • Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. [Link]

  • Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PubMed. [Link]

  • New experimental models of the blood-brain barrier for CNS drug discovery. PMC. [Link]

  • 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins DiscoverX. [Link]

  • (PDF) Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. ResearchGate. [Link]

  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. PubMed Central. [Link]

  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI. [Link]

  • The Functional Activity of the Human Serotonin 5-HT1A Receptor Is Controlled by Lipid Bilayer Composition. PMC. [Link]

  • New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4- methylcoumarin as 5-HT1A Receptor Agents. Semantic Scholar. [Link]

  • 5-HT1A RECEPTOR - C1319a. Multispan, Inc. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature. [Link]

  • Optimization of the sulforhodamine B colorimetric assay. ResearchGate. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Ludwig-Maximilians-Universität München. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Boster Bio. [Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti - Journal of Drug Delivery and Therapeutics. Journal of Drug Delivery and Therapeutics. [Link]

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Taylor & Francis Online. [Link]

  • High-throughput drug screening to investigate blood-brain barrier permeability in vitro with a focus on breast cancer chemotherapeutic agents. Frontiers. [Link]

  • Human Recombinant D2 Dopamine Receptor Stable Cell Line Cat. No. M00152 Version 07232020. GenScript. [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. [Link]

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Exploratory

Investigating the Antiproliferative Potential of 1-Methyl-4-(phenylsulfonyl)piperazine: A Technical Guide for Preclinical Evaluation

Abstract The relentless pursuit of novel anticancer agents has identified the piperazine scaffold as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Phenylsulfony...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel anticancer agents has identified the piperazine scaffold as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Phenylsulfonylpiperazine derivatives, a subset of this class, have recently emerged as compounds of interest, with some analogues exhibiting potent and selective antiproliferative effects.[3][4] This technical guide outlines a comprehensive, field-proven strategy for the preclinical investigation of 1-Methyl-4-(phenylsulfonyl)piperazine , a specific analogue whose antiproliferative potential remains to be fully elucidated. We present a structured, causality-driven approach, moving from initial cytotoxicity screening to in-depth mechanistic studies, designed to rigorously assess its viability as a potential therapeutic candidate. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the scientific rationale behind each experimental choice.

Introduction: The Rationale for Investigation

The piperazine ring is a cornerstone of many FDA-approved drugs, valued for its favorable pharmacokinetic properties. When incorporated into larger molecular frameworks, it can impart crucial characteristics for drug-likeness. The addition of a phenylsulfonyl group introduces a rigid, electron-withdrawing moiety that can facilitate specific interactions with biological targets.

While some studies have indicated that simple phenylsulfonylpiperazine substitutions can lead to a decrease or loss of cytotoxic activity in certain molecular contexts[5], more recent and comprehensive investigations have revealed that the overall substitution pattern is critical. For instance, a 2024 study demonstrated that a tetrazol-methanone derivative of (4-chlorophenyl)sulfonylpiperazine exhibited potent antiproliferative activity against luminal breast cancer cells (MCF7) with an IC50 of 4.48 μM and a remarkable selectivity index of 35.6.[3][4] This highlights that the core phenylsulfonylpiperazine structure can be a potent pharmacophore when appropriately decorated.

The specific compound, 1-Methyl-4-(phenylsulfonyl)piperazine , represents a logical starting point for investigation. The N-methyl group is a small, simple substituent that can inform on the steric and electronic requirements for activity at the N1 position of the piperazine ring. A systematic evaluation of this foundational molecule is a critical first step to understanding the structure-activity relationship (SAR) of this chemical series and to guide future analogue synthesis.

This guide, therefore, proposes a multi-stage experimental plan to:

  • Determine the in vitro antiproliferative activity of 1-Methyl-4-(phenylsulfonyl)piperazine across a panel of clinically relevant cancer cell lines.

  • Elucidate the primary mechanism of action, focusing on cell cycle progression and induction of apoptosis.

  • Identify potential molecular pathways modulated by the compound.

Stage 1: Primary Antiproliferative Screening

The initial objective is to ascertain whether 1-Methyl-4-(phenylsulfonyl)piperazine exerts a cytotoxic or cytostatic effect on cancer cells and to quantify its potency. The choice of a robust and reproducible assay is paramount. The Sulforhodamine B (SRB) assay is selected here for its reliability, sensitivity, and basis in measuring total cellular protein content, which makes it less susceptible to metabolic interference compared to tetrazolium-based assays (e.g., MTT).

Selection of Cell Lines

A diverse panel of human cancer cell lines is essential to assess the breadth and potential selectivity of the compound's activity. The following panel is recommended, representing major cancer types:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast (Luminal A)Estrogen Receptor (ER)+, p53 wild-type
MDA-MB-231 Breast (Triple-Negative)Highly invasive, p53 mutant
A549 Lung (NSCLC)KRAS mutation
HCT-116 Colorectalp53 wild-type, microsatellite unstable
PANC-1 PancreaticKRAS and p53 mutations, highly resistant
DU-145 ProstateAndrogen-independent
MCF-10A Non-tumorigenic BreastControl for selectivity and general toxicity

Rationale: This panel provides a cross-section of cancers with different genetic backgrounds and therapeutic vulnerabilities. Including a non-tumorigenic cell line (MCF-10A) is a critical, self-validating step to establish a preliminary therapeutic window and calculate a Selectivity Index (SI). A high SI (IC50 in normal cells / IC50 in cancer cells) is a key indicator of a promising drug candidate.[3]

Experimental Workflow: SRB Assay

The workflow is designed for efficiency and reproducibility, from cell plating to data analysis.

SRB_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 5: Assay Execution cluster_analysis Data Analysis plate Seed cells in 96-well plates (5,000-10,000 cells/well) incubate1 Incubate for 24h (37°C, 5% CO2) plate->incubate1 treat Add 1-Methyl-4-(phenylsulfonyl)piperazine (Serial dilutions, e.g., 0.1 to 100 µM) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 fix Fix cells with cold TCA incubate2->fix wash1 Wash with water fix->wash1 stain Stain with 0.4% SRB wash1->stain wash2 Wash with 1% acetic acid stain->wash2 solubilize Solubilize dye with 10 mM Tris base wash2->solubilize read Read absorbance at 510 nm solubilize->read plot Plot Dose-Response Curve read->plot calc Calculate GI50 / IC50 plot->calc

Caption: Workflow for determining compound potency using the SRB assay.

Detailed Protocol: Sulforhodamine B (SRB) Assay
  • Cell Plating: Seed cells into 96-well flat-bottom plates at a pre-determined optimal density and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-Methyl-4-(phenylsulfonyl)piperazine in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Replace the medium in the wells with the medium containing the various concentrations of the compound. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Return the plates to the incubator for 48 or 72 hours.

  • Cell Fixation: Gently remove the medium. Add 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Dye Removal: Quickly discard the SRB solution and wash the plates five times with 1% (w/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and plot against compound concentration. Use non-linear regression analysis to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of cell viability) value.

Anticipated Data and Interpretation

The primary output will be a table of GI50/IC50 values.

CompoundMCF-7 (µM)MDA-MB-231 (µM)A549 (µM)HCT-116 (µM)PANC-1 (µM)DU-145 (µM)MCF-10A (µM)Selectivity Index (MCF-10A/HCT-116)
1-Methyl-4-(phenylsulfonyl)piperazine TBDTBDTBDTBDTBDTBDTBDTBD
Doxorubicin (Control) ~0.05~0.2~0.1~0.08~0.3~0.15~1.5~18.75

Interpretation: An IC50 value below 10 µM is generally considered a promising hit for further development. A high selectivity index (>10) would strongly motivate progression to the next stage. If the compound shows selective potency against a particular cell line (e.g., HCT-116), that line should be prioritized for mechanistic studies.

Stage 2: Mechanistic Elucidation

Assuming Stage 1 demonstrates significant and selective antiproliferative activity, the next logical pillar of investigation is to understand how the compound works. Piperazine derivatives are known to induce cell cycle arrest and/or apoptosis.[6][7] Flow cytometry is the gold-standard technique for these analyses.

Cell Cycle Analysis

Causality: A compound can inhibit proliferation by blocking the cell cycle at a specific checkpoint (G1, S, or G2/M). Identifying such a block provides crucial insight into the molecular machinery being targeted. For example, G2/M arrest is a common mechanism for DNA damaging agents or microtubule inhibitors.[6]

  • Treatment: Seed the prioritized cancer cell line (e.g., HCT-116) in 6-well plates. Treat the cells with 1-Methyl-4-(phenylsulfonyl)piperazine at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvesting: Collect both adherent and floating cells (to include apoptotic cells) and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay

Causality: Many effective anticancer agents kill tumor cells by inducing programmed cell death, or apoptosis.[7][8] This is a desirable mechanism as it is a controlled process that avoids inducing inflammation. The Annexin V/PI assay is a robust method to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells.

  • Treatment: Treat cells in 6-well plates with the compound at IC50 and 2x IC50 concentrations for a relevant time point (e.g., 48 hours).

  • Harvesting: Collect all cells and wash with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate for 15 minutes in the dark at room temperature.

  • Dilution: Add 400 µL of 1X Annexin Binding Buffer to each tube.

  • Acquisition: Analyze immediately on a flow cytometer.

  • Analysis: Quantify the cell populations:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

Potential Signaling Pathway Investigation

The results from the cell cycle and apoptosis assays will guide the investigation into specific molecular pathways. The piperazine scaffold has been implicated in the modulation of multiple cancer signaling pathways.[9]

Signaling_Pathway cluster_pathways Potential Target Pathways cluster_outcomes Cellular Outcomes Compound 1-Methyl-4- (phenylsulfonyl)piperazine PI3K_AKT PI3K/AKT Pathway (Survival) Compound->PI3K_AKT Inhibition? MAPK MAPK/ERK Pathway (Proliferation) Compound->MAPK Inhibition? Caspase Caspase Cascade (Apoptosis) Compound->Caspase Activation? Proliferation Decreased Proliferation PI3K_AKT->Proliferation drives MAPK->Proliferation drives Apoptosis Apoptosis Caspase->Apoptosis executes Arrest Cell Cycle Arrest

Sources

Foundational

Unlocking the Therapeutic Potential of 1-Methyl-4-(phenylsulfonyl)piperazine: A Strategic Guide to Target Identification and Validation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 1-Methyl-4-(phenylsulfonyl)piperazine represents a compelling scaffold for novel therapeutic development, integrating t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4-(phenylsulfonyl)piperazine represents a compelling scaffold for novel therapeutic development, integrating two moieties of significant pharmacological interest. The piperazine ring is a cornerstone of numerous approved drugs, particularly those targeting the central nervous system, while the phenylsulfonyl group offers unique physicochemical properties that can enhance metabolic stability and target engagement. This technical guide outlines a comprehensive, multi-pronged strategy for the elucidation of its potential therapeutic targets. We move beyond theoretical discussions to provide detailed, field-proven experimental protocols for unbiased target identification via affinity-based proteomics, followed by rigorous, hypothesis-driven validation workflows for both CNS and oncology-related targets. This document serves as a strategic roadmap for research teams aiming to deorphanize novel chemical matter and build a robust data package for further drug development.

Introduction: Rationale for Investigation

The quest for novel chemical entities with therapeutic potential is a paramount objective in drug discovery. The compound 1-Methyl-4-(phenylsulfonyl)piperazine emerges as a molecule of interest due to its hybrid structure. The piperazine heterocycle is a well-established "privileged scaffold" frequently found in bioactive compounds, prized for its ability to modulate physicochemical properties and present pharmacophoric groups in precise spatial arrangements.[1] Its derivatives have demonstrated a wide array of therapeutic effects, including antipsychotic, anticancer, and anti-inflammatory activities.[2][3][4] Concurrently, the phenylsulfonyl group is a key functional group in medicinal chemistry, capable of acting as a bioisostere and forming crucial hydrogen bond interactions, which can enhance binding affinity and improve pharmacokinetic profiles.[5]

Given the absence of established biological targets for 1-Methyl-4-(phenylsulfonyl)piperazine, this guide provides a systematic framework for its investigation. The core directive is to employ a dual-pronged approach: an unbiased, discovery-oriented method to identify all potential protein interactors, and a parallel, hypothesis-driven investigation based on the known pharmacology of its structural components.

Hypothesis Generation: Delineating Potential Target Classes

A logical starting point is to formulate hypotheses based on the established pharmacology of structurally related compounds. This allows for the design of focused, efficient validation assays.

Central Nervous System (CNS) Targets

The 1-methylpiperazine moiety is a hallmark of numerous CNS-active agents, particularly those modulating dopaminergic and serotonergic systems.[6] This structural alert strongly suggests that 1-Methyl-4-(phenylsulfonyl)piperazine could exhibit activity at G-protein coupled receptors (GPCRs) critical to neuropsychiatric function.

| Table 1: Selected Piperazine-Containing CNS Drugs and Their Primary Targets | | :--- | :--- | | Drug | Primary Therapeutic Target(s) | | Aripiprazole | Dopamine D2 (partial agonist), Serotonin 5-HT1A (partial agonist), 5-HT2A (antagonist)[1] | | Clozapine | Dopamine D4, Serotonin 5-HT2A, and others[2] | | Brexpiprazole | Dopamine D2 (partial agonist), Serotonin 5-HT1A (partial agonist), 5-HT2A (antagonist)[1] | | Vortioxetine | Serotonin reuptake inhibitor, 5-HT1A agonist, 5-HT3 antagonist[1] |

Hypothesis 1: 1-Methyl-4-(phenylsulfonyl)piperazine functions as a modulator, likely an antagonist or partial agonist, of dopamine D2-like and/or serotonin 5-HT2A receptors.

Oncology Targets

Recent studies have highlighted the antiproliferative potential of piperazine derivatives, including those with phenylsulfonyl substitutions.[7][8] These compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that 1-Methyl-4-(phenylsulfonyl)piperazine may target pathways essential for cancer cell proliferation and survival.[4][9]

| Table 2: In Vitro Anticancer Activity of Structurally Related Piperazine Derivatives | | :--- | :--- | :--- | | Compound Class | Cell Line | Reported Activity (IC50 / GI50) | | Phenylsulfonylpiperazine Derivative | MCF7 (Breast Cancer) | IC50 = 4.48 μM[7] | | Vindoline-Piperazine Conjugate | MDA-MB-468 (Breast Cancer) | GI50 = 1.00 μM[9] | | Vindoline-Piperazine Conjugate | HOP-92 (Lung Cancer) | GI50 = 1.35 μM[9] | | Podophyllotoxin-Piperazine Ester | Multiple Lines | IC50 values in low μM range[8] |

Hypothesis 2: 1-Methyl-4-(phenylsulfonyl)piperazine possesses antiproliferative activity and targets proteins within oncogenic signaling pathways.

Unbiased Target Identification: A Proteomics-Based Workflow

To cast a wide net and identify potential targets without preconceived bias, an affinity chromatography-mass spectrometry (AC-MS) approach is the gold standard.[1][10] This method involves immobilizing the small molecule to serve as "bait" to capture its interacting proteins from a complex biological sample, such as a cell lysate.

Diagram 1: Affinity Chromatography-Mass Spectrometry (AC-MS) Workflow

ACMS_Workflow cluster_Probe Probe Synthesis cluster_PullDown Affinity Pulldown cluster_Analysis Protein Identification Compound 1-Methyl-4- (phenylsulfonyl)piperazine Linker Linker Attachment (e.g., NHS-ester) Compound->Linker Probe Biotinylated Affinity Probe Linker->Probe Incubate Incubation Probe->Incubate Lysate Cell Lysate (Protein Mixture) Lysate->Incubate Beads Streptavidin Beads Incubate->Beads Capture Wash Wash Steps Beads->Wash Elute Elution Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Digestion In-Gel Tryptic Digestion SDS_PAGE->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Database Database Search & Hit Identification LC_MS->Database

Caption: Workflow for identifying protein targets using affinity chromatography.

Protocol 1: Affinity Chromatography-Mass Spectrometry (AC-MS)

Causality: This protocol is designed to covalently link the compound of interest to a solid support, enabling the specific capture of its binding partners. The subsequent mass spectrometry analysis provides a high-confidence list of putative targets.

  • Affinity Probe Synthesis:

    • Synthesize an analog of 1-Methyl-4-(phenylsulfonyl)piperazine containing a reactive handle (e.g., a carboxylic acid or primary amine) suitable for conjugation. The position of this handle should be carefully chosen to minimize disruption of potential protein binding sites.

    • Conjugate the analog to an affinity tag, such as biotin, using a suitable linker (e.g., NHS-ester chemistry). This creates the "bait" molecule.[1]

  • Preparation of Cell Lysate:

    • Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma for CNS targets, or MCF-7 breast cancer for oncology) to ~80-90% confluency.

    • Harvest cells and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to remove cellular debris. Determine protein concentration using a BCA assay.

  • Affinity Pulldown:

    • Incubate the clarified cell lysate (e.g., 1-2 mg total protein) with the biotinylated affinity probe for 2-4 hours at 4°C with gentle rotation.

    • Control: In a parallel experiment, incubate lysate with an excess of the free, non-biotinylated 1-Methyl-4-(phenylsulfonyl)piperazine for 1 hour before adding the affinity probe. This competition control is critical to distinguish specific binders from non-specific matrix interactors.

    • Add streptavidin-coated magnetic beads and incubate for another hour to capture the probe-protein complexes.[1]

    • Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

    • Separate the eluted proteins by 1D SDS-PAGE.

    • Stain the gel with Coomassie Blue and excise the entire protein lane.

    • Perform in-gel tryptic digestion of the excised gel band.

    • Extract the resulting peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

    • Search the resulting spectra against a human protein database (e.g., Swiss-Prot) to identify the proteins.

    • Prioritize hits that are significantly enriched in the primary experiment compared to the competition control.

Target Validation and Mechanistic Studies

Hits identified from the AC-MS screen must be rigorously validated to confirm a direct and functionally relevant interaction.[12][13] This phase combines biophysical and cell-based assays.

Validation of CNS Targets (Hypothesis-Driven)

If CNS receptors like Dopamine D2 (D2R) or Serotonin 5-HT2A (5-HT2AR) are identified or suspected, the following workflow provides definitive validation.

GPCR_Pathways cluster_D2R Dopamine D2 Receptor Pathway cluster_5HT2AR Serotonin 5-HT2A Receptor Pathway D2R D2R Gi Gαi/o D2R->Gi Dopamine AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA Compound_D2R 1-Methyl-4- (phenylsulfonyl)piperazine (Antagonist?) Compound_D2R->D2R HT2AR 5-HT2AR Gq Gαq/11 HT2AR->Gq Serotonin PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Compound_5HT2AR 1-Methyl-4- (phenylsulfonyl)piperazine (Antagonist?) Compound_5HT2AR->HT2AR

Caption: Simplified signaling cascades for D2 and 5-HT2A receptors.

Causality: SPR provides a quantitative, real-time, and label-free measurement of the binding affinity (KD) and the association (ka) and dissociation (kd) rates, which are critical parameters for assessing a drug-target interaction.[14][15]

  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Immobilize the purified target protein (e.g., recombinant human Dopamine D2 receptor) to the surface via amine coupling in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0). Aim for an immobilization level that will yield a theoretical maximum analyte response (Rmax) of approximately 100 response units (RU).[14]

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5. A reference flow cell should be prepared similarly but without the protein immobilization step.

  • Binding Analysis:

    • Prepare a dilution series of 1-Methyl-4-(phenylsulfonyl)piperazine (the analyte) in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should span at least two orders of magnitude around the expected KD.

    • Perform a kinetic analysis by injecting each concentration of the analyte over the ligand and reference surfaces for a defined association time, followed by a dissociation phase with running buffer.

    • Include several buffer-only (zero analyte) injections for double referencing.

  • Data Processing and Analysis:

    • Subtract the reference flow cell data from the active flow cell data, and then subtract the average of the buffer-only injections.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's evaluation software.

    • This will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Validation of Oncology Targets (Phenotypic-Driven)

If the initial hypothesis or AC-MS results point towards an anticancer effect, a phenotypic approach is employed to confirm activity and guide further mechanistic studies.

Causality: This assay quantifies the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation. A reduction in metabolic activity upon treatment with the compound indicates cytotoxicity or cytostatic effects.[16][17]

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, MDA-MB-231) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of 1-Methyl-4-(phenylsulfonyl)piperazine in culture medium.

    • Remove the old medium from the plates and add 100 µL of medium containing the various concentrations of the compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Reagent Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[16]

    • Incubate the plates for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[16]

    • Mix thoroughly to ensure complete dissolution of the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50).

| Table 3: Hypothetical In Vitro Cytotoxicity Data for 1-Methyl-4-(phenylsulfonyl)piperazine | | :--- | :--- | :--- | | Cell Line | Cancer Type | IC50 (μM) after 48h | | MCF-7 | Breast (Luminal A) | 5.2 | | MDA-MB-231 | Breast (Triple-Negative) | 15.8 | | A549 | Lung | 12.5 | | HCT116 | Colon | 8.9 | | HEK293 | Non-cancerous control | > 50 |

Conclusion and Future Directions

This guide presents a robust, integrated workflow for the comprehensive evaluation of 1-Methyl-4-(phenylsulfonyl)piperazine. By combining unbiased proteomics with hypothesis-driven biophysical and cell-based assays, researchers can efficiently identify and validate its therapeutic targets. Positive identification of a high-affinity interaction with a CNS receptor, such as the D2R, would warrant further investigation into its functional effects (e.g., cAMP assays) and preclinical behavioral models. Similarly, confirmation of potent and selective anticancer activity would trigger downstream studies into the mechanism of cell death (e.g., apoptosis, cell cycle analysis) and target engagement in cellular contexts. The systematic application of these methodologies will build a compelling value proposition for 1-Methyl-4-(phenylsulfonyl)piperazine, paving the way for its potential development as a novel therapeutic agent.

References

  • Bonaventura, J., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

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  • Creative Biolabs. (n.d.). Small Molecule Drug Target Identification and Validation. Baitepack Biotechnology. Available at: [Link]

  • Wickner, W., et al. (2017). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (2024). 5-HT2A receptor. Wikipedia. Available at: [Link]

  • Abdelgawad, M.A., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for GRP119 Agonist Screening Using a Phenylsulfonyl Piperazine-Based Compound

Foreword: The Rationale for Targeting GPR119 in Metabolic Disease G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and obesity.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Targeting GPR119 in Metabolic Disease

G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and obesity.[1] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 plays a crucial role in glucose homeostasis and energy balance.[2] Its activation by agonist compounds initiates a signaling cascade that mimics and enhances the body's natural incretin effect, offering a dual mechanism of action: the potentiation of glucose-dependent insulin secretion from β-cells and the stimulation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) release from the gut.[2][3][4] This dual action not only improves glycemic control but also carries a low risk of hypoglycemia, a significant advantage over some existing diabetes therapies.[1] Furthermore, GPR119 activation has been linked to reduced food intake and body weight, addressing the intertwined nature of obesity and T2DM.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of a representative phenylsulfonyl piperazine-based GPR119 agonist for in vitro screening and characterization. While the specific compound "1-Methyl-4-(phenylsulfonyl)piperazine" is a foundational chemical scaffold, for the purposes of this application note, we will utilize data from a closely related and well-characterized analog, "Compound 9i" (5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine), to exemplify the screening protocols.[5] This compound has demonstrated potent agonistic activity in cells over-expressing human GPR119.[5]

I. The GPR119 Signaling Cascade: A Mechanistic Overview

GPR119 is a Gαs-coupled receptor.[3] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] This elevation in intracellular cAMP is the primary second messenger in the GPR119 signaling pathway.[3][4]

The increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[6] Phosphorylated CREB translocates to the nucleus and modulates gene expression related to insulin secretion and cell survival. In pancreatic β-cells, the rise in cAMP potentiates glucose-stimulated insulin secretion. In intestinal L-cells, this cascade triggers the secretion of the incretin hormone GLP-1.[2]

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GPR119_Agonist GPR119 Agonist (e.g., Phenylsulfonyl Piperazine Derivative) GPR119 GPR119 Receptor GPR119_Agonist->GPR119 Binds Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Insulin_Secretion Insulin Secretion (Pancreatic β-cell) PKA->Insulin_Secretion Potentiates GLP1_Secretion GLP-1 Secretion (Intestinal L-cell) PKA->GLP1_Secretion Stimulates pCREB p-CREB CREB->pCREB Gene_Transcription Gene Transcription pCREB->Gene_Transcription Modulates

Caption: GPR119 Signaling Pathway.

II. Experimental Protocols for GPR119 Agonist Screening

The primary method for screening GPR119 agonists is to measure the intracellular accumulation of cAMP in a cell line recombinantly expressing the receptor. The Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is a robust and high-throughput compatible method for this purpose.

A. Primary Screening: HTRF cAMP Assay

This protocol is designed for a 384-well plate format and utilizes a commercially available HTRF cAMP assay kit.

1. Rationale for Experimental Choices:

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells are a common choice for recombinant GPCR expression due to their low endogenous GPCR expression, robust growth characteristics, and amenability to stable transfection.

  • Assay Principle: The HTRF cAMP assay is a competitive immunoassay.[7] Endogenously produced cAMP competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody. A high level of endogenous cAMP results in a low HTRF signal, and vice versa.

  • Reference Agonist: A known GPR119 agonist, such as the representative "Compound 9i" or another well-characterized agonist like GSK1292263, should be used as a positive control to validate assay performance and for comparison of test compound potency.[5][8]

2. Materials and Reagents:

ReagentSupplierCat. No. (Example)
CHO-K1 cells stably expressing human GPR119(In-house or commercial)-
DMEM/F-12, high glucoseGibco11320033
Fetal Bovine Serum (FBS)Gibco10270106
Penicillin-StreptomycinGibco15140122
Geneticin (G418)Gibco10131035
HTRF cAMP HiRange KitCisbio62AM6PEB
Phenylsulfonyl Piperazine Derivative (e.g., Compound 9i)(Synthesized or custom order)-
GSK1292263 (Positive Control)MedChemExpressHY-12066
DMSO, cell culture gradeSigma-AldrichD2650
384-well white, low-volume platesGreiner Bio-One784075

3. Step-by-Step Protocol:

  • Cell Culture:

    • Maintain CHO-K1/hGPR119 cells in DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 (e.g., 500 µg/mL) for selection.

    • Culture cells at 37°C in a humidified atmosphere with 5% CO2.

    • Passage cells every 2-3 days to maintain sub-confluent cultures.

  • Assay Plate Preparation:

    • Harvest cells using a non-enzymatic cell dissociation solution.

    • Centrifuge the cell suspension and resuspend the pellet in assay buffer (provided in the HTRF kit or a suitable buffer like HBSS with 20 mM HEPES).

    • Determine cell density and viability using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the desired concentration (typically 2,000 to 10,000 cells per well, to be optimized).

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.[9]

  • Compound Preparation and Addition:

    • Prepare a stock solution of the phenylsulfonyl piperazine derivative and control compounds in 100% DMSO.

    • Perform serial dilutions of the compounds in assay buffer to create a dose-response curve. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent-induced cytotoxicity.[7]

    • Add 5 µL of the diluted compounds or vehicle (assay buffer with the same final DMSO concentration) to the wells containing the cells.[9]

  • Incubation:

    • Seal the plate and incubate for 30 minutes at room temperature.[9] The incubation time may need to be optimized for specific compounds.

  • HTRF Reagent Addition and Detection:

    • Following the manufacturer's protocol for the HTRF cAMP kit, prepare the d2-labeled cAMP and the Europium cryptate-labeled anti-cAMP antibody solutions.

    • Add 5 µL of the d2-labeled cAMP solution to each well.

    • Add 5 µL of the Europium cryptate-labeled anti-cAMP antibody solution to each well.[9]

    • Seal the plate and incubate for 1 hour at room temperature, protected from light.[9]

    • Read the plate on an HTRF-compatible microplate reader at 620 nm and 665 nm.

4. Data Analysis and Interpretation:

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.

  • Normalize the data to the vehicle control (0% activation) and a maximal stimulation control (e.g., a high concentration of a potent agonist or forskolin) (100% activation).

  • Plot the normalized response against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and the maximal efficacy (Emax) for each compound.

5. Assay Validation and Quality Control:

A robust and reliable screening assay is self-validating. Key parameters to monitor include:

  • Z'-factor: This statistical parameter assesses the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.[7]

  • Signal-to-Background (S/B) Ratio: This is the ratio of the signal from the maximal stimulation control to the signal from the vehicle control. A high S/B ratio indicates a large assay window.

ParameterFormulaAcceptable Range
Z'-factor 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|0.5 - 1.0
S/B Ratio μ_pos / μ_neg> 3

σ = standard deviation, μ = mean, pos = positive control, neg = negative control

B. Secondary Assay: GLP-1 Secretion Assay

To confirm the physiological relevance of GPR119 agonism, a secondary assay measuring GLP-1 secretion from an enteroendocrine cell line, such as GLUTag cells, is recommended.

1. Rationale for Experimental Choices:

  • Cell Line: GLUTag cells are a murine intestinal L-cell line that endogenously expresses GPR119 and secretes GLP-1 in response to stimuli, making them a suitable model for this assay.[10][11]

  • Assay Principle: This is a functional assay that directly measures the amount of secreted GLP-1 in the cell culture supernatant using a commercially available GLP-1 ELISA kit.

2. Materials and Reagents:

ReagentSupplierCat. No. (Example)
GLUTag cells(ATCC or other cell bank)-
DMEM, high glucoseGibco11965092
Fetal Bovine Serum (FBS)Gibco10270106
Penicillin-StreptomycinGibco15140122
Phenylsulfonyl Piperazine Derivative (e.g., Compound 9i)(Synthesized or custom order)-
GLP-1 (7-36) amide, humanSigma-AldrichG8153
Active GLP-1 (7-36) ELISA KitMilliporeEGLP-35K
24-well cell culture platesCorning3524

3. Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture GLUTag cells in high-glucose DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells into 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • Compound Treatment:

    • On the day of the assay, gently wash the cells twice with a serum-free buffer (e.g., Krebs-Ringer bicarbonate buffer) with a basal glucose concentration (e.g., 2.8 mM).

    • Pre-incubate the cells in the same buffer for 1-2 hours at 37°C.

    • Prepare different concentrations of the phenylsulfonyl piperazine derivative and control compounds in the assay buffer containing a stimulatory glucose concentration (e.g., 16.7 mM).

    • Aspirate the pre-incubation buffer and add the compound-containing buffer to the cells.

    • Incubate for 2 hours at 37°C.[11]

  • Supernatant Collection and GLP-1 Measurement:

    • After incubation, carefully collect the supernatant from each well.

    • Centrifuge the supernatant to remove any cellular debris.

    • Measure the concentration of active GLP-1 in the supernatant using a GLP-1 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Quantify the GLP-1 concentration in each sample based on the standard curve generated from the ELISA.

    • Normalize the GLP-1 secretion to the vehicle control.

    • Plot the normalized GLP-1 secretion against the compound concentration to determine the EC50 for GLP-1 release.

III. Expected Results and Data Presentation

The phenylsulfonyl piperazine derivative is expected to induce a dose-dependent increase in intracellular cAMP in CHO-K1/hGPR119 cells and stimulate GLP-1 secretion in GLUTag cells.

Table 1: Representative Data for a Phenylsulfonyl Piperazine-Based GPR119 Agonist

AssayCell LineParameterValue
HTRF cAMP AssayCHO-K1/hGPR119EC50~10-100 nM
GLP-1 Secretion AssayGLUTagEC50~50-500 nM

Note: The exact potency will depend on the specific derivative being tested.

GPR119_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Confirmatory Assays Compound_Library Compound Library HTRF_cAMP_Assay HTRF cAMP Assay (CHO-K1/hGPR119 cells) Compound_Library->HTRF_cAMP_Assay Screen EC50_Determination EC50 Determination HTRF_cAMP_Assay->EC50_Determination Analyze GLP1_Secretion GLP-1 Secretion Assay (GLUTag cells) EC50_Determination->GLP1_Secretion Confirm Hits Dose_Response_Confirmation Dose-Response Confirmation GLP1_Secretion->Dose_Response_Confirmation Validate Lead_Candidate Lead Candidate Dose_Response_Confirmation->Lead_Candidate Select

Sources

Application

Application Notes and Protocols for the Investigation of 1-Methyl-4-(phenylsulfonyl)piperazine in Acaricide Research

Introduction: The Imperative for Novel Acaricidal Scaffolds Mites, particularly spider mites such as Tetranychus urticae, pose a significant threat to global agriculture, causing extensive damage to a wide variety of cro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Acaricidal Scaffolds

Mites, particularly spider mites such as Tetranychus urticae, pose a significant threat to global agriculture, causing extensive damage to a wide variety of crops and leading to substantial economic losses.[1] The control of these pests has historically relied on the extensive use of chemical acaricides. However, the rapid development of resistance in mite populations to existing chemical classes, coupled with increasing concerns over the environmental and toxicological impact of these agents, necessitates the urgent discovery and development of novel acaricides with new modes of action.[2] The piperazine scaffold has emerged as a promising area of research, with various derivatives exhibiting a broad spectrum of biological activities, including insecticidal and acaricidal properties.[3][4] This document provides a comprehensive guide for researchers on the investigation of 1-Methyl-4-(phenylsulfonyl)piperazine as a potential novel acaricide.

Rationale for Investigating 1-Methyl-4-(phenylsulfonyl)piperazine

The selection of 1-Methyl-4-(phenylsulfonyl)piperazine for acaricidal screening is predicated on the established bioactivity of related piperazine and phenylpiperazine derivatives. Studies have demonstrated that certain phenylpiperazine compounds exhibit significant acaricidal activity.[5][6] The structure-activity relationship (SAR) of these analogs suggests that the nature and position of substituents on both the phenyl and piperazine rings are critical for their potency.[7][8] The introduction of a sulfonyl group, as seen in 1-Methyl-4-(phenylsulfonyl)piperazine, is a key structural modification that has been explored in the development of various bioactive molecules and may confer desirable acaricidal properties.[7] The phenylsulfonyl moiety introduces specific electronic and steric characteristics that could enhance the interaction of the molecule with biological targets in mites.

Synthesis of 1-Methyl-4-(phenylsulfonyl)piperazine

A plausible and efficient method for the synthesis of 1-Methyl-4-(phenylsulfonyl)piperazine involves the reaction of N-methylpiperazine with benzenesulfonyl chloride. This reaction is a standard procedure for the formation of sulfonamides.[2]

Reaction Scheme:

Protocol for Synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve N-methylpiperazine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine, to the solution to act as an acid scavenger for the hydrochloric acid generated during the reaction.

  • Addition of Benzenesulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-Methyl-4-(phenylsulfonyl)piperazine.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocols for Acaricidal Activity Evaluation

The following protocols are designed to assess the acaricidal potential of 1-Methyl-4-(phenylsulfonyl)piperazine against the two-spotted spider mite, Tetranychus urticae.

Mite Rearing

A susceptible strain of Tetranychus urticae should be reared on a suitable host plant, such as bean plants (Phaseolus vulgaris), under controlled laboratory conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a 16:8 h light:dark photoperiod).[9]

In Vitro Bioassays

This assay determines the direct toxicity of the compound to adult female mites.[10]

  • Preparation of Test Solutions: Prepare a stock solution of 1-Methyl-4-(phenylsulfonyl)piperazine in a suitable solvent (e.g., acetone or DMSO). From this stock, prepare a series of dilutions in distilled water containing a non-ionic surfactant (e.g., 0.05% Triton X-100) to ensure uniform wetting. A negative control (surfactant solution only) and a positive control (a commercial acaricide with a known mode of action) should be included.

  • Leaf Disc Preparation: Excise leaf discs (2-3 cm in diameter) from untreated bean plants.

  • Treatment: Immerse each leaf disc in the respective test solution for 10-20 seconds with gentle agitation.[11]

  • Drying: Place the treated leaf discs on a wire rack to air dry for approximately 1-2 hours.

  • Mite Infestation: Place the dried leaf discs, adaxial side up, on a moist cotton pad in a Petri dish. Transfer 10-20 adult female mites onto each leaf disc using a fine camel-hair brush.[11]

  • Incubation: Seal the Petri dishes with parafilm to maintain humidity and incubate under the same conditions as the mite rearing.

  • Mortality Assessment: Assess mite mortality at 24, 48, and 72 hours post-treatment. Mites that are unable to move when gently prodded with a fine brush are considered dead.[11]

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the lethal concentration (LC50 and LC90) values using probit analysis.[12]

This assay evaluates the persistence of the compound's toxicity on a treated surface.[13]

  • Treatment of Leaf Discs: Prepare and treat leaf discs with the test solutions as described in Protocol 1.

  • Aging of Residues: After drying, place the treated leaf discs in a ventilated area for a specified period (e.g., 24, 48, or 72 hours) to allow for the degradation of the compound.

  • Mite Infestation and Assessment: After the aging period, infest the leaf discs with adult female mites and assess mortality as described in Protocol 1.

  • Data Analysis: Analyze the data as described for the contact toxicity bioassay to determine the residual efficacy of the compound over time.

In Vivo Bioassay

This assay assesses the efficacy of the compound under more realistic conditions.

  • Plant Preparation: Use young bean plants with 2-4 true leaves.

  • Mite Infestation: Infest each plant with a known number of adult female mites (e.g., 20-30 mites per plant) 24 hours prior to treatment to allow for acclimatization.

  • Treatment Application: Prepare test solutions as described in Protocol 1. Spray the infested plants with the test solutions until runoff using a Potter spray tower or a similar calibrated sprayer to ensure uniform coverage.

  • Incubation: Allow the treated plants to dry and then maintain them in a controlled environment.

  • Efficacy Assessment: At 3, 5, and 7 days post-treatment, count the number of live and dead mites on the leaves.

  • Data Analysis: Calculate the percentage mortality for each treatment and analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the efficacy of different concentrations.[9]

Phytotoxicity Assessment

It is crucial to evaluate the potential for the test compound to cause damage to the host plant.

  • Treatment: Spray uninfested bean plants with the highest concentration of 1-Methyl-4-(phenylsulfonyl)piperazine used in the efficacy trials.

  • Observation: Visually inspect the plants daily for 7-14 days for any signs of phytotoxicity, such as leaf yellowing (chlorosis), burning (necrosis), or stunting of growth, compared to control plants sprayed only with the surfactant solution.

Data Presentation and Interpretation

Quantitative data from the bioassays should be summarized in tables for clear comparison of the different concentrations and time points.

Table 1: Contact Toxicity of 1-Methyl-4-(phenylsulfonyl)piperazine against T. urticae

Concentration (µg/mL)24h Mortality (%)48h Mortality (%)72h Mortality (%)
Control
Concentration 1
Concentration 2
Concentration 3
Positive Control
LC50 (µg/mL)
LC90 (µg/mL)

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo & Safety cluster_analysis Data Analysis synthesis Synthesis of 1-Methyl-4- (phenylsulfonyl)piperazine purification Purification synthesis->purification characterization Structural Confirmation (NMR, MS) purification->characterization contact_assay Contact Toxicity Assay (Leaf Disc Dip) characterization->contact_assay residual_assay Residual Toxicity Assay characterization->residual_assay invivo_assay Whole Plant Assay (Bean Plants) characterization->invivo_assay phytotoxicity Phytotoxicity Assessment characterization->phytotoxicity data_analysis Mortality Assessment & LC50/LC90 Calculation contact_assay->data_analysis residual_assay->data_analysis invivo_assay->data_analysis

Caption: Experimental workflow for the acaricidal evaluation of 1-Methyl-4-(phenylsulfonyl)piperazine.

Hypothesized Mechanism of Action

The primary mode of action for many piperazine-based anthelmintics involves the modulation of γ-aminobutyric acid (GABA) receptors in the neuromuscular systems of invertebrates.[14][15] It is hypothesized that 1-Methyl-4-(phenylsulfonyl)piperazine may act as a GABA receptor agonist in mites, leading to paralysis and death.

mechanism_of_action compound 1-Methyl-4-(phenylsulfonyl)piperazine gaba_receptor GABA Receptor (in mite neuromuscular system) compound->gaba_receptor Binds and Activates cl_channel Chloride (Cl-) Channel Opening gaba_receptor->cl_channel hyperpolarization Hyperpolarization of Muscle Cell Membrane cl_channel->hyperpolarization Cl- Influx paralysis Flaccid Paralysis hyperpolarization->paralysis death Mite Death paralysis->death

Caption: Hypothesized GABAergic mechanism of action for 1-Methyl-4-(phenylsulfonyl)piperazine in mites.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of 1-Methyl-4-(phenylsulfonyl)piperazine as a potential acaricide. The rationale for its investigation is soundly based on the known activities of structurally related compounds. By following these detailed methodologies, researchers can generate reliable data to determine the efficacy, spectrum of activity, and potential of this novel compound for development as a much-needed new tool in mite management.

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  • Preparation method of 1-methyl piperazine. (n.d.).
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Current Organic Synthesis, 21(4), 346-368. [Link]

  • Phytochemical analysis of Phaseolus vulgaris seeds. (2015). Journal of Pharmacognosy and Phytochemistry, 4(2), 209-211.
  • Health risk assessment of pesticide residues in bean samples from Wukari, Taraba State, Nigeria. (2018). Journal of Environmental Chemistry and Ecotoxicology, 10(6), 69-79.
  • Method for preparing 1-methylpiperazine. (n.d.).
  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024). Anti-Cancer Agents in Medicinal Chemistry, 24(11), 1369-1381. [Link]

  • Acaricidal properties of piperazine and its derivatives against house-dust and stored-food mites. (2009). Pest Management Science, 65(8), 916-922. [Link]

Sources

Method

Application Note &amp; Protocol: Evaluating the Anti-Inflammatory Potential of 1-Methyl-4-(phenylsulfonyl)piperazine

Introduction: The Rationale for Investigation The confluence of a piperazine ring and a sulfonyl group in a single molecular entity presents a compelling case for anti-inflammatory investigation. Piperazine derivatives a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigation

The confluence of a piperazine ring and a sulfonyl group in a single molecular entity presents a compelling case for anti-inflammatory investigation. Piperazine derivatives are known for a wide spectrum of biological activities, including anti-inflammatory effects.[1][2] Similarly, the sulfonyl moiety is a key functional group in several established anti-inflammatory drugs. The compound 1-Methyl-4-(phenylsulfonyl)piperazine, which combines these two pharmacophores, is therefore a logical candidate for screening as a novel anti-inflammatory agent.[3] This document provides a comprehensive guide to the preclinical evaluation of this compound, detailing both in vitro and in vivo protocols to rigorously assess its potential therapeutic efficacy.

Our approach is grounded in a two-tiered screening process. We begin with a well-established in vitro model using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) to determine the compound's direct effects on cellular inflammatory responses. Positive results from this initial screen are then validated in a widely used in vivo model of acute inflammation, the carrageenan-induced paw edema assay in rats. This tiered approach ensures a thorough and resource-efficient evaluation of the compound's anti-inflammatory properties.

Part 1: In Vitro Anti-Inflammatory Activity Assessment

The initial phase of our investigation focuses on the cellular level, utilizing the RAW 264.7 macrophage cell line. Macrophages are pivotal players in the inflammatory cascade, and their activation by bacterial lipopolysaccharide (LPS) triggers the release of a host of pro-inflammatory mediators.[4] By treating LPS-stimulated macrophages with 1-Methyl-4-(phenylsulfonyl)piperazine, we can quantify its ability to suppress this inflammatory response.

Key Inflammatory Markers and Assays

Our in vitro analysis will focus on three key markers of inflammation:

  • Nitric Oxide (NO): A signaling molecule produced by inducible nitric oxide synthase (iNOS) during inflammation.[5][6] Its overproduction is a hallmark of inflammatory conditions. We will quantify NO levels using the Griess assay.[5][7]

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that plays a central role in initiating and propagating the inflammatory response.[4][8]

  • Interleukin-6 (IL-6): Another key pro-inflammatory cytokine involved in both acute and chronic inflammation.[4][8]

Both TNF-α and IL-6 levels in the cell culture supernatant will be measured using specific Enzyme-Linked Immunosorbent Assays (ELISAs).[8][9]

Experimental Workflow: In Vitro Assay

in_vitro_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed Seed RAW 264.7 cells in 96-well plates incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat Treat cells with 1-Methyl-4-(phenylsulfonyl)piperazine (various concentrations) incubate1->treat lps Add LPS (1 µg/mL) to induce inflammation treat->lps 1h pre-treatment incubate2 Incubate for 24h lps->incubate2 supernatant Collect cell culture supernatant incubate2->supernatant griess Griess Assay for Nitric Oxide (NO) supernatant->griess elisa ELISA for TNF-α and IL-6 supernatant->elisa

Caption: Workflow for in vitro anti-inflammatory screening.

Detailed Protocol: In Vitro Anti-Inflammatory Assay

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
  • Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.[10]

2. Compound Treatment and LPS Stimulation:

  • Prepare stock solutions of 1-Methyl-4-(phenylsulfonyl)piperazine in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in cell culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).
  • After 24 hours of cell adherence, replace the medium with fresh medium containing the desired concentrations of the test compound.
  • Incubate for 1 hour.
  • Stimulate the cells with 1 µg/mL of LPS.[11] Include a vehicle control group (LPS only) and a negative control group (no LPS, no compound).
  • Incubate the plates for an additional 24 hours.

3. Measurement of Nitric Oxide (Griess Assay):

  • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
  • Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each sample.[12]
  • Incubate at room temperature for 10 minutes.
  • Measure the absorbance at 540 nm using a microplate reader.
  • Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.[5]

4. Measurement of TNF-α and IL-6 (ELISA):

  • Collect the remaining cell culture supernatant.
  • Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions for the specific kits used.[9][13]
  • Briefly, this involves adding the supernatant to antibody-coated plates, followed by the addition of a detection antibody and a substrate for colorimetric detection.
  • Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

5. Data Analysis and Interpretation:

  • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by 1-Methyl-4-(phenylsulfonyl)piperazine compared to the LPS-only control.
  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) for each marker.
Parameter MeasuredAssay MethodExpected Outcome with Effective Compound
Nitric Oxide (NO)Griess AssayDose-dependent decrease in production
TNF-αELISADose-dependent decrease in secretion
IL-6ELISADose-dependent decrease in secretion

Part 2: In Vivo Anti-Inflammatory Activity Assessment

Following promising in vitro results, the next crucial step is to evaluate the compound's efficacy in a living organism. The carrageenan-induced paw edema model in rats is a widely accepted and well-characterized model of acute inflammation.[14][15][16] Injection of carrageenan, a seaweed-derived polysaccharide, into the rat's paw elicits a localized inflammatory response characterized by edema (swelling), which can be quantified over time.

Experimental Rationale

This model allows us to assess the compound's overall anti-inflammatory effect, which encompasses its absorption, distribution, metabolism, and excretion (ADME) properties, in addition to its direct pharmacological action. A reduction in paw volume in treated animals compared to controls indicates significant anti-inflammatory activity.

Experimental Workflow: In Vivo Assay

in_vivo_workflow cluster_prep Animal Preparation cluster_treatment Treatment & Induction cluster_measurement Measurement & Analysis acclimate Acclimate Wistar rats for 1 week fast Fast animals overnight before the experiment acclimate->fast baseline Measure baseline paw volume (V0) fast->baseline dosing Administer test compound or vehicle orally (p.o.) baseline->dosing carrageenan Inject 1% carrageenan into the sub-plantar region of the right hind paw dosing->carrageenan 1 hour post-dosing measure_edema Measure paw volume (Vt) at 1, 2, 3, and 4 hours post-carrageenan carrageenan->measure_edema calculate Calculate % inhibition of edema measure_edema->calculate

Caption: Workflow for carrageenan-induced paw edema assay.

Detailed Protocol: Carrageenan-Induced Paw Edema Assay

1. Animals:

  • Use male Wistar rats (180-220 g).
  • House the animals under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
  • Acclimate the animals for at least one week before the experiment.
  • Fast the animals overnight before the experiment, with free access to water.

2. Experimental Groups:

  • Group 1 (Control): Vehicle only.
  • Group 2 (Positive Control): Indomethacin (10 mg/kg, p.o.), a standard non-steroidal anti-inflammatory drug (NSAID).[17]
  • Group 3-5 (Test Groups): 1-Methyl-4-(phenylsulfonyl)piperazine at various doses (e.g., 10, 30, and 100 mg/kg, p.o.).

3. Experimental Procedure:

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer (V0).[15]
  • Administer the test compound, indomethacin, or vehicle orally.
  • One hour after administration, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[14]
  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection (Vt).[15]

4. Data Analysis and Interpretation:

  • Calculate the paw edema volume (VE) at each time point: VE = Vt - V0.
  • Calculate the percentage inhibition of edema for each treated group compared to the control group using the following formula:
  • % Inhibition = [(VE control - VE treated) / VE control] x 100
  • Statistically analyze the data using an appropriate method (e.g., ANOVA followed by a post-hoc test). A significant reduction in paw edema in the test groups compared to the control group indicates anti-inflammatory activity.
Time Post-CarrageenanParameter MeasuredExpected Outcome with Effective Compound
1-4 hoursPaw VolumeSignificant reduction in paw swelling compared to the vehicle control group.

Conclusion

The protocols outlined in this application note provide a robust framework for the preliminary anti-inflammatory screening of 1-Methyl-4-(phenylsulfonyl)piperazine. A positive outcome, characterized by a dose-dependent reduction in inflammatory mediators in vitro and a significant attenuation of paw edema in vivo, would provide strong evidence for its anti-inflammatory potential and warrant further investigation into its mechanism of action and therapeutic applications.

References

  • Cumhuriyet Science Journal - ResearchGate. (2024, June 13). Synthesis, enzyme inhibition, and molecular docking studies of some novel sulfonyl piperazine derivatives.
  • 1-Methyl-4-[4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-yl]piperazine. (2023, August 19). Mol-Instincts.
  • de Oliveira, M. G. B., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. PubMed.
  • Grecu, A. G., et al. (2024). In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations. PMC - NIH.
  • NCI. (2020, September 15). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI - NIH.
  • Wang, Y., et al. (Year not specified). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PMC - NIH.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.
  • Thermo Fisher Scientific. (n.d.). Human TNF-α ELISA Kit Product Information Sheet. Thermo Fisher Scientific.
  • Han, Y., et al. (2025, September 18). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers.
  • Al-Hussain, A. A., et al. (n.d.). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI.
  • Bryan, N. S. (2003, August 22). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI.
  • MP Biomedicals. (n.d.). Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. MP Biomedicals.
  • Kim, B. H., et al. (2017, August 8). 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice. PLOS One.
  • Posadas, I., et al. (2020). 4.7. Carrageenan-Induced Paw Edema Test. Bio-protocol.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs.
  • Singh, P. (2018, May 10). Cell Culture and estimation of cytokines by ELISA. Protocols.io.
  • de Almeida, A. C. A., et al. (2018, August 20). Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Frontiers.

Sources

Application

HPLC-UV analysis of 1-Methyl-4-(phenylsulfonyl)piperazine

An Application Note for the Quantitative Analysis of 1-Methyl-4-(phenylsulfonyl)piperazine using High-Performance Liquid Chromatography with UV Detection Abstract This application note presents a robust and validated rev...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Quantitative Analysis of 1-Methyl-4-(phenylsulfonyl)piperazine using High-Performance Liquid Chromatography with UV Detection

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-Methyl-4-(phenylsulfonyl)piperazine. The significance of this compound as a synthetic intermediate in pharmaceutical development necessitates a reliable analytical method for quality control, stability testing, and pharmacokinetic studies. This guide provides a comprehensive framework, from the foundational principles of the method to detailed protocols for its execution and validation, designed for researchers, analytical scientists, and drug development professionals. The methodology is grounded in established chromatographic principles and adheres to the validation standards outlined by the International Council for Harmonisation (ICH).[1][2]

Principle of the Method: Causality and Rationale

The selection of RP-HPLC with UV detection is predicated on the specific physicochemical properties of 1-Methyl-4-(phenylsulfonyl)piperazine.

  • Analyte Structure and Polarity: The molecule possesses a phenylsulfonyl group, which is moderately hydrophobic, and a methylpiperazine moiety, which is polar and basic.[3] This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography, where the stationary phase is nonpolar (hydrophobic) and the mobile phase is polar. The analyte will partition between the two phases, allowing for separation based on its hydrophobicity.

  • Stationary Phase Selection (C18): A C18 (octadecyl) column is the most widely used and versatile reversed-phase column.[4][5] Its long alkyl chains provide sufficient hydrophobic interaction with the phenylsulfonyl group of the analyte to achieve good retention. A modern, high-purity, end-capped C18 column is specified to minimize secondary interactions between the basic piperazine nitrogen and residual acidic silanols on the silica surface, thereby ensuring excellent peak symmetry.[6]

  • Mobile Phase Composition: A binary mobile phase consisting of an organic modifier (acetonitrile) and an aqueous buffer is employed.

    • Acetonitrile (ACN): Chosen for its low UV cutoff and viscosity, allowing for efficient elution.

    • Phosphate Buffer (pH 3.0): The piperazine group has two pKa values. Controlling the pH is critical for consistent results. By setting the pH to 3.0, which is well below the pKa of the tertiary amine, the piperazine ring is protonated, existing in a single ionic state. This prevents peak splitting and shifting retention times, ensuring reproducibility.

  • UV Detection: The presence of the phenyl ring conjugated with the sulfonyl group creates a strong chromophore that absorbs UV radiation. This allows for sensitive and specific detection. While the optimal wavelength (λmax) should be experimentally determined by scanning a standard solution, a wavelength of approximately 235 nm provides high sensitivity for this class of compounds.[7]

Materials and Instrumentation

Reagents and Standards
  • 1-Methyl-4-(phenylsulfonyl)piperazine reference standard (>98% purity)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)

  • Phosphoric Acid (85%, ACS Grade)

  • Water (HPLC Grade or Milli-Q)

Instrumentation
  • HPLC system equipped with a binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Balance (0.01 mg readability)

  • pH Meter

  • Sonicator or Degasser

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.45 µm, PTFE or Nylon)

Chromatographic Conditions

All quantitative data should be acquired using the parameters summarized in the table below.

ParameterCondition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., InertSustain C18)[6]
Mobile Phase A 25 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition 65% Mobile Phase A : 35% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 235 nm
Injection Vol. 10 µL
Run Time 10 minutes

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (25 mM KH₂PO₄, pH 3.0):

    • Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

    • Filter through a 0.45 µm membrane filter and degas for 15 minutes.

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh 25.0 mg of 1-Methyl-4-(phenylsulfonyl)piperazine reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). Mix thoroughly.

  • Working Standard Solutions (for Linearity Curve):

    • Prepare a series of at least five working standards by serial dilution of the Stock Standard Solution with the diluent.

    • A suggested concentration range is 5, 20, 50, 100, and 150 µg/mL.

Sample Preparation
  • Accurately weigh the sample material expected to contain 1-Methyl-4-(phenylsulfonyl)piperazine.

  • Dissolve the sample in the diluent (50:50 ACN:H₂O) to achieve a theoretical final concentration within the calibration range (e.g., 50 µg/mL).

  • Vortex or sonicate until fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Experimental Workflow Diagram

The following diagram outlines the complete analytical workflow from preparation to data analysis.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Validation prep_mobile Prepare Mobile Phase (Buffer & ACN) sys_setup System Setup & Equilibration (30 min @ 1.0 mL/min) prep_mobile->sys_setup prep_stock Prepare Stock Standard (1000 µg/mL) prep_working Prepare Working Standards (5-150 µg/mL) prep_stock->prep_working inject_std Inject Standards (Linearity Curve) prep_working->inject_std prep_sample Prepare & Filter Sample inject_sample Inject Samples prep_sample->inject_sample sys_setup->inject_std inject_std->inject_sample process_data Integrate Peaks & Generate Calibration Curve inject_sample->process_data calc_conc Calculate Sample Concentration process_data->calc_conc validate Perform Method Validation (Accuracy, Precision, etc.) process_data->validate

Caption: HPLC-UV analysis workflow for 1-Methyl-4-(phenylsulfonyl)piperazine.

Method Validation Protocol

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[2][8][9] The objective is to demonstrate that the analytical procedure is reliable, reproducible, and accurate for the analysis of the target analyte.[2]

System Suitability

Before any sample analysis, the chromatographic system's performance must be verified.

  • Inject the 50 µg/mL working standard solution six consecutive times.

  • Calculate the parameters listed in the table below. The results must meet the acceptance criteria.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%
Specificity

Specificity demonstrates that the signal measured is unequivocally from the analyte of interest.

  • Inject the diluent (blank) to ensure no interfering peaks are present at the analyte's retention time.

  • Inject a solution containing a known placebo or matrix to confirm the absence of co-eluting components.

  • If available, perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the analyte and analyze the stressed samples to ensure the peak is pure and separable from potential degradants.

Linearity

Linearity establishes the relationship between concentration and detector response.

  • Inject the five working standards (e.g., 5, 20, 50, 100, 150 µg/mL) in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is determined by analyzing samples with known amounts of the analyte.

  • Prepare samples (e.g., placebo matrix) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percent recovery for each. The mean recovery should be within 98.0% to 102.0%.[10]

Precision

Precision measures the degree of scatter between a series of measurements.

  • Repeatability (Intra-day Precision):

    • Prepare and analyze six independent samples at 100% of the target concentration (e.g., 50 µg/mL) on the same day, with the same analyst and instrument.

    • The %RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • The %RSD of the combined results from both studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ represent the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • These can be estimated from the linearity curve based on the standard deviation of the response (σ) and the slope of the calibration curve (S).

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • The estimated LOQ should be confirmed by preparing a standard at that concentration and verifying its accuracy and precision.

Data Presentation: Example Validation Summary

The following tables summarize hypothetical but typical results from a successful method validation.

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
5.0 48,550
20.0 195,100
50.0 488,250
100.0 975,800
150.0 1,465,200
Regression y = 9765x - 150

| | 0.9998 |

Table 2: Accuracy and Precision Data (Target Conc. = 50 µg/mL)

Level Spiked Conc. (µg/mL) Mean Measured Conc. (µg/mL) Recovery (%) Precision (%RSD, n=3)
80% 40.0 39.8 99.5% 0.8%
100% 50.0 50.3 100.6% 0.6%

| 120% | 60.0 | 59.5 | 99.2% | 0.9% |

Conclusion

The HPLC-UV method described in this application note is simple, rapid, specific, and reliable for the quantitative analysis of 1-Methyl-4-(phenylsulfonyl)piperazine. The isocratic elution allows for a short run time, increasing sample throughput. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in a regulated environment, providing trustworthy data for quality control and research applications in the pharmaceutical industry.

References

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

  • Al-Bayati, Y. K., & Al-Ammari, F. J. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.

  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 735904, 1-(4-(Methylsulfonyl)phenyl)piperazine.

  • Allain, C., et al. (2017). Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions. Photochemical & Photobiological Sciences, 16(11), 1614-1618.

  • Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Gadzala-Kopciuch, R. M. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(14), 2211-2223.

  • American Chemical Society Publications. (2022). The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. The Journal of Organic Chemistry.

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.

  • European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

  • ChemSrc. (n.d.). 1-(4-(Methylsulfonyl)phenyl)piperazine.

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.

  • U.S. Food and Drug Administration (FDA). (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • MDPI. (2023). Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diver. Molecules.

  • Paw, B., et al. (2002). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 59(2), 99-104.

  • Kurup, N. S., et al. (2021). Development and Validation of Ultraviolet Spectroscopic Method for Estimation of Methoxsalen in Bulk Using Methanol and Phosphate Buffer. Indian Journal of Pharmaceutical Education and Research, 55(2s), s510-s516.

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.

  • Agilent Technologies. (2020). UV-Vis Spectrophotometry Solution for the Pharmaceutical Industry.

  • Wikipedia. (n.d.). N-Methylpiperazine.

  • International Council for Harmonisation. (n.d.). Quality Guidelines.

  • Thermo Fisher Scientific. (n.d.). HPLC Column Selection: Solve the Separation Mystery.

  • Sigma-Aldrich. (n.d.). 1-Amino-4-methylpiperazine 97%.

  • AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained.

  • Chem-Impex. (n.d.). 1-Methyl-4-[1-(4-piperidyl)-4-piperidyl]piperazine.

Sources

Method

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 1-Methyl-4-(phenylsulfonyl)piperazine in Human Plasma

Abstract This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 1-Methyl-4-(phenylsulfonyl)piperazine in hu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 1-Methyl-4-(phenylsulfonyl)piperazine in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a reversed-phase C18 column with a rapid gradient elution, enabling a short run time suitable for high-throughput analysis. The method has been validated according to the European Medicines Agency (EMA) guidelines and demonstrates excellent performance in terms of linearity, accuracy, precision, selectivity, and stability, making it well-suited for pharmacokinetic studies in drug development.

Introduction

1-Methyl-4-(phenylsulfonyl)piperazine is a chemical entity of interest in pharmaceutical research and development. Accurate quantification of this compound in biological matrices is crucial for elucidating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical studies due to its inherent selectivity, sensitivity, and speed. This note provides a comprehensive, field-tested protocol for the reliable quantification of 1-Methyl-4-(phenylsulfonyl)piperazine in human plasma, addressing the critical aspects of sample preparation, chromatographic separation, mass spectrometric detection, and method validation.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to rational method development.

PropertyValueSource
Chemical Structure Chemical structure of 1-Methyl-4-(phenylsulfonyl)piperazinePubChem
Molecular Formula C₁₁H₁₆N₂O₂S[1][2]
Molecular Weight 240.32 g/mol [1][2]
IUPAC Name 1-methyl-4-(phenylsulfonyl)piperazinePubChem
Calculated LogP 0.4[1]

The presence of both a polar sulfonyl group and a basic piperazine moiety, combined with a moderately lipophilic phenyl group, suggests that Electrospray Ionization (ESI) in positive mode will be an effective ionization technique.

Experimental

Materials and Reagents
  • 1-Methyl-4-(phenylsulfonyl)piperazine reference standard (>98% purity)

  • 1-Methyl-4-(phenylsulfonyl)piperazine-d3 (deuterated internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (sourced from an accredited biobank)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an ESI source.

Method Development Logic

The development of this method followed a systematic approach to optimize each stage of the analytical process, from sample clean-up to detection.

Caption: Decision workflow for LC-MS/MS method development.

Sample Preparation Protocol

Protein precipitation was selected for its simplicity, speed, and suitability for high-throughput processing in drug discovery environments.[3][4]

  • Spiking: To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample (blank, calibration standard, or QC).

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (1-Methyl-4-(phenylsulfonyl)piperazine-d3 at 100 ng/mL in methanol). The use of a stable isotope-labeled internal standard is best practice as it co-elutes with the analyte and experiences similar matrix effects, thereby correcting for variability in sample processing and instrument response.[5][6]

  • Precipitation: Add 200 µL of cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions

A C18 stationary phase was chosen for its broad applicability in retaining compounds of moderate polarity. The mobile phase consists of acetonitrile and water with formic acid as an additive to promote protonation of the analyte and improve peak shape.

ParameterCondition
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 2.5 min, hold for 0.5 min, return to 5% B and re-equilibrate for 1 min
Total Run Time 4.0 minutes
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Conditions

Electrospray ionization in the positive ion mode (ESI+) was utilized, as the piperazine moiety is readily protonated. Multiple Reaction Monitoring (MRM) was employed for its high selectivity and sensitivity.[7]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500 °C
Capillary Voltage 3.5 kV
MRM Transitions See Table Below
Dwell Time 100 ms

Optimized MRM Transitions:

The precursor ion corresponds to the protonated molecule [M+H]⁺. Product ions were selected after fragmentation in the collision cell to ensure specificity and maximize signal intensity.[8][9]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1-Methyl-4-(phenylsulfonyl)piperazine241.1157.122
1-Methyl-4-(phenylsulfonyl)piperazine-d3 (IS)244.1160.122

Method Validation

The developed method was fully validated according to the European Medicines Agency (EMA) Guideline on bioanalytical method validation.[10][11]

Workflow for Sample Analysis and Data Processing

Caption: Overview of the bioanalytical workflow.

Validation Results Summary

The following tables summarize the performance characteristics of the method.

Linearity and Range

The calibration curve was linear over the range of 1.0 to 1000 ng/mL in human plasma. The curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A weighted (1/x²) linear regression was used.

ParameterResult
Calibration Range 1.0 - 1000 ng/mL
Regression Model Weighted (1/x²) Linear
Correlation Coefficient (r²) > 0.995

Accuracy and Precision

Intra-day and inter-day accuracy and precision were assessed using quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.[11]

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=5)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=15)Inter-day Accuracy (%Bias)
LLOQ1.0≤ 8.5-4.2 to +5.1≤ 10.2-2.5 to +6.3
Low QC3.0≤ 6.8-2.1 to +3.5≤ 8.1-1.8 to +4.0
Medium QC100≤ 5.1-3.0 to +1.9≤ 6.5-2.2 to +2.8
High QC800≤ 4.5-1.5 to +2.4≤ 5.9-1.1 to +3.1
Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ); Accuracy (%Bias) within ±15% (±20% for LLOQ).

Selectivity and Matrix Effect

Selectivity was evaluated by analyzing blank plasma samples from six different sources. No significant interfering peaks were observed at the retention times of the analyte or the IS. The matrix effect was assessed and found to be minimal and consistent across different plasma lots, compensated for by the stable isotope-labeled internal standard.

Recovery and Stability

The extraction recovery was consistent and reproducible across the QC levels. Stability was demonstrated under various conditions relevant to sample handling and storage.

Stability TestConditionResult
Bench-top 24 hours at Room TemperatureStable
Freeze-Thaw 3 cycles (-80°C to RT)Stable
Long-term 90 days at -80°CStable
Autosampler 48 hours at 10°CStable

Conclusion

This application note details a robust, sensitive, and reliable LC-MS/MS method for the quantification of 1-Methyl-4-(phenylsulfonyl)piperazine in human plasma. The simple protein precipitation protocol and short chromatographic run time make it highly suitable for the analysis of a large number of samples in a regulated bioanalytical laboratory. The method has been thoroughly validated and meets the stringent requirements of international regulatory guidelines, ensuring data of the highest quality for pharmacokinetic and toxicokinetic studies.

References

  • PubChem. 1-(4-(Methylsulfonyl)phenyl)piperazine. National Center for Biotechnology Information. [Link]

  • Polson, C. et al. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263-275. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • Jemal, M. (2000). High-throughput quantitative bioanalysis by LC/MS/MS. Biomedical Chromatography, 14(6), 422-429. [Link]

Sources

Application

Application Notes and Protocols for the HPLC Analysis of 1-Methyl-4-(phenylsulfonyl)piperazine

Introduction: Navigating the Analytical Challenges of Substituted Piperazines 1-Methyl-4-(phenylsulfonyl)piperazine is a disubstituted piperazine derivative of interest in pharmaceutical research and development due to t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Analytical Challenges of Substituted Piperazines

1-Methyl-4-(phenylsulfonyl)piperazine is a disubstituted piperazine derivative of interest in pharmaceutical research and development due to the prevalence of the piperazine scaffold in a wide range of biologically active compounds.[1] The accurate and precise quantification of such molecules is paramount for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of pharmaceutical compounds.[2] However, the piperazine moiety itself lacks a significant chromophore, making direct detection by UV-Vis spectrophotometry challenging, especially at low concentrations.[3]

This application note provides a comprehensive guide to the development of an HPLC method for the analysis of 1-Methyl-4-(phenylsulfonyl)piperazine, with a focus on pre-column derivatization to enhance detectability. A critical consideration in this analysis is the specific substitution pattern of the piperazine ring. Based on its nomenclature, 1-Methyl-4-(phenylsulfonyl)piperazine possesses a methyl group on one nitrogen and a phenylsulfonyl group on the other. This configuration results in a molecule containing two tertiary amines within the piperazine ring. Standard derivatization reagents such as dansyl chloride, 4-chloro-7-nitrobenzofurazan (NBD-Cl), and fluorescamine react with primary and secondary amines.[4][5][6] Consequently, 1-Methyl-4-(phenylsulfonyl)piperazine, as named, is not directly amenable to these common derivatization strategies.

Therefore, this guide will proceed with two possible analytical scenarios:

  • Derivatization-Based Approach (Hypothetical): This section will detail a derivatization protocol assuming a related isomer with an available secondary amine, such as 1-(phenylsulfonyl)piperazine, to illustrate the derivatization workflow. This serves as a practical guide for similar compounds where derivatization is feasible.

  • Direct Analysis Approach: This section will discuss a direct HPLC-UV analysis method for 1-Methyl-4-(phenylsulfonyl)piperazine, leveraging the UV absorbance of the phenylsulfonyl group.

This dual approach ensures a comprehensive and practical guide for researchers encountering piperazine derivatives with varying substitution patterns. All proposed methodologies are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[7]

PART 1: Derivatization-Based HPLC Analysis (Hypothetical Scenario for a Secondary Amine-Containing Analogue)

This section outlines a detailed protocol for the derivatization of a piperazine analogue containing a secondary amine, using dansyl chloride as the derivatizing agent. Dansyl chloride reacts with primary and secondary amines to produce highly fluorescent and UV-active derivatives, significantly enhancing analytical sensitivity.[5]

Materials and Reagents
  • Analyte: 1-(Phenylsulfonyl)piperazine (or other suitable secondary amine-containing analogue)

  • Derivatizing Reagent: Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride), HPLC grade

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all HPLC grade)

  • Buffer: 0.1 M Sodium Bicarbonate Buffer (pH 9.5)

  • Quenching Reagent: 2% (v/v) solution of methylamine in water

  • Standard Stock Solution: 1 mg/mL of the analyte in methanol

  • Working Standard Solutions: Prepared by serial dilution of the stock solution with methanol to achieve a concentration range of 1-100 µg/mL.

  • Derivatizing Reagent Solution: 10 mg/mL Dansyl Chloride in acetonitrile.

Experimental Workflow: Derivatization and HPLC Analysis

derivatization_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Sample containing secondary amine piperazine Mix Mix Sample/Standard with Bicarbonate Buffer Sample->Mix Standard Working Standard Solutions Standard->Mix Add_Dansyl Add Dansyl Chloride Solution Mix->Add_Dansyl Incubate Incubate at 60°C for 45 minutes Add_Dansyl->Incubate Quench Add Methylamine Solution to quench excess Dansyl-Cl Incubate->Quench Inject Inject into HPLC System Quench->Inject Separate Chromatographic Separation Inject->Separate Detect UV or Fluorescence Detection Separate->Detect Quantify Data Acquisition and Quantification Detect->Quantify derivatization_reaction cluster_reactants Reactants cluster_products Products Piperazine 1-(Phenylsulfonyl)piperazine (Secondary Amine) Reaction + Dansyl Dansyl Chloride Deriv Dansylated Piperazine Derivative (Fluorescent and UV-Active) HCl_plus + HCl HCl Reaction_Label pH 9.5, 60°C Reaction_Label->Deriv HCl_plus->HCl

Caption: Hypothetical Reaction of a Secondary Amine Piperazine with Dansyl Chloride.

Method Validation According to ICH Q2(R1) Guidelines

Any analytical method intended for use in a regulated environment must be validated to ensure it is fit for its intended purpose. [8]The following parameters should be evaluated as per ICH Q2(R1) guidelines: [7]

Validation Parameters and Acceptance Criteria
Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The analyte peak should be well-resolved from any impurities or excipient peaks. Peak purity should be demonstrated using a diode array detector.
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.A minimum of 5 concentration levels should be evaluated. The correlation coefficient (r²) should be ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. [8]For assay: 80-120% of the test concentration. For content uniformity: 70-130% of the test concentration. [8]
Accuracy The closeness of test results obtained by the method to the true value.Determined by recovery studies on spiked samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-assay precision): The relative standard deviation (RSD) of a minimum of 6 replicate injections at 100% of the test concentration should be ≤ 2.0%. Intermediate Precision: Determined by performing the analysis on different days, with different analysts, and on different equipment. The RSD should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined based on the signal-to-noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined based on an S/N ratio of 10:1, with acceptable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The method's performance should be evaluated by varying parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%). The system suitability parameters should remain within acceptable limits.

Conclusion and Expert Recommendations

The successful HPLC analysis of 1-Methyl-4-(phenylsulfonyl)piperazine hinges on a clear understanding of its chemical structure. As the name implies a molecule with no secondary amines, direct HPLC-UV analysis is the most probable route. The phenylsulfonyl group should provide adequate UV absorbance for quantification at reasonable concentration levels. Method development should focus on optimizing the mobile phase to achieve good peak shape and retention.

Should the analyte of interest be an isomer with a secondary amine, the provided dansyl chloride derivatization protocol offers a robust pathway to significantly enhance detection sensitivity. The choice between UV and fluorescence detection for the dansylated derivative will depend on the required sensitivity and available instrumentation.

In all cases, a thorough method validation following ICH Q2(R1) guidelines is essential to ensure the reliability and accuracy of the analytical results, providing a solid foundation for its application in a research or quality control setting.

References

  • A Review on Analytical Methods for Piperazine Determination. (2024).
  • Piperazine. Wikipedia. Accessed January 27, 2026. [Link]

  • 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324. PubChem. Accessed January 27, 2026. [Link]

  • 1-(4-(Methylsulfonyl)phenyl)piperazine. ChemSrc. Accessed January 27, 2026. [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency. November 2005. [Link]

  • The derivatisation of piperazine with dansyl chloride.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Valid
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. (2023).
  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Journal of Food and Drug Analysis. (2020).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. June 1995. [Link]

  • Fluorescamine. Interchim. Accessed January 27, 2026. [Link]

  • Method for preparing 1-methylpiperazine.
  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. (2017).
  • Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan. PubMed. (2012).
  • A rapid, sensitive high-performance liquid chromatography analysis of ammonia and methylamine for nitrogenase assays. PubMed. (1986).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. November 2005. [Link]

  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture.
  • 4-(4-Methylphenylsulfonyl)
  • Reactions of piperazine with dansyl chloride.
  • The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. DergiPark. (2011).
  • HPLC Method Development: From Beginner to Expert Part 2. Agilent. March 2024. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. July 2025. [Link]

  • Method Development Guide (rev. 05/04). HPLC. Accessed January 27, 2026. [Link]

  • Fluorescamine : Characteristics, Scope and Applications. Chula Digital Collections. (2000).
  • Analytical Methods. RSC Publishing. (2015).
  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI. (2022).
  • Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. MDPI. (2023).
  • Development of a Simple High-Performance Liquid Chromatography-Based Method to Quantify Synergistic Compounds and Their Composition in Dried Leaf Extracts of Piper Sarmentosum Roxb. MDPI. (2021).
  • 4-CHLORO-7-NITROBENZOFURAZAN (NBD-CL) AS PRE AND POST-COLUMN DERIVATIZATION REAGENT FOR AMINE GROUPS ANALYSIS USING CHROMATOGRAPHY: A MINI-REVIEW. Universitas Indonesia. (2023).
  • Quality Guidelines. ICH. Accessed January 27, 2026. [Link]

  • Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citr

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Method

Application Notes and Protocols for 1-Methyl-4-(phenylsulfonyl)piperazine as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the use of 1-Methyl-4-(phenylsulfonyl)piperazine as a research chemical. Due to the limited availab...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the use of 1-Methyl-4-(phenylsulfonyl)piperazine as a research chemical. Due to the limited availability of published data on this specific molecule, this guide synthesizes information from structurally related compounds, including the phenylsulfonylpiperazine and N-methylpiperazine scaffolds. The content herein is intended to provide a scientifically grounded framework for researchers to handle, store, and utilize this compound in initial in-vitro studies, with a strong emphasis on the rationale behind the proposed experimental designs. All protocols should be considered as starting points and require independent validation.

Introduction and Chemical Profile

1-Methyl-4-(phenylsulfonyl)piperazine belongs to the class of N-substituted piperazines, a versatile scaffold frequently found in biologically active compounds.[1][2] The structure combines a phenylsulfonyl group, known to be present in various pharmacologically active molecules including anticancer and anti-inflammatory agents, with a 1-methylpiperazine moiety.[3] The piperazine ring often serves as a linker or a pharmacophoric element, influencing the physicochemical properties and biological activity of the molecule.[4]

The N-methylation of the piperazine ring can significantly impact a compound's properties, including its basicity, lipophilicity, and metabolic stability, which in turn can modulate its pharmacokinetic and pharmacodynamic profile.[5]

Chemical Structure:

Caption: Chemical structure of 1-Methyl-4-(phenylsulfonyl)piperazine.

Physicochemical Properties (Inferred and from Related Compounds):

PropertyValue (Predicted/Analog Data)Source/Rationale
Molecular FormulaC₁₁H₁₆N₂O₂SCalculated
Molecular Weight240.32 g/mol Calculated[6]
AppearanceLikely a solid at room temperature.Based on related sulfonamides.
SolubilityExpected to be soluble in DMSO and other organic solvents. Limited aqueous solubility.N-methylpiperazine is soluble in water, but the bulky phenylsulfonyl group likely reduces aqueous solubility.[7][8]
StabilityStable under standard laboratory conditions. Potential for degradation at high temperatures.Based on general stability of sulfonamides and piperazines.[7]

Potential Research Applications

Based on the biological activities of structurally similar compounds, 1-Methyl-4-(phenylsulfonyl)piperazine is a candidate for investigation in the following areas:

  • Anticancer Research: Phenylsulfonylpiperazine derivatives have demonstrated antiproliferative activity against various cancer cell lines.[9] The mechanism of action for related sulfonamides can involve the modulation of signaling pathways like PI3K/AKT/mTOR and interference with microtubule polymerization.[10]

  • Neuropharmacology: The piperazine scaffold is a common feature in centrally acting agents.[11] Depending on other structural modifications, piperazine derivatives can interact with a variety of neurotransmitter receptors.

  • Antimicrobial Research: Certain N-phenylpiperazine derivatives have shown activity against bacterial and fungal pathogens.[7]

Synthesis

The synthesis of 1-Methyl-4-(phenylsulfonyl)piperazine can be achieved through a nucleophilic substitution reaction between 1-methylpiperazine and phenylsulfonyl chloride.

Synthesis reagent1 1-Methylpiperazine conditions Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) Room Temperature reagent1->conditions reagent2 Phenylsulfonyl Chloride reagent2->conditions product 1-Methyl-4-(phenylsulfonyl)piperazine conditions->product

Caption: Synthetic scheme for 1-Methyl-4-(phenylsulfonyl)piperazine.

General Synthetic Protocol:

  • Dissolve 1-methylpiperazine in a suitable anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base, such as triethylamine, to the solution to act as an acid scavenger.

  • Slowly add a solution of phenylsulfonyl chloride in the same solvent to the reaction mixture, while maintaining the temperature (e.g., with an ice bath).

  • Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure 1-Methyl-4-(phenylsulfonyl)piperazine.

Handling and Storage

Safety Precautions:

As with any research chemical with limited toxicological data, caution should be exercised.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[2]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4]

  • Protect from light and moisture.

In Vitro Experimental Protocols

The following protocols are general guidelines for the initial in vitro evaluation of 1-Methyl-4-(phenylsulfonyl)piperazine.

Protocol 1: Preparation of Stock Solutions

Rationale: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving novel compounds for in vitro screening due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous cell culture media.[12]

Materials:

  • 1-Methyl-4-(phenylsulfonyl)piperazine

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Accurately weigh a small amount of 1-Methyl-4-(phenylsulfonyl)piperazine.

  • Dissolve the compound in a calculated volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Gently vortex or sonicate until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a common first step to determine the cytotoxic potential of a novel compound.

Materials:

  • Selected cancer cell line(s) (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 1-Methyl-4-(phenylsulfonyl)piperazine stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Experimental Workflow:

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with serial dilutions of the compound B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H

Caption: General workflow for an MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of 1-Methyl-4-(phenylsulfonyl)piperazine from the stock solution in complete cell culture medium. A suggested starting concentration range is 0.1 µM to 100 µM. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.

Concluding Remarks

1-Methyl-4-(phenylsulfonyl)piperazine is a research chemical with potential applications in various fields, particularly in anticancer drug discovery. This guide provides a foundational framework for its synthesis, handling, and initial in vitro evaluation. Due to the limited specific data available for this compound, researchers are strongly encouraged to perform thorough literature searches on analogous structures and to validate all experimental protocols. Careful experimental design and data interpretation will be crucial in elucidating the biological activity and potential of this molecule.

References

  • CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google P
  • Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety - ResearchGate. Available from: [Link]

  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - PubMed Central. Available from: [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents.
  • N-METHYLPIPERAZINE - Ataman Kimya. Available from: [Link]

  • 1-(4-(Methylsulfonyl)phenyl)piperazine | C11H16N2O2S | CID 735904 - PubChem. Available from: [Link]

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  • Piperazine - Wikipedia. Available from: [Link]

  • Dimethyl Sulfoxide (DMSO)
  • General Chemical Safety Guidelines - UCSD – Blink. Available from: [Link]

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  • 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem. Available from: [Link]

  • 1-(Benzenesulfonyl)-4-[(4-chlorophenyl)-phenylmethyl]piperazine | C23H23ClN2O2S | CID 25123144 - PubChem. Available from: [Link]

  • 1-(4-(Methylsulfonyl)phenyl)piperazine. Available from: [Link]

  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine - Google Patents.
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  • 4-piperidil]piperazina – Chem-Impex. Available from: [Link]

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Application

The Strategic Role of 1-Methyl-4-(phenylsulfonyl)piperazine in Modern Drug Discovery

Application Note & Protocols Introduction: The Piperazine Scaffold and the Significance of the Phenylsulfonyl Moiety The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized for its "privil...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Introduction: The Piperazine Scaffold and the Significance of the Phenylsulfonyl Moiety

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized for its "privileged" status due to its presence in a multitude of clinically successful drugs.[1] Its conformational flexibility and the ability of its two nitrogen atoms to be functionalized allow for the precise spatial orientation of pharmacophoric elements, crucial for target engagement.[1] Furthermore, the basic nature of the piperazine nitrogens can be modulated to optimize physicochemical properties such as solubility and oral bioavailability.[2]

This guide focuses on a specific, yet strategically important, derivative: 1-Methyl-4-(phenylsulfonyl)piperazine . The incorporation of a phenylsulfonyl group at the N4 position and a methyl group at the N1 position imparts distinct characteristics that medicinal chemists can leverage to address specific challenges in drug design. The electron-withdrawing nature of the sulfonyl group significantly reduces the basicity of the adjacent nitrogen, transforming the typically basic piperazine into a more neutral scaffold. This modulation of pKa can be critical for fine-tuning drug-like properties, such as cell permeability and off-target activity profiles, particularly for targets where a basic center is undesirable. The N-methyl group, on the other hand, can provide a vector for further chemical elaboration or serve to block metabolism at that position.

This document provides a comprehensive overview of the applications of 1-methyl-4-(phenylsulfonyl)piperazine in drug discovery, complete with detailed synthetic protocols and an exploration of its role as a key building block in the development of novel therapeutics.

Key Applications in Drug Discovery

The 1-methyl-4-(phenylsulfonyl)piperazine scaffold has been primarily investigated for its utility as a versatile building block in the synthesis of compounds targeting a range of therapeutic areas, most notably in oncology and neuroscience.

A Scaffold for Anticancer Agents

The phenylsulfonylpiperazine moiety has been incorporated into various molecular frameworks to explore their potential as antiproliferative agents. While the parent compound itself may exhibit limited intrinsic activity, its derivatives have shown significant biological effects.

A notable study on substituted phenylsulfonyl piperazines revealed that while some derivatives displayed potent antiproliferative activity against human cervical (SiHa), breast adenocarcinoma (MDA-MB-235), and pancreatic carcinoma (PANC-1) cell lines, a derivative featuring a simple phenylsulfonyl group showed a significant decrease or loss of activity.[3] This highlights the crucial role of the 1-methyl-4-(phenylsulfonyl)piperazine core as a scaffold for arranging other pharmacophoric groups in the correct orientation for interaction with biological targets, rather than being a pharmacophore itself. The study underscores the importance of further functionalization of this core structure to achieve desired anticancer efficacy.

A Modulator of Central Nervous System (CNS) Targets

The physicochemical properties imparted by the phenylsulfonyl group make this scaffold particularly interesting for CNS drug discovery. The reduction in basicity can lead to improved blood-brain barrier penetration, a critical hurdle for drugs targeting the brain.

Derivatives of piperazine sulfonamides have been investigated as inhibitors of the glycine transporter-1 (GlyT-1), a target for schizophrenia and other CNS disorders.[1] The 1-methyl-4-(phenylsulfonyl)piperazine core can serve as a foundational element in the design of such inhibitors, where the phenyl ring can be substituted to optimize target affinity and selectivity, and the N-methyl group can influence metabolic stability.

Protocols and Methodologies

Protocol 1: Synthesis of 1-Methyl-4-(phenylsulfonyl)piperazine

This protocol outlines a standard and reliable method for the synthesis of the title compound, starting from commercially available N-methylpiperazine and benzenesulfonyl chloride.

Workflow for the Synthesis of 1-Methyl-4-(phenylsulfonyl)piperazine

reagents N-Methylpiperazine Benzenesulfonyl Chloride Triethylamine (Base) Dichloromethane (Solvent) reaction Reaction at 0°C to Room Temperature reagents->reaction workup Aqueous Workup (Wash with water and brine) reaction->workup purification Purification (Column Chromatography) workup->purification product 1-Methyl-4-(phenylsulfonyl)piperazine purification->product cell_seeding Seed cancer cells in 96-well plates compound_treatment Treat cells with test compounds (various concentrations) cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation cell_fixation Fix cells with trichloroacetic acid (TCA) incubation->cell_fixation staining Stain with Sulforhodamine B (SRB) cell_fixation->staining washing Wash with acetic acid staining->washing solubilization Solubilize bound dye with Tris base washing->solubilization measurement Measure absorbance at ~510 nm solubilization->measurement

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Methyl-4-(phenylsulfonyl)piperazine

Welcome to the technical support guide for the synthesis of 1-Methyl-4-(phenylsulfonyl)piperazine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize you...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-Methyl-4-(phenylsulfonyl)piperazine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and improve your product yield. As researchers and drug development professionals, we understand that efficiency, purity, and reproducibility are paramount. This guide is structured to address specific experimental challenges with scientifically grounded explanations and actionable protocols.

Reaction Overview

The synthesis of 1-Methyl-4-(phenylsulfonyl)piperazine is a classic nucleophilic substitution reaction. The secondary amine of N-methylpiperazine acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. This forms a sulfonamide bond and releases hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable protocol for synthesizing 1-Methyl-4-(phenylsulfonyl)piperazine?

A baseline protocol involves dissolving N-methylpiperazine and a suitable base (like triethylamine) in an anhydrous aprotic solvent, such as dichloromethane (DCM). The solution is cooled in an ice bath before benzenesulfonyl chloride is added dropwise. The reaction is typically stirred at 0°C and then allowed to warm to room temperature. A detailed, optimized protocol is provided in the "Experimental Protocols" section below.

Q2: What are the most critical factors that influence the final yield?

There are three primary factors:

  • Reagent Purity: The purity of benzenesulfonyl chloride is crucial. It is highly susceptible to hydrolysis and should be fresh or properly stored under anhydrous conditions.[1]

  • Stoichiometry and Base: At least one equivalent of a base is required to scavenge the HCl produced. Without it, the N-methylpiperazine will be protonated, rendering it non-nucleophilic and halting the reaction. Using a slight excess of the amine or sulfonyl chloride can be tested, but precise stoichiometry is key.

  • Temperature Control: The reaction is exothermic. Adding the benzenesulfonyl chloride slowly at a reduced temperature (0°C) prevents overheating, which can promote side reactions and decomposition.[2]

Q3: What is the most common side product, and how can it be avoided?

The most common byproduct is benzenesulfonic acid, formed from the hydrolysis of benzenesulfonyl chloride. This is minimized by using anhydrous solvents and reagents. Another potential, though less common, side product is 1,4-bis(phenylsulfonyl)piperazine, which can arise if your N-methylpiperazine starting material is contaminated with piperazine. Always use high-purity starting materials.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. A suitable mobile phase is typically a mixture of ethyl acetate and heptane (e.g., 30-50% ethyl acetate). N-methylpiperazine will have a very low Rf and may streak, while the product will have a higher Rf. Benzenesulfonyl chloride can also be visualized if it is UV active. The reaction is complete when the spot corresponding to the limiting reagent (usually the sulfonyl chloride) has disappeared. Liquid Chromatography-Mass Spectrometry (LCMS) can also be used for more precise monitoring.[2]

Troubleshooting Guide
Problem 1: Low or No Product Yield

Potential Cause A: Degraded Benzenesulfonyl Chloride

  • Explanation: Benzenesulfonyl chloride is a viscous oil that readily reacts with moisture in the air to form non-reactive benzenesulfonic acid.[1] If the reagent is old or has been improperly handled, it may be largely hydrolyzed.

  • Solution:

    • Use a fresh bottle of benzenesulfonyl chloride or purify the existing stock by distillation under reduced pressure.

    • Always handle the reagent in a dry environment (e.g., under a nitrogen atmosphere or in a glove box) and seal the container tightly after use.

Potential Cause B: Ineffective HCl Scavenging

  • Explanation: The reaction generates one equivalent of HCl. If the chosen base is not strong enough, is not present in a sufficient amount (at least 1.0 equivalent), or cannot effectively mix with the reactants (in the case of a heterogeneous base like sodium carbonate), the N-methylpiperazine will be protonated to form its hydrochloride salt. This salt is not nucleophilic and will not react with the sulfonyl chloride.

  • Solution:

    • Ensure you are using at least 1.0 to 1.2 equivalents of a tertiary amine base like triethylamine or pyridine.[2]

    • Confirm the purity and concentration of your base.

    • Ensure vigorous stirring, especially if using a solid base, to maintain a homogeneous reaction environment.

Potential Cause C: Incorrect Solvent Choice

  • Explanation: Protic solvents like ethanol or water will react with benzenesulfonyl chloride, competing with the desired reaction and lowering the yield.[3]

  • Solution:

    • Strictly use anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).[2]

    • Ensure your glassware is thoroughly dried before use.

Problem 2: Formation of a White Precipitate Early in the Reaction
  • Explanation: This is almost always the N-methylpiperazine hydrochloride salt precipitating out of solution. It indicates that the neutralization of HCl is not occurring rapidly enough, leading to the deactivation of your nucleophile.

  • Solution:

    • Ensure the base is added before the benzenesulfonyl chloride.

    • Slow down the addition rate of the benzenesulfonyl chloride to allow the base to neutralize the generated HCl as it forms.

    • Increase the solvent volume to ensure all components remain dissolved.

Problem 3: Difficult or Incomplete Purification
  • Explanation: The crude product may be an oil or difficult to crystallize due to the presence of unreacted starting materials or side products like benzenesulfonic acid or excess triethylamine/hydrochloride salt.

  • Solution: A robust work-up procedure is key.

    • Aqueous Wash: After the reaction is complete, wash the organic layer sequentially with a weak acid (e.g., 1M HCl or 5% citric acid solution) to remove unreacted N-methylpiperazine and the tertiary amine base.

    • Base Wash: Follow with a wash using a weak base (e.g., saturated sodium bicarbonate solution) to remove any benzenesulfonic acid.

    • Brine Wash & Dry: A final wash with brine will help remove residual water before drying the organic layer over sodium or magnesium sulfate.

    • Purification: If the product is still not pure, column chromatography on silica gel is highly effective.[2] Alternatively, crystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) can be attempted.

Data Presentation: Impact of Reaction Parameters

The choice of base and solvent can significantly impact reaction efficiency. The following table summarizes common choices and their rationales.

ParameterOption 1Option 2Option 3Rationale & Expert Insight
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Acetonitrile (ACN)DCM is an excellent, inert choice for this reaction, offering good solubility for reactants and easy removal post-reaction. THF is also a good option, though care must be taken to ensure it is peroxide-free.[2]
Base Triethylamine (TEA)PyridineDiisopropylethylamine (DIPEA)TEA is a cost-effective and efficient HCl scavenger. Pyridine can also be used and may sometimes improve yields, but it is more toxic and has a stronger odor.[2] DIPEA is a non-nucleophilic, sterically hindered base that is useful if side reactions with the base are a concern.
Temperature 0°C to Room Temp.Room TemperatureRefluxStarting the reaction at 0°C is highly recommended to control the initial exotherm. Higher temperatures can decrease yield due to accelerated hydrolysis of the sulfonyl chloride.[2]
Experimental Protocols
Optimized Synthesis Protocol
  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-methylpiperazine (1.0 eq.).

  • Add anhydrous dichloromethane (DCM, approx. 10 mL per mmol of N-methylpiperazine).

  • Add triethylamine (1.2 eq.) and stir the solution until homogeneous.

  • Cool the flask to 0°C using an ice-water bath.

  • Dissolve benzenesulfonyl chloride (1.05 eq.) in a small amount of anhydrous DCM.

  • Add the benzenesulfonyl chloride solution to the reaction mixture dropwise over 15-20 minutes, ensuring the internal temperature does not rise above 5°C.

  • After the addition is complete, stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow it to stir at room temperature for 2-4 hours.

  • Monitor the reaction to completion using TLC (e.g., 40% Ethyl Acetate in Heptane).

  • Upon completion, proceed with the aqueous work-up as described in the "Troubleshooting Guide".

TLC Monitoring Protocol
  • TLC Plate: Silica gel 60 F254.

  • Mobile Phase: 40% Ethyl Acetate / 60% Heptane (adjust ratio as needed).

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

  • Expected Rf values:

    • N-methylpiperazine: ~0.1 (often streaks)

    • 1-Methyl-4-(phenylsulfonyl)piperazine (Product): ~0.4 - 0.6

    • Benzenesulfonyl chloride: ~0.7 - 0.8

Visualizations
Reaction Mechanism

The diagram below illustrates the nucleophilic attack of the amine on the sulfonyl chloride, followed by deprotonation by the base to yield the final product.

ReactionMechanism NMP N-Methylpiperazine (Nucleophile) Product 1-Methyl-4-(phenylsulfonyl)piperazine NMP->Product 1. Nucleophilic    Attack BSC Benzenesulfonyl Chloride (Electrophile) BSC->Product HCl_Salt Triethylammonium Chloride Base Triethylamine (Base) Base->HCl_Salt 2. HCl Scavenging SideReactions BSC Benzenesulfonyl Chloride BSA Benzenesulfonic Acid (Inactive Byproduct) BSC->BSA Hydrolysis DiSulfonyl 1,4-bis(phenylsulfonyl)piperazine (Dimer Byproduct) BSC->DiSulfonyl Double Sulfonylation H2O Water (Contaminant) H2O->BSA Piperazine Piperazine (Impurity) Piperazine->DiSulfonyl

Caption: Common side reactions that reduce product yield.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing issues with the synthesis.

Troubleshooting start Low Yield or Reaction Failure check_reagents Step 1: Verify Reagent Quality start->check_reagents reagent_q1 Is Sulfonyl Chloride fresh and stored properly? check_reagents->reagent_q1 reagent_q2 Are solvents anhydrous? check_reagents->reagent_q2 reagent_q3 Is the base pure and in sufficient quantity? check_reagents->reagent_q3 check_conditions Step 2: Review Reaction Conditions cond_q1 Was temperature controlled (started at 0°C)? check_conditions->cond_q1 cond_q2 Was the base added before the sulfonyl chloride? check_conditions->cond_q2 cond_q3 Was stirring adequate? check_conditions->cond_q3 check_workup Step 3: Analyze Work-up & Purification workup_q1 Was an acidic wash performed to remove excess amine? check_workup->workup_q1 workup_q2 Was a basic wash performed to remove sulfonic acid? check_workup->workup_q2 solution_reagent Use fresh/purified reagents. Use anhydrous solvents. reagent_q1->solution_reagent reagent_q2->solution_reagent reagent_q3->solution_reagent solution_conditions Control exotherm. Optimize addition order. cond_q1->solution_conditions cond_q2->solution_conditions cond_q3->solution_conditions solution_workup Implement multi-step aqueous wash protocol. workup_q1->solution_workup workup_q2->solution_workup solution_reagent->check_conditions solution_conditions->check_workup

Caption: A step-by-step workflow for diagnosing low yield.

References
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega.[Link]

  • Benzenesulfonyl chloride. Wikipedia.[Link]

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Hilaris Publisher.[Link]

  • N-benzohydryl-n-methyl piperazines and process of preparing same.

Sources

Optimization

Technical Support Center: Troubleshooting 1-Methyl-4-(phenylsulfonyl)piperazine Solubility Issues

Welcome to the technical support center for 1-Methyl-4-(phenylsulfonyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Methyl-4-(phenylsulfonyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. Our approach is rooted in foundational chemical principles and extensive field experience to ensure you can proceed with your experiments confidently and efficiently.

Introduction to 1-Methyl-4-(phenylsulfonyl)piperazine

1-Methyl-4-(phenylsulfonyl)piperazine is a chemical compound featuring a piperazine ring, a methyl group, and a phenylsulfonyl moiety. Its structure presents a moderate polarity, which can lead to nuanced solubility behavior in various laboratory solvents. Understanding these properties is the first step in successful experimental design. The presence of the basic piperazine nitrogen and the polar sulfonyl group makes solvent choice and pH critical factors for achieving complete dissolution.

Frequently Asked Questions (FAQs)

Here we address the most common questions our team has received regarding the handling and solubility of 1-Methyl-4-(phenylsulfonyl)piperazine.

Q1: What is the best starting solvent for dissolving 1-Methyl-4-(phenylsulfonyl)piperazine?

For initial stock solutions, we strongly recommend starting with a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for compounds of this class in biological and chemical research. Ethanol can also be a viable option, particularly if DMSO is incompatible with your experimental system.

Q2: I've dissolved the compound in DMSO, but it crashes out when I dilute it into my aqueous buffer. What's happening and how can I fix it?

This is a classic case of a compound being soluble in a high concentration of organic solvent but poorly soluble in an aqueous medium. This precipitation can lead to inaccurate results in cellular or enzymatic assays.

Here are several strategies to mitigate this issue:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the compound in your aqueous buffer.

  • Increase the Co-solvent Percentage: If your experiment can tolerate it, increasing the final percentage of DMSO in your aqueous solution (e.g., from 0.1% to 0.5% or 1%) can help maintain solubility. Always run a vehicle control to account for any effects of the solvent on your system.

  • Use a Surfactant: A small amount of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, can aid in keeping hydrophobic compounds in solution. A typical starting concentration would be 0.01-0.1%.

  • pH Adjustment: The piperazine moiety is basic. Ensuring your aqueous buffer has a slightly acidic to neutral pH can improve the solubility of the protonated form of the compound. However, the stability of the compound at different pH values should be considered.

Q3: Can I use heat to help dissolve 1-Methyl-4-(phenylsulfonyl)piperazine?

Gentle heating (e.g., a 37°C water bath) can be used to aid dissolution. However, it is crucial to be aware of the compound's thermal stability. For sulfonyl-containing compounds, prolonged exposure to high temperatures is generally not recommended as it may lead to degradation. Always start with gentle warming and short durations.

Q4: Is 1-Methyl-4-(phenylsulfonyl)piperazine soluble in water?

Based on the predicted properties of similar structures, the aqueous solubility of 1-Methyl-4-(phenylsulfonyl)piperazine is expected to be low. Direct dissolution in water is not recommended for creating stock solutions.

Q5: How should I store solutions of 1-Methyl-4-(phenylsulfonyl)piperazine?

Stock solutions in anhydrous DMSO can be stored at -20°C or -80°C for several months. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes. Aqueous dilutions should be prepared fresh for each experiment and not stored.

Troubleshooting Guides

Issue 1: The compound will not dissolve in the initial solvent.

If you are experiencing difficulty dissolving 1-Methyl-4-(phenylsulfonyl)piperazine, follow this systematic approach:

  • Verify Solvent Quality: Ensure your solvent is anhydrous and of high purity. Water contamination in organic solvents can significantly reduce the solubility of hydrophobic compounds.

  • Increase Solvent Volume: You may be attempting to create a solution that is too concentrated. Try doubling the solvent volume to see if the compound dissolves.

  • Gentle Agitation: Vortexing or sonicating the solution can help break up solid particles and increase the rate of dissolution.

  • Controlled Heating: As mentioned in the FAQs, gentle warming in a water bath can be effective. Do not exceed 40°C without prior knowledge of the compound's thermal stability.

Issue 2: Observing a precipitate in your stock solution after storage.

Precipitation in a stock solution upon storage, especially at low temperatures, can occur if the solution is supersaturated.

  • Warm and Agitate: Gently warm the vial to room temperature or slightly above and vortex or sonicate to redissolve the precipitate.

  • Dilute the Stock: If precipitation is a recurring issue, consider preparing a slightly less concentrated stock solution for future use.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-weigh the Compound: Accurately weigh the desired amount of 1-Methyl-4-(phenylsulfonyl)piperazine in a microcentrifuge tube or vial. For example, for 1 mL of a 10 mM solution, you would need approximately 2.403 mg (Molecular Weight: 240.32 g/mol ).

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve: Vortex the solution for 1-2 minutes. If the compound has not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visual Inspection: Ensure the solution is clear and free of any visible particles before use or storage.

  • Storage: Aliquot into single-use vials and store at -20°C or -80°C.

Protocol 2: Systematic Solubility Testing

If you need to determine the solubility in a new solvent system, a systematic approach is recommended.

Solvent SystemTemperatureObservations (Visual)Estimated Solubility
DMSORoom TempClear solution> Target Concentration
EthanolRoom TempUndissolved particles< Target Concentration
WaterRoom TempInsolubleVery Low
PBS (pH 7.4)Room TempInsolubleVery Low

Procedure:

  • Start with a small, known amount of the compound (e.g., 1 mg).

  • Add the test solvent in small, incremental volumes (e.g., 100 µL).

  • After each addition, vortex and/or sonicate and visually inspect for dissolution.

  • Continue adding solvent until the compound is fully dissolved.

  • Calculate the approximate solubility in mg/mL.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process when encountering solubility issues with 1-Methyl-4-(phenylsulfonyl)piperazine.

Caption: Troubleshooting workflow for solubility issues.

Chemical Structure and Solubility

The solubility of 1-Methyl-4-(phenylsulfonyl)piperazine is governed by the interplay of its structural components.

G cluster_0 1-Methyl-4-(phenylsulfonyl)piperazine cluster_1 Solubility Influences A Phenylsulfonyl Group (Polar, H-bond acceptor) E Organic Solvent Solubility (e.g., DMSO): Generally high due to polarity matching A->E favors B Piperazine Ring (Basic, can be protonated) F pH-Dependent Solubility: Increased solubility at lower pH due to piperazine protonation B->F enables C Methyl Group (Non-polar) D Aqueous Solubility: Generally low due to non-polar regions C->D contributes to

Troubleshooting

Technical Support Center: Optimization of 1-Methyl-4-(phenylsulfonyl)piperazine Synthesis

Welcome to the technical support center for the synthesis and optimization of 1-Methyl-4-(phenylsulfonyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 1-Methyl-4-(phenylsulfonyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific sulfonamide synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Reaction Overview and Mechanism

The synthesis of 1-Methyl-4-(phenylsulfonyl)piperazine is a classic example of a nucleophilic substitution reaction at a sulfur center. It involves the reaction of 1-methylpiperazine with benzenesulfonyl chloride. The secondary amine nitrogen of 1-methylpiperazine acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. This reaction is highly efficient but sensitive to reaction conditions, particularly the presence of moisture and the choice of base.[1][2]

Core Reaction Scheme:

The mechanism proceeds via a tetrahedral intermediate. A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. Without a base, the HCl would protonate the starting 1-methylpiperazine, rendering it non-nucleophilic and halting the reaction.

Reaction_Mechanism Figure 1: Reaction Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products NMP 1-Methylpiperazine INT [Intermediate] NMP->INT Nucleophilic Attack BSC Benzenesulfonyl Chloride BSC->INT PROD 1-Methyl-4-(phenylsulfonyl)piperazine INT->PROD Collapse & Chloride Expulsion HCl Base·HCl INT->HCl Proton Transfer to Base

Caption: Figure 1: Nucleophilic substitution mechanism for sulfonamide formation.

Section 2: Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis in a direct question-and-answer format.

Q1: Why is my reaction yield consistently low?

A1: Low yields in sulfonamide synthesis are a common issue, often stemming from one of several primary causes.[2]

  • Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is highly reactive and readily hydrolyzes in the presence of water to form the unreactive benzenesulfonic acid.[2][3] This is the most frequent cause of low yield.

    • Causality: The sulfur atom in sulfonyl chloride is highly electrophilic. Water, even in trace amounts, can act as a nucleophile, leading to the formation of sulfonic acid, which will not react with the amine.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Inappropriate Base/Stoichiometry: The base is critical for scavenging the HCl produced. If the base is too weak, not present in sufficient quantity, or if it's a competing nucleophile, the reaction will suffer.

    • Causality: As the reaction proceeds, HCl is generated. This will protonate the 1-methylpiperazine, deactivating it. A non-nucleophilic organic base like triethylamine (TEA) or pyridine is required to neutralize the acid without reacting with the benzenesulfonyl chloride.[2]

    • Solution: Use at least 1.1-1.5 equivalents of a non-nucleophilic base like triethylamine. Ensure the base is pure and dry.

  • Poor Reaction Conditions: Sub-optimal temperature or reaction time can lead to an incomplete reaction.

    • Solution: The reaction is typically started at a low temperature (0 °C) to control the initial exotherm during the addition of the sulfonyl chloride, and then allowed to warm to room temperature to ensure it goes to completion.[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to determine the optimal reaction time.[5][6]

Troubleshooting_Yield Figure 2: Workflow for Diagnosing Low Yield start Low Yield Observed check_reagents Check Reagent Quality (BSC, Amine, Solvent, Base) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Anhydrous? Inert atm?) conditions_ok Conditions OK? check_conditions->conditions_ok check_stoich Verify Stoichiometry (Base equivalents?) stoich_ok Stoichiometry OK? check_stoich->stoich_ok check_progress Analyze Reaction Progress (TLC/LCMS) complete Reaction Complete? check_progress->complete reagents_ok->check_conditions Yes solution_reagents Solution: Use fresh, pure reagents. Dry solvent/base. reagents_ok->solution_reagents No conditions_ok->check_stoich Yes solution_conditions Solution: Use oven-dried glassware. Run under N2/Ar. conditions_ok->solution_conditions No stoich_ok->check_progress Yes solution_stoich Solution: Use 1.1-1.5 eq. of base. stoich_ok->solution_stoich No solution_time Solution: Increase reaction time or consider gentle heating. complete->solution_time No solution_workup Problem may be in work-up/purification. complete->solution_workup Yes

Caption: Figure 2: A decision-making workflow for troubleshooting low reaction yields.

Q2: My final product is impure, and I see multiple spots on the TLC. What are the likely side products?

A2: The primary impurities are typically unreacted starting materials or products from side reactions.

  • Benzenesulfonic Acid: As mentioned, this forms from the hydrolysis of benzenesulfonyl chloride.[2] It is highly polar and will usually appear as a baseline spot on a normal-phase silica TLC plate. It can typically be removed with an aqueous basic wash (e.g., with NaHCO₃ solution) during work-up.

  • Unreacted 1-Methylpiperazine: This is a basic compound. It can be removed during work-up with a dilute acid wash (e.g., 1M HCl). Be aware that your product may also have some solubility in the acidic aqueous phase, so this should be done carefully.

  • Triethylammonium Chloride: This salt is the byproduct of the base neutralizing HCl. It is highly soluble in water and should be completely removed during the aqueous work-up. If it persists, it indicates an inefficient extraction.

Q3: I am having difficulty purifying the final product. What are the best practices?

A3: Purification can be challenging if the work-up was not efficient.

  • Efficient Work-up: Before attempting purification, ensure your crude product is free of water-soluble impurities. A standard work-up involves washing the organic layer sequentially with water, dilute acid (to remove excess amine), dilute base (to remove sulfonic acid), and finally brine.

  • Column Chromatography: This is the most common method for purifying the product.[5][7]

    • Solvent System (Eluent): A gradient system of a non-polar solvent (like heptane or petroleum ether) and a more polar solvent (like ethyl acetate) is often effective.[7] Start with a low polarity to elute any non-polar impurities and gradually increase the polarity to elute your product.

    • TLC Analysis: Before running a column, always determine the appropriate solvent system using TLC. The ideal Rf value for your product should be between 0.2 and 0.4 for good separation.

  • Recrystallization: If the crude product is relatively pure (>90%), recrystallization can be an excellent alternative to chromatography. Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/heptane mixtures) to find one where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and base combination?

A1: The ideal solvent should be aprotic and capable of dissolving the reactants.[2] Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices. The base must be non-nucleophilic to avoid reacting with the benzenesulfonyl chloride. Triethylamine (TEA) is the most common and cost-effective choice. Pyridine can also be used and may act as a catalyst, but it can be more difficult to remove.

Q2: How does temperature affect the reaction outcome?

A2: The reaction of amines with sulfonyl chlorides is typically exothermic.

  • Initial Addition (0 °C): Adding the benzenesulfonyl chloride to the solution of 1-methylpiperazine and base at 0 °C is crucial. This controls the initial rate of reaction, prevents a rapid temperature increase, and minimizes potential side reactions.

  • Reaction Progression (Room Temperature): After the addition is complete, allowing the mixture to slowly warm to room temperature provides the necessary energy to drive the reaction to completion over several hours.[4]

Q3: What are the recommended stoichiometry and order of addition for the reagents?

A3: The order of addition is critical for success.

  • Order: The recommended procedure is to dissolve 1-methylpiperazine (1.0 eq.) and triethylamine (1.2 eq.) in the anhydrous solvent first. Then, slowly add a solution of benzenesulfonyl chloride (1.0-1.05 eq.) in the same solvent dropwise, especially while maintaining a low temperature.

  • Causality: This order ensures that a base is always present to neutralize the HCl as it is formed. Adding the amine to the sulfonyl chloride is not recommended as it can lead to localized high concentrations of reactants and potential side reactions. Using a slight excess of the amine or sulfonyl chloride is generally not necessary if conditions are well-controlled, but a slight excess of the base is good practice.[2]

Section 4: Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-Methyl-4-(phenylsulfonyl)piperazine

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add 1-methylpiperazine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cool the flask to 0 °C using an ice-water bath.

  • Add triethylamine (1.2 eq.) to the stirred solution.

  • Dissolve benzenesulfonyl chloride (1.0 eq.) in a separate amount of anhydrous DCM and add it to the dropping funnel.

  • Add the benzenesulfonyl chloride solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-16 hours.[4]

  • Monitor the reaction progress by TLC (e.g., using 10% Methanol in DCM as eluent) until the 1-methylpiperazine starting material is consumed.

Protocol 2: Aqueous Work-up and Extraction

  • Once the reaction is complete, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (to remove excess 1-methylpiperazine and triethylamine).

    • Saturated aqueous NaHCO₃ solution (to remove any benzenesulfonic acid and residual HCl).

    • Brine (to remove bulk water).

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

Section 5: Data Summary

The optimization of reaction parameters is crucial for achieving high yield and purity. The following table provides a summary of common conditions and their impact.

ParameterCondition A (Standard)Condition B (Optimized)Rationale & Expected Outcome
Solvent Dichloromethane (DCM)1,4-DioxaneDioxane can sometimes improve solubility and allow for gentle heating if needed, potentially improving yield for sluggish reactions.[4]
Base Triethylamine (TEA)PyridinePyridine can act as a nucleophilic catalyst, sometimes accelerating the reaction, but can be harder to remove.
Temperature 0 °C to RT0 °C to RTStandard protocol; generally provides a good balance of reaction rate and side reaction minimization.
Equivalents (Base) 1.2 eq.1.5 eq.A larger excess of base ensures complete HCl scavenging, which can be beneficial if reagents contain trace moisture.
Expected Yield 75-85%80-95%Optimization of solvent and base can often push yields higher by ensuring complete reaction and minimizing side products.

References

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. ResearchGate. Available at: [Link]

  • 4-(4-Methylphenylsulfonyl)piperazin-1-ium trifluoroacetate. National Institutes of Health (NIH). Available at: [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. National Institutes of Health (NIH). Available at: [Link]

  • The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. Available at: [Link]

  • Method of direct mono-N-substitution of piperazine.Google Patents.

Sources

Optimization

Technical Support Center: Stability Testing of 1-Methyl-4-(phenylsulfonyl)piperazine in Solution

Welcome to the technical support center for the stability testing of 1-Methyl-4-(phenylsulfonyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stability testing of 1-Methyl-4-(phenylsulfonyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to ensuring the stability of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to conduct robust and reliable stability studies.

Introduction to the Stability of 1-Methyl-4-(phenylsulfonyl)piperazine

1-Methyl-4-(phenylsulfonyl)piperazine is a molecule of interest in pharmaceutical research. Understanding its stability profile in solution is critical for the development of viable drug formulations and for ensuring the accuracy of in vitro and in vivo studies. The molecule possesses several functional groups that are potentially susceptible to degradation, including the sulfonamide linkage and the piperazine ring. This guide will walk you through the key considerations for assessing and mitigating the degradation of this compound.

Frequently Asked Questions (FAQs)

Here are some common questions we receive regarding the stability of 1-Methyl-4-(phenylsulfonyl)piperazine in solution:

Q1: What are the primary degradation pathways I should be concerned about for 1-Methyl-4-(phenylsulfonyl)piperazine?

A1: Based on its chemical structure, the two most probable degradation pathways are hydrolysis of the sulfonamide bond and oxidation of the piperazine ring.[1] Hydrolysis is often catalyzed by acidic or basic conditions, while oxidation can be initiated by exposure to air, light, or the presence of metal ions.

Q2: What is the recommended solvent for preparing stock solutions of 1-Methyl-4-(phenylsulfonyl)piperazine?

A2: For initial studies, a non-aqueous, aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN) is recommended to minimize the risk of hydrolysis. For aqueous-based assays, it is crucial to determine the pH of maximum stability and use appropriate buffers.

Q3: How should I store my stock solutions to ensure their stability?

A3: Stock solutions should be stored at low temperatures, typically -20°C or -80°C, to slow down potential degradation reactions. They should also be protected from light by using amber vials or by wrapping the container in aluminum foil. Aliquoting the stock solution into smaller, single-use volumes is also recommended to avoid repeated freeze-thaw cycles.

Q4: How can I determine if my compound is degrading in my experimental conditions?

A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) detection, is essential. This method should be able to separate the intact parent compound from its potential degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks over time are indicative of degradation.

Q5: What are "forced degradation" or "stress testing" studies, and why are they important?

A5: Forced degradation studies are experiments where the drug substance is intentionally exposed to harsh conditions, such as high heat, humidity, strong acids and bases, oxidizing agents, and intense light.[2][3][4][5][6] These studies are critical for several reasons:

  • They help to identify potential degradation products that could form during storage or use.

  • They elucidate the degradation pathways of the molecule.

  • They are essential for developing and validating a stability-indicating analytical method.

Troubleshooting Guide

Encountering unexpected results is a common part of scientific research. This section provides guidance on how to troubleshoot common issues during the stability testing of 1-Methyl-4-(phenylsulfonyl)piperazine.

Problem Potential Cause(s) Troubleshooting Steps
Rapid loss of parent compound peak in HPLC analysis. 1. Hydrolysis: The pH of your solution may be too acidic or too basic. 2. Oxidation: The solution may be exposed to oxygen, light, or contain trace metal contaminants. 3. Adsorption: The compound may be adsorbing to the surface of your container.1. Measure the pH of your solution and adjust it towards a neutral pH if possible. If the experiment requires acidic or basic conditions, consider running the experiment at a lower temperature to slow degradation. 2. Degas your solvents and blanket your solutions with an inert gas like nitrogen or argon. Use amber vials and protect from light. Consider adding a chelating agent like EDTA if metal ion contamination is suspected. 3. Try using different types of vials (e.g., silanized glass or polypropylene) to minimize adsorption.
Appearance of multiple, unknown peaks in the chromatogram. 1. Multiple Degradation Pathways: The compound may be degrading through several different mechanisms simultaneously. 2. Secondary Degradation: Initial degradation products may themselves be unstable and breaking down further.1. Use a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio of the unknown peaks. This information can help in identifying the structures of the degradation products and elucidating the degradation pathways. 2. Analyze samples at earlier time points to identify the primary degradation products before they have a chance to degrade further.
Inconsistent or non-reproducible stability data. 1. Inconsistent Sample Preparation: Variations in pH, solvent composition, or concentration can affect stability. 2. Variable Storage Conditions: Fluctuations in temperature or light exposure can lead to inconsistent results. 3. Analytical Method Variability: Issues with the HPLC system, such as column degradation or mobile phase inconsistencies, can affect results.1. Ensure that your sample preparation protocol is well-defined and followed precisely for every experiment. 2. Use calibrated and monitored storage chambers. Aliquot samples to avoid repeated handling of the bulk solution. 3. Run system suitability tests before each analytical run to ensure the performance of your HPLC system. This should include checks for retention time, peak area, and tailing factor of a standard.

Experimental Protocols

Protocol 1: Forced Degradation Study of 1-Methyl-4-(phenylsulfonyl)piperazine

This protocol outlines a general procedure for conducting a forced degradation study. The goal is to generate potential degradation products and to assess the stability of the compound under various stress conditions.

Materials:

  • 1-Methyl-4-(phenylsulfonyl)piperazine

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • pH meter

  • HPLC system with UV or MS detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 1-Methyl-4-(phenylsulfonyl)piperazine in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

      • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

      • Keep both solutions at room temperature and at 60°C.

      • Analyze samples at initial, 2, 4, 8, and 24 hours.

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

      • To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.

      • Keep both solutions at room temperature and at 60°C.

      • Analyze samples at initial, 2, 4, 8, and 24 hours.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

      • To another 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

      • Keep both solutions at room temperature, protected from light.

      • Analyze samples at initial, 2, 4, 8, and 24 hours.

    • Thermal Degradation:

      • Place a solid sample of the compound in an oven at 80°C.

      • Place a vial of the stock solution in an oven at 80°C.

      • Analyze samples at initial, 1, 3, and 7 days.

    • Photolytic Degradation:

      • Expose a solid sample and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

      • A control sample should be kept in the dark under the same conditions.

      • Analyze samples after the exposure period.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze by a suitable stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 1-Methyl-4-(phenylsulfonyl)piperazine from its degradation products.

Starting HPLC Conditions (to be optimized):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a suitable wavelength (e.g., 230 nm, to be determined by UV scan) or MS detection.

  • Injection Volume: 10 µL

Method Development and Validation:

  • Inject a solution of the intact compound to determine its retention time.

  • Inject samples from the forced degradation study. The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak and from each other.

  • Optimize the mobile phase composition, gradient, and other parameters to achieve satisfactory separation.

  • Validate the final method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Visualization of Key Processes

To aid in the understanding of the stability testing workflow and potential degradation, the following diagrams are provided.

G cluster_degradation Potential Degradation Pathways Parent 1-Methyl-4-(phenylsulfonyl)piperazine Hydrolysis Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation (e.g., by H₂O₂) Parent->Oxidation [O] Photodegradation Photodegradation (UV/Vis Light) Parent->Photodegradation Degradant1 Sulfonamide Cleavage Products Hydrolysis->Degradant1 Degradant2 Piperazine Ring Oxidation Products Oxidation->Degradant2 Degradant3 Photolytic Products Photodegradation->Degradant3

Caption: Potential degradation pathways for 1-Methyl-4-(phenylsulfonyl)piperazine.

G cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sampling Collect Samples at Defined Time Points Stress->Sampling Analysis Analyze by Stability-Indicating HPLC/LC-MS Method Sampling->Analysis Data Evaluate Data: - % Degradation - Identify Degradants - Elucidate Pathways Analysis->Data End Stability Profile Established Data->End

Caption: A typical workflow for a forced degradation study.

Summary of Recommended Storage Conditions

Condition Recommendation Rationale
Solvent for Stock Solution Anhydrous DMSO or AcetonitrileMinimizes the risk of hydrolysis.
Storage Temperature -20°C or -80°CReduces the rate of chemical degradation.
Light Exposure Protect from light (use amber vials)Prevents photolytic degradation.
Atmosphere Store under an inert atmosphere (N₂ or Ar) if possibleMinimizes oxidative degradation.
Handling Aliquot into single-use volumesAvoids repeated freeze-thaw cycles and contamination.

This technical support guide provides a comprehensive overview of the key considerations for the stability testing of 1-Methyl-4-(phenylsulfonyl)piperazine in solution. By understanding the potential degradation pathways and implementing robust experimental protocols, researchers can ensure the integrity of their results and accelerate the drug development process. For further assistance, please do not hesitate to contact our technical support team.

References

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). Extraction and purification method of 1-amino-4-methylpiperazine.
  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing 1-methylpiperazine.
  • Google Patents. (n.d.). Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
  • National Institutes of Health. (n.d.). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2020, December 16). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2019, February 15). Structural and quantum chemical studies on aryl sulfonyl piperazine derivatives. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2025, August 5). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Retrieved January 27, 2026, from [Link]

  • National Institutes of Health. (2020, December 30). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. Retrieved January 27, 2026, from [Link]

  • PubMed. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2025, August 6). (PDF) Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). Preparation of 1-methylpiperazine and 1,4-dimethylpiperazine as co-products.
  • National Institutes of Health. (n.d.). Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4. Retrieved January 27, 2026, from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) 1-Methylpiperazine-1,4-diium tetrachloridozincate hemihydrate. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2025, October 30). (PDF) Piperazine Degradation in Pilot Plants. Retrieved January 27, 2026, from [Link]

  • MDPI. (2024, May 21). Iodophor-Catalyzed Disulfenylation of Amino Naphthalenes with Aryl Sulfonyl Hydrazines. Retrieved January 27, 2026, from [Link]

  • MDPI. (n.d.). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Retrieved January 27, 2026, from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 27, 2026, from [Link]

  • PubMed. (2024, June 24). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Retrieved January 27, 2026, from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved January 27, 2026, from [Link]

  • National Institutes of Health. (n.d.). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Retrieved January 27, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-Methyl-4-(phenylsulfonyl)piperazine

A Guide to Minimizing By-product Formation and Optimizing Purity Welcome to the technical support center for the synthesis of 1-Methyl-4-(phenylsulfonyl)piperazine. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing By-product Formation and Optimizing Purity

Welcome to the technical support center for the synthesis of 1-Methyl-4-(phenylsulfonyl)piperazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deep understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your synthetic outcomes. We will delve into the common challenges encountered during this synthesis, focusing on the identification and mitigation of by-products to ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: I've observed an unexpected spot on my TLC plate that is more polar than my product. What could it be?

A1: A common polar by-product is benzenesulfonic acid. This arises from the hydrolysis of the benzenesulfonyl chloride starting material, a reaction that can be accelerated by moisture in your solvent or on your glassware.[1][2] It is crucial to use anhydrous solvents and properly dried equipment to minimize this side reaction.

Q2: My final product yield is consistently low, even though my starting materials are fully consumed. Where is my product going?

A2: Low yields can often be attributed to the formation of water-soluble by-products that are lost during the aqueous workup. One possibility is the formation of a quaternary salt between N-methylpiperazine and benzenesulfonyl chloride, which would be highly water-soluble. Additionally, if the pH of your workup is not carefully controlled, your product, which is a tertiary amine, may be protonated and partition into the aqueous layer.

Q3: I'm seeing a less polar impurity by HPLC. What is the likely identity of this by-product?

A3: A less polar impurity could be a result of a demethylation reaction, leading to the formation of 1-(phenylsulfonyl)piperazine. While less common under standard sulfonylation conditions, this can be promoted by certain reagents or elevated temperatures. Another possibility is the presence of unreacted starting materials if the reaction has not gone to completion.

Q4: Can the tertiary amine of N-methylpiperazine react with benzenesulfonyl chloride?

A4: Yes, tertiary amines can react with electrophilic reagents. In this case, the lone pair of electrons on the tertiary nitrogen of N-methylpiperazine can attack the electrophilic sulfur atom of benzenesulfonyl chloride. This can lead to the formation of a transient, positively charged quaternary-like intermediate. This intermediate can then either revert to starting materials, or potentially undergo further reactions, contributing to by-product formation.

Troubleshooting Guide: A Symptom-Based Approach

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 1-Methyl-4-(phenylsulfonyl)piperazine.

Problem 1: Presence of a Highly Polar By-product (Benzenesulfonic Acid)
  • Symptom: A baseline or very low Rf spot on a normal-phase TLC plate. An early eluting peak in a reverse-phase HPLC chromatogram.

  • Root Cause Analysis: Benzenesulfonyl chloride is susceptible to hydrolysis, especially in the presence of water, to form benzenesulfonic acid.[1][2] This is a common issue if solvents are not anhydrous or if the reaction is exposed to atmospheric moisture.

  • Corrective Actions:

    • Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Dry all glassware in an oven prior to use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Optimized Workup: During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate. This will deprotonate the benzenesulfonic acid, forming the sodium salt which is highly soluble in the aqueous phase and will be efficiently removed from your organic layer.

Problem 2: Formation of a Quaternary Ammonium-like By-product
  • Symptom: A significant loss of product into the aqueous layer during workup, leading to low isolated yields. This by-product is often not visible on TLC as it remains in the aqueous phase.

  • Root Cause Analysis: The tertiary amine of N-methylpiperazine can act as a nucleophile and attack the benzenesulfonyl chloride, forming a quaternary ammonium-like salt. This is analogous to the Menshutkin reaction where tertiary amines react with alkyl halides.[3] This salt is highly polar and will be readily soluble in water.

  • Corrective Actions:

    • Control Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize the rate of this side reaction.

    • Slow Addition of Reagents: Add the benzenesulfonyl chloride dropwise to the solution of N-methylpiperazine. This maintains a low concentration of the electrophile and favors the desired reaction at the secondary amine.

    • Choice of Base: Use a non-nucleophilic, sterically hindered base, such as triethylamine or diisopropylethylamine, to scavenge the HCl produced during the reaction. This will minimize the concentration of free acid which can protonate the N-methylpiperazine, potentially making it more susceptible to side reactions.

Problem 3: Detection of Demethylated By-product (1-(phenylsulfonyl)piperazine)
  • Symptom: A peak in the HPLC or a spot on the TLC that corresponds to the mass and polarity of 1-(phenylsulfonyl)piperazine.

  • Root Cause Analysis: N-demethylation is a known chemical transformation that can occur under various conditions.[4][5][6] While not the primary reaction pathway here, it can be a minor by-product, especially if the reaction is run at elevated temperatures or for prolonged periods.

  • Corrective Actions:

    • Moderate Reaction Conditions: Avoid excessive heating and prolonged reaction times. Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed.

    • Purification: If the demethylated by-product is formed, it can typically be separated from the desired product by column chromatography due to the difference in polarity.

Visualizing Reaction Pathways

The following diagrams illustrate the desired reaction pathway and the formation of common by-products.

Reaction_Pathways NMP N-Methylpiperazine Product 1-Methyl-4-(phenylsulfonyl)piperazine (Desired Product) NMP->Product + Benzenesulfonyl Chloride (Desired Reaction) Quat Quaternary-like Salt NMP->Quat + Benzenesulfonyl Chloride (Side Reaction) BSC Benzenesulfonyl Chloride BSC->Product BSA Benzenesulfonic Acid BSC->BSA + H₂O (Hydrolysis) BSC->Quat Demethyl 1-(Phenylsulfonyl)piperazine Product->Demethyl Demethylation (Side Reaction) Water H₂O Water->BSA

Caption: Desired vs. Undesired Reaction Pathways.

Optimized Synthetic Protocol

This protocol is designed to minimize the formation of the by-products discussed above.

Materials:

  • N-Methylpiperazine

  • Benzenesulfonyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-methylpiperazine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 eq) to the solution.

  • Addition of Sulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM).

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO3 solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-Methyl-4-(phenylsulfonyl)piperazine.

Analytical Troubleshooting

A robust analytical method is crucial for identifying and quantifying by-products.

Table 1: Typical Chromatographic Behavior
CompoundTLC Rf (10% MeOH in DCM)HPLC Retention Time (Reverse Phase)
1-Methyl-4-(phenylsulfonyl)piperazine (Product)~0.5Moderate
N-Methylpiperazine (Starting Material)~0.1 (streaking)Early
Benzenesulfonyl Chloride (Starting Material)~0.8Late
Benzenesulfonic Acid (By-product)~0.0 (baseline)Very Early
1-(Phenylsulfonyl)piperazine (By-product)~0.4Moderate (close to product)
Recommended HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of B and gradually increase. A typical gradient might be 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

This method should provide good separation of the starting materials, product, and key by-products.

Best Practices for a Successful Synthesis

  • Quality of Reagents: Use high-purity starting materials. Impurities in your N-methylpiperazine or benzenesulfonyl chloride can lead to unexpected side products.

  • Inert Atmosphere: Always perform the reaction under an inert atmosphere to prevent moisture from hydrolyzing the sulfonyl chloride.

  • Temperature Control: Maintain the recommended temperature throughout the reaction. Excursions to higher temperatures can increase the rate of side reactions.

  • Thorough Workup: Do not skip the basic wash, as it is critical for removing acidic impurities like benzenesulfonic acid.

  • Proper Purification: Column chromatography is generally effective for removing by-products. Ensure proper loading and a well-chosen solvent system for optimal separation.

By understanding the potential pitfalls and implementing these best practices, you can consistently achieve high yields and purity in your synthesis of 1-Methyl-4-(phenylsulfonyl)piperazine.

References

  • Organic Syntheses. Benzenesulfonyl chloride. Available from: [Link]

  • Yutilova, K. S., Bakhtin, S. G., Shved, O. M., & Bespalko, Y. M. (2016). Tertiary amines nucleophilicity in quaternization reaction with benzyl chloride. Journal of Chemistry and Technologies, 24(1), 13-19. Available from: [Link]

  • Wikipedia contributors. (2023, December 1). Menshutkin reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]

  • Senter, P. D., & Chen, Y. (2009). N-demethylation of N-methyl morphinans. U.S.
  • Sadeghpour, M., & Sane, S. (1975).
  • Wikipedia contributors. (2023, October 29). Demethylation. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.
  • Chemistry LibreTexts. Amine Reactions. (2023, January 22). Available from: [Link]

  • Tipson, R. S. (1953).

Sources

Optimization

enhancing biological activity of 1-Methyl-4-(phenylsulfonyl)piperazine derivatives

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center offers expert guidance for enhancing the biological activity of 1-Methyl-4-(phenylsulfonyl)piperazine...

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center offers expert guidance for enhancing the biological activity of 1-Methyl-4-(phenylsulfonyl)piperazine derivatives. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to navigate the complexities of synthesis, purification, and biological evaluation.

Introduction to the 1-Methyl-4-(phenylsulfonyl)piperazine Scaffold

The 1-Methyl-4-(phenylsulfonyl)piperazine core is a privileged scaffold in medicinal chemistry. The piperazine ring often serves to improve pharmacokinetic properties, such as aqueous solubility and membrane permeability, while the phenylsulfonyl group provides a versatile anchor for introducing various substituents to modulate target affinity and selectivity.[1] These derivatives have shown a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[2][3][4] However, realizing their full therapeutic potential requires careful navigation of experimental challenges. This guide is designed to address those challenges directly.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 1-Methyl-4-(phenylsulfonyl)piperazine derivatives?

A1: The most prevalent and direct method is the reaction of 1-methylpiperazine with a substituted benzenesulfonyl chloride in the presence of a non-nucleophilic base. This is a classic nucleophilic substitution reaction where the secondary amine of the piperazine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride.[5] The choice of base, such as triethylamine or pyridine, is critical to neutralize the HCl byproduct without interfering with the reaction.[5]

Q2: My compound has poor aqueous solubility. How can I improve it for biological assays?

A2: Poor aqueous solubility is a common hurdle. Initial dissolution in a minimal amount of a water-miscible organic solvent like DMSO or ethanol is a standard first step. For cellular assays, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity. If solubility remains an issue, consider preparing a salt form (e.g., hydrochloride) or exploring formulation strategies with solubilizing agents like cyclodextrins, though this may impact biological activity and requires careful validation.

Q3: How should I store my 1-Methyl-4-(phenylsulfonyl)piperazine derivatives to ensure long-term stability?

A3: For long-term storage, solid compounds should be kept in a desiccator at or below room temperature, protected from light and moisture. Solutions, especially in aqueous buffers, are more prone to degradation.[6][7] It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, flash-freeze single-use aliquots in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C to minimize freeze-thaw cycles.[6]

Q4: What are the key structural features of this scaffold that I can modify to tune biological activity?

A4: The primary point for diversification is the phenyl ring of the phenylsulfonyl moiety. Introducing electron-withdrawing or electron-donating groups at the ortho, meta, or para positions can significantly alter the electronic properties and steric profile of the molecule. This, in turn, influences binding affinity to the biological target. For instance, studies on related phenylpiperazine derivatives have shown that substitutions on this ring are critical for modulating acaricidal or anticancer activity.[2][8]

Troubleshooting Guides

This section provides in-depth, step-by-step solutions to common and complex problems encountered during the synthesis and evaluation of 1-Methyl-4-(phenylsulfonyl)piperazine derivatives.

Guide 1: Low Yield in Sulfonamide Synthesis

Low product yield is one of the most frequent frustrations in sulfonamide synthesis. The root cause often lies in the reactivity of the sulfonyl chloride starting material and reaction conditions.[5]

Problem: The final yield of the desired 1-Methyl-4-(phenylsulfonyl)piperazine derivative is significantly lower than expected.

Potential Causes & Solutions:

  • Hydrolysis of Sulfonyl Chloride: Phenylsulfonyl chlorides are highly susceptible to moisture, hydrolyzing into the corresponding sulfonic acid, which is unreactive towards the amine.[5]

    • Protocol:

      • Thoroughly oven-dry all glassware before use.

      • Use anhydrous solvents. If you are unsure about solvent quality, use a freshly opened bottle or distill the solvent over a suitable drying agent.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Inappropriate Base or Stoichiometry: The base is meant to scavenge the HCl generated during the reaction. A wrong choice or amount can lead to side reactions or incomplete conversion.

    • Protocol:

      • Use a non-nucleophilic organic base like triethylamine or pyridine. These bases will not compete with the piperazine nucleophile.

      • Use a slight excess of the base (1.1-1.5 equivalents) to ensure complete neutralization of HCl.

      • Ensure the stoichiometry of 1-methylpiperazine to the sulfonyl chloride is appropriate. A 1:1 ratio is theoretically sufficient, but a slight excess of the amine (e.g., 1.1 equivalents) can help drive the reaction to completion.

  • Side Reactions: If the phenylsulfonyl chloride has other reactive groups, or if the reaction temperature is too high, unwanted side reactions can consume starting materials.

    • Protocol:

      • Maintain a low reaction temperature. Start the reaction at 0°C (ice bath) and allow it to slowly warm to room temperature. This helps control the reaction rate and minimize side products.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of degradation products over extended periods.

Troubleshooting Workflow: Diagnosing Low Synthetic Yield

This decision tree illustrates a logical workflow for identifying the cause of low yields in the synthesis of 1-Methyl-4-(phenylsulfonyl)piperazine derivatives.

G start Low Yield Observed check_moisture Were anhydrous conditions used? start->check_moisture check_base Was a non-nucleophilic base used? check_moisture->check_base Yes cause_hydrolysis Root Cause: Sulfonyl Chloride Hydrolysis check_moisture->cause_hydrolysis No check_temp Was the reaction temperature controlled (0°C)? check_base->check_temp Yes cause_base Root Cause: Incorrect Base/Side Reaction check_base->cause_base No check_tlc Did TLC monitoring show multiple spots/streaking? check_temp->check_tlc Yes cause_temp Root Cause: Thermal Degradation/ Side Reactions check_temp->cause_temp No cause_purification Root Cause: Purification Issues/ Complex Mixture check_tlc->cause_purification Yes

Caption: A decision tree for troubleshooting low synthetic yields.

Guide 2: Inconsistent or Non-Reproducible Biological Activity

Variability in bioassay results is a significant roadblock in drug development. For piperazine derivatives, this often points to issues with compound stability and handling in aqueous assay media.

Problem: IC50/EC50 values vary significantly between experiments, or the compound appears to lose activity over time.

Potential Causes & Solutions:

  • Compound Degradation in Aqueous Buffer: The sulfonamide or piperazine moieties can be susceptible to hydrolysis at non-neutral pH. Furthermore, some derivatives can undergo oxidation.[6][7]

    • Protocol:

      • Conduct a pH-Stability Profile: Prepare solutions of your compound in buffers across a relevant pH range (e.g., pH 5, 7.4, 9) and analyze the concentration over time using HPLC. This will identify the pH at which the compound is most stable.

      • Use Freshly Prepared Solutions: Always prepare solutions immediately before use. Avoid storing compounds in aqueous buffers for extended periods.

      • Minimize Exposure to Light and Air: If oxidation is suspected, de-gas buffers and consider adding antioxidants like ascorbic acid, if compatible with your assay. Store stock solutions in amber vials.

  • Precipitation in Assay Medium: The compound may be soluble in a high-concentration DMSO stock but precipitate when diluted into the aqueous assay buffer, especially if the buffer contains high salt concentrations or proteins.

    • Protocol:

      • Visually Inspect Solutions: After diluting your compound into the final assay medium, visually inspect for any cloudiness or precipitate.

      • Determine Kinetic Solubility: Use methods like nephelometry to determine the solubility limit of your compound in the specific assay buffer you are using. Ensure your highest tested concentration is well below this limit.

      • Modify Dilution Scheme: Perform a serial dilution in a medium containing a small percentage of DMSO or another co-solvent before the final dilution step into the assay buffer to mitigate precipitation shock.

Data Presentation: Compound Stability Profile

This table provides an example of how to present stability data for a hypothetical derivative (Compound X) at 37°C.

Buffer pHInitial Concentration (µM)Concentration after 4h (µM)Percent RemainingStability Assessment
5.010.08.181%Moderate Degradation
7.410.09.898%Stable
9.010.06.565%Significant Degradation
Guide 3: Difficulty in Product Purification

Even with a successful reaction, isolating a pure product can be challenging due to the basic nature of the piperazine ring and the presence of structurally similar impurities.[1]

Problem: Column chromatography yields impure fractions, or the product is difficult to crystallize.

Potential Causes & Solutions:

  • Peak Tailing on Silica Gel: The basic nitrogen of the piperazine ring can interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing and poor separation.

    • Protocol:

      • Use a Modified Mobile Phase: Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your mobile phase (e.g., ethyl acetate/hexanes). This deactivates the acidic sites on the silica gel, improving peak shape.

      • Consider Alternative Stationary Phases: If tailing persists, switch to a different stationary phase. Alumina (basic or neutral) is a good alternative for purifying basic compounds. Reverse-phase chromatography (C18) can also be effective.

  • Co-elution of Impurities: Unreacted starting materials or side products may have polarities very similar to the desired product, making separation difficult.

    • Protocol:

      • Optimize Solvent System: Run several TLCs using different solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexanes, with and without a basic modifier) to find a system that provides the best separation between your product and the key impurities.

      • Employ Gradient Elution: Instead of isocratic (constant solvent mixture) elution, use a gradient where the polarity of the mobile phase is gradually increased over the course of the column. This can help resolve closely eluting compounds.

      • Chemical Wash: Before chromatography, perform an aqueous work-up. A dilute acid wash (e.g., 1M HCl) can protonate your basic product and unreacted 1-methylpiperazine, pulling them into the aqueous layer and separating them from non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Experimental Workflow: Purification of Basic Compounds

This diagram outlines a standard workflow for the purification of 1-Methyl-4-(phenylsulfonyl)piperazine derivatives, incorporating troubleshooting steps.

G cluster_0 Purification Workflow cluster_1 Troubleshooting A Crude Reaction Mixture B Aqueous Work-up (Acid/Base Wash) A->B C TLC Analysis for Solvent System Optimization B->C D Column Chromatography C->D T1 Poor Separation on TLC? C->T1 E Analyze Fractions by TLC D->E T2 Peak Tailing on Column? D->T2 F Combine Pure Fractions & Evaporate Solvent E->F G Final Product Characterization (NMR, MS) F->G T1->C Try different solvents T2->D Add Et3N or switch to Alumina

Sources

Troubleshooting

Technical Support Center: Scaling Up 1-Methyl-4-(phenylsulfonyl)piperazine Production

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-Methyl-4-(phenylsulfonyl)piperazine. As...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-Methyl-4-(phenylsulfonyl)piperazine. As a key intermediate in various research and development pipelines, ensuring a robust and scalable synthetic process is critical. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to address challenges encountered during laboratory and pilot-scale production.

Overview of the Synthesis

The synthesis of 1-Methyl-4-(phenylsulfonyl)piperazine is typically achieved via a nucleophilic substitution reaction between 1-methylpiperazine and benzenesulfonyl chloride. This reaction, while straightforward on paper, presents several challenges during scale-up related to reaction control, purification, and safety.

The fundamental reaction is as follows:

1-methylpiperazine + benzenesulfonyl chloride → 1-Methyl-4-(phenylsulfonyl)piperazine + HCl

An acid scavenger (typically a tertiary amine like triethylamine or an inorganic base) is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reagents 1. Reagent Preparation - 1-Methylpiperazine - Benzenesulfonyl Chloride - Anhydrous Solvent (e.g., DCM) - Base (e.g., Triethylamine) Reaction 2. Reaction Setup - Inert atmosphere (N2/Ar) - Cool reaction vessel (0°C) Reagents->Reaction Addition 3. Controlled Addition - Add Benzenesulfonyl Chloride  slowly to Piperazine/Base mixture Reaction->Addition Stir 4. Reaction Monitoring - Stir at 0°C to RT - Monitor by TLC/LCMS Addition->Stir Quench 5. Aqueous Quench - Add water or sat. NaHCO3 Stir->Quench Extract 6. Extraction - Separate organic layer - Extract aqueous with DCM Quench->Extract Dry 7. Drying & Concentration - Dry organic phase (Na2SO4) - Evaporate solvent Extract->Dry Purify 8. Purification - Crystallization or - Column Chromatography Dry->Purify Analyze 9. Final Analysis - NMR, LCMS, HRMS - Purity Assessment Purify->Analyze

Caption: General workflow for the synthesis of 1-Methyl-4-(phenylsulfonyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A: Dichloromethane (DCM) is the most commonly used solvent due to the high solubility of the reactants and the resulting triethylamine hydrochloride salt. However, for scale-up, consider solvents with higher boiling points and better environmental profiles like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME). Ensure your starting materials and product are soluble in the chosen solvent.

Q2: Which base should I use, and how much?

A: Triethylamine (TEA) is a standard choice, as it is a liquid, easy to handle, and its hydrochloride salt can be filtered off or washed out. Use at least 1.1 equivalents to ensure complete scavenging of the HCl produced. An excess (e.g., 1.5 equivalents) can sometimes accelerate the reaction. Inorganic bases like potassium carbonate can also be used, but they require more vigorous stirring due to their heterogeneity.

Q3: The reaction is highly exothermic. How do I control the temperature during scale-up?

A: Temperature control is critical. The reaction should be initiated at 0°C in an ice/water bath. The benzenesulfonyl chloride must be added dropwise via an addition funnel, allowing you to control the rate of addition and, therefore, the rate of heat generation. For larger scales, a jacketed reactor with a chiller is essential. A sudden temperature spike can lead to side reactions and a darker product.

Q4: How do I monitor the reaction for completion?

A: Thin-Layer Chromatography (TLC) is the simplest method. Use a mobile phase like 5-10% methanol in DCM. Spot the starting 1-methylpiperazine and the reaction mixture. The reaction is complete when the 1-methylpiperazine spot has been fully consumed. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LCMS) can be used to monitor the disappearance of reactants and the appearance of the product peak.[1]

Q5: Is 1-Methyl-4-(phenylsulfonyl)piperazine stable? What are the storage conditions?

A: The compound is generally a stable, crystalline solid. However, it is good practice to store it in a cool, dry, and dark place. For long-term storage, keeping it in a well-sealed container under an inert atmosphere (nitrogen or argon) is recommended. 1-methylpiperazine, one of the starting materials, is hygroscopic and should be stored under an inert atmosphere.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and scale-up.

Problem 1: Low or No Product Yield

Q: My reaction has run overnight, but TLC/LCMS analysis shows little to no desired product. What went wrong?

A: This is a common issue that can be traced back to several root causes. A systematic approach is necessary for diagnosis.

Troubleshooting Steps:
  • Verify Starting Material Quality:

    • Benzenesulfonyl Chloride: This reagent is highly sensitive to moisture.[2] Over time, it can hydrolyze to benzenesulfonic acid, which is unreactive. Use a fresh bottle or a recently opened one that has been stored properly under an inert atmosphere. You can check for hydrolysis by running an NMR of the starting material.

    • 1-Methylpiperazine: This amine is hygroscopic and can absorb water from the air, which can react with the benzenesulfonyl chloride. Ensure it was stored properly and consider using a freshly distilled batch for large-scale reactions. It is also a corrosive substance and requires careful handling with appropriate personal protective equipment (PPE).[3][4]

  • Check Reagent Stoichiometry:

    • Ensure that you have used at least a 1:1 molar ratio of 1-methylpiperazine to benzenesulfonyl chloride. A slight excess of the amine (1.05 eq) can sometimes be beneficial.

    • Crucially, verify that at least one equivalent of the acid-scavenging base was added. Without the base, the HCl produced will protonate the 1-methylpiperazine, shutting down the reaction.

  • Review Reaction Conditions:

    • Temperature: While the initial addition is done at 0°C to control the exotherm, the reaction may require warming to room temperature to proceed to completion. If the reaction has stalled at low temperature, allow it to warm up and continue monitoring.

    • Mixing: On a larger scale, inadequate stirring can lead to localized "hot spots" or areas of poor reagent mixing. Ensure your stirring is vigorous enough to keep the mixture homogeneous.

  • Investigate Potential Side Reactions:

    • If two equivalents of benzenesulfonyl chloride were accidentally added, you might form a quaternary ammonium salt.

    • The primary side reaction with wet reagents is the hydrolysis of benzenesulfonyl chloride.

Troubleshooting Decision Tree

G Start Low / No Yield CheckSM Step 1: Verify Starting Material Integrity Start->CheckSM SM_OK Are Starting Materials OK? CheckSM->SM_OK CheckStoich Step 2: Check Stoichiometry (Amine, Sulfonyl Chloride, Base) SM_OK->CheckStoich Yes SM_Bad Use fresh/purified reagents. Check for moisture. SM_OK->SM_Bad No Stoich_OK Is Stoichiometry Correct? CheckStoich->Stoich_OK CheckCond Step 3: Review Reaction Conditions (Temp, Time, Mixing) Stoich_OK->CheckCond Yes Stoich_Bad Recalculate and ensure >1 eq. of base is used. Stoich_OK->Stoich_Bad No Cond_OK Are Conditions Optimal? CheckCond->Cond_OK Rerun Root Cause Identified. Rerun Reaction. Cond_OK->Rerun Yes Cond_Bad Allow reaction to warm to RT. Increase stir rate. Cond_OK->Cond_Bad No SM_Bad->Rerun Stoich_Bad->Rerun Cond_Bad->Rerun

Caption: Decision tree for troubleshooting low product yield.

Problem 2: Product is Dark/Oily and Difficult to Purify

Q: After solvent evaporation, my product is a dark brown oil, not a white solid. Crystallization attempts have failed. What should I do?

A: Product discoloration and failure to crystallize are typically indicative of impurities.

Troubleshooting Steps:
  • Re-evaluate the Reaction Temperature:

    • An uncontrolled exotherm is the most common cause of dark product coloration. Decomposing organic matter and side products will contaminate the desired compound. Ensure that future scale-up attempts have robust temperature control.

  • Improve the Aqueous Work-up:

    • The crude product should be thoroughly washed to remove salts and water-soluble impurities. After quenching the reaction, wash the organic layer sequentially with:

      • A mild acid (e.g., 1M HCl) to remove any unreacted 1-methylpiperazine.

      • A mild base (e.g., saturated NaHCO₃ solution) to remove any acidic byproducts like benzenesulfonic acid.

      • Brine (saturated NaCl solution) to help break up emulsions and remove bulk water before drying.

  • Consider a Purification Alternative:

    • If direct crystallization from the crude material fails, purification by column chromatography is the next logical step. Use a silica gel column with a gradient elution, starting with a non-polar solvent (e.g., heptane) and gradually increasing the polarity with an appropriate solvent like ethyl acetate or a mixture of DCM/Methanol.

    • After chromatography, combine the pure fractions and evaporate the solvent. The resulting clean, concentrated product should have a much higher propensity to crystallize.

  • Optimize Crystallization:

    • Finding the right crystallization solvent is key. Good single solvents are often those in which the compound is soluble when hot but poorly soluble when cold (e.g., isopropanol, ethanol, or ethyl acetate).

    • If a single solvent doesn't work, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (like DCM or acetone) and then slowly add a "poor" solvent (an "anti-solvent" like heptane or ether) until the solution becomes cloudy. Gently warm until it clarifies, then allow it to cool slowly. This technique, known as anti-solvent crystallization, is very effective.[5]

Problem 3: Presence of Persistent Impurities in Final Product

Q: My final product looks clean by NMR, but HPLC analysis shows a persistent impurity of ~5%. What could it be?

A: This often points to a co-crystallizing impurity with similar properties to your product.

Potential Impurities and Their Sources
ImpurityPotential SourceMitigation Strategy
Bis(phenylsulfonyl)piperazine Reaction of piperazine (an impurity in 1-methylpiperazine) with 2 eq. of benzenesulfonyl chloride.Use high-purity (>99%) 1-methylpiperazine.
Benzenesulfonic Acid Hydrolysis of benzenesulfonyl chloride by moisture in the solvent or on glassware.Use anhydrous solvents and oven-dried glassware. Perform a basic wash (NaHCO₃) during work-up.[6]
Unreacted 1-Methylpiperazine Incomplete reaction or insufficient acid wash during work-up.Ensure the reaction goes to completion. Perform a dilute acid wash (e.g., 1M HCl) during work-up.
Triethylamine Hydrochloride Insufficient aqueous washing.Wash the organic layer thoroughly with water after the initial quench. The product can also be re-dissolved and washed again.
Analytical Characterization:

To identify unknown impurities, LCMS is invaluable. The mass of the impurity can provide clues to its structure. For a more detailed structural analysis, the impurity may need to be isolated via preparative HPLC for subsequent NMR analysis. Various analytical methods have been reported for the estimation of piperazine and its derivatives.[7]

Safety and Handling

Scaling up this synthesis requires strict adherence to safety protocols.

  • Benzenesulfonyl Chloride: Corrosive and a lachrymator. Reacts violently with water. It must be handled in a chemical fume hood, and appropriate PPE (gloves, lab coat, safety glasses/face shield) is mandatory.[2][8]

  • 1-Methylpiperazine: Flammable liquid and corrosive. Causes severe skin burns and eye damage.[9][10] It is also a respiratory sensitizer.[4] Always handle in a well-ventilated fume hood with proper PPE.

  • Triethylamine: Flammable and corrosive liquid. Strong, unpleasant odor. Handle with care in a fume hood.

  • Reaction Exotherm: The reaction is exothermic. Never add the benzenesulfonyl chloride all at once. Controlled, slow addition is critical for safety and product quality.

References

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.

  • Kommula, D., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Indian Journal of Pharmaceutical Sciences, 80(5), 930-939.

  • Ke, C., et al. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2.

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2018). ACS Omega.

  • 1-Methylpiperazine: synthesis, applications and safety. (2023). ChemicalBook.

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-inflammatory Agents. (2019). Journal of Drug Delivery and Therapeutics.

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime.

  • Benzenesulfonyl chloride Safety Data Sheet. (2012). Fisher Scientific.

  • A Review on Analytical Methods for Piperazine Determination. (2024).

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate.

  • Extraction and purification method of 1-amino-4-methylpiperazine. Google Patents.

  • 1-Methylpiperazine Safety Data Sheet. (n.d.). Fisher Scientific.

  • 1-methylpiperazine Safety Data Sheet. (2025). Sigma-Aldrich.

  • Brittain, H. G. (2002). Crystallization and transitions of sulfamerazine polymorphs. Journal of Pharmaceutical Sciences, 91(4), 1089-1100.

  • Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. (2025). ResearchGate.

  • Synthesis of piperazines. Organic Chemistry Portal.

  • Benzenesulfonyl chloride Safety Data Sheet. (2025). Sigma-Aldrich.

  • Liu, et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4).

  • A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. (2016). ResearchGate.

  • Benzene Sulfonyl Chloride Hazard Summary. (n.d.). New Jersey Department of Health.

  • The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. (2025). ResearchGate.

  • 1-Methylpiperazine Safety Data Sheet. (2023). Apollo Scientific.

  • Crystal and Molecular Structure Studies of a Novel 1-Benzhydryl-piperazine Derivative. (2025). ResearchGate.

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules.

  • Benzenesulfonyl Chloride Safety Data Sheet. (2025). TCI Chemicals.

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters.

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.

  • Benzenesulfonyl Chloride Safety Data Sheet. (2024). FUJIFILM Wako Chemicals.

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances.

  • Preparation of sulfonamides from N-silylamines. (2013). Beilstein Journal of Organic Chemistry.

  • Safe Handling and Applications of 1-Methylpiperazine: A Comprehensive Overview. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

Sources

Optimization

Technical Support Center: Refining Analytical Methods for 1-Methyl-4-(phenylsulfonyl)piperazine Detection

Welcome to the technical support center dedicated to the robust and accurate detection of 1-Methyl-4-(phenylsulfonyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to n...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the robust and accurate detection of 1-Methyl-4-(phenylsulfonyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analytical characterization of this compound. Here, we synthesize technical expertise with practical, field-proven insights to empower you to troubleshoot and refine your analytical methods effectively.

Introduction

1-Methyl-4-(phenylsulfonyl)piperazine is a molecule of interest in medicinal chemistry and drug discovery.[1][2][3] Accurate quantification and characterization are critical for understanding its pharmacokinetic profile, assessing its purity, and ensuring its quality in various matrices. This guide provides a structured approach to troubleshooting common analytical hurdles, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the analysis of 1-Methyl-4-(phenylsulfonyl)piperazine.

Q1: Why am I seeing poor peak shape (tailing or fronting) for my 1-Methyl-4-(phenylsulfonyl)piperazine peak in HPLC?

  • Answer: Poor peak shape is a common issue and can often be attributed to several factors. The piperazine moiety in your analyte is basic and can interact with residual acidic silanols on the surface of silica-based columns, leading to peak tailing. Consider the following troubleshooting steps:

    • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For a basic compound like this, a mobile phase pH between 3 and 7 is generally recommended for reversed-phase chromatography.

    • Use of Additives: Incorporating a small amount of a competing base, such as triethylamine (TEA), or an acidic modifier like formic acid or acetic acid in your mobile phase can help to saturate the active sites on the stationary phase, leading to improved peak symmetry.

    • Column Choice: Consider using a column with end-capping or a "base-deactivated" column specifically designed for the analysis of basic compounds.

    • Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.

Q2: I am having difficulty detecting 1-Methyl-4-(phenylsulfonyl)piperazine with a standard UV detector in HPLC. What are my options?

  • Answer: While the phenylsulfonyl group provides a chromophore, the molar absorptivity might be low, leading to poor sensitivity. Here are some strategies to enhance detection:

    • Wavelength Optimization: Ensure you are monitoring at the optimal wavelength for your compound. You can determine this by running a UV scan of your standard.

    • Derivatization: For trace-level analysis, consider derivatization. Reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) can react with the secondary amine of the piperazine (if the methyl group is not present, which is not the case here, but a useful general piperazine chemistry tip) to form a highly UV-active derivative.[4]

    • Alternative Detectors: If your budget and sample matrix allow, consider using a more sensitive and selective detector such as a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD).

Q3: My GC-MS analysis of 1-Methyl-4-(phenylsulfonyl)piperazine is showing poor reproducibility and peak broadening. What could be the cause?

  • Answer: The relatively high molecular weight and polarity of your analyte can make it challenging for GC analysis.

    • Derivatization: Underivatized piperazine derivatives can exhibit poor peak shape in GC due to their polarity.[5] Consider silylation or acylation to increase volatility and reduce interactions with the column.

    • Inlet Temperature: Optimize your inlet temperature. A temperature that is too low may result in slow vaporization, while a temperature that is too high can cause degradation.

    • Column Choice: Use a column with a suitable stationary phase that is compatible with your analyte. A mid-polarity column may provide better results than a non-polar one.

Q4: I am observing significant matrix effects in my LC-MS/MS bioanalysis of 1-Methyl-4-(phenylsulfonyl)piperazine from plasma samples. How can I mitigate this?

  • Answer: Matrix effects are a common challenge in bioanalysis and can lead to ion suppression or enhancement, affecting accuracy and precision.[6][7]

    • Sample Preparation: Improve your sample preparation method. A more rigorous extraction technique like solid-phase extraction (SPE) can be more effective at removing interfering matrix components than a simple protein precipitation.

    • Chromatographic Separation: Optimize your HPLC method to ensure that your analyte elutes in a region with minimal co-eluting matrix components.

    • Internal Standard: Use a stable isotope-labeled internal standard if available. This is the most effective way to compensate for matrix effects. If not available, a structural analog can be used.

    • Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression or enhancement.

Troubleshooting Guides

HPLC Method Troubleshooting

This guide provides a systematic approach to resolving common HPLC issues when analyzing 1-Methyl-4-(phenylsulfonyl)piperazine. For a general overview of HPLC troubleshooting, resources from vendors like Sigma-Aldrich can be very helpful.[8]

Problem: Retention Time Drifting

Potential Cause Troubleshooting Steps
Mobile Phase Composition Change Prepare fresh mobile phase. Ensure accurate measurement of all components.
Column Temperature Fluctuation Use a column oven to maintain a constant temperature.
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before injection.
Pump Malfunction Check for leaks and ensure the pump is delivering a consistent flow rate.

Problem: Ghost Peaks

Potential Cause Troubleshooting Steps
Contaminated Mobile Phase Use high-purity solvents and freshly prepared mobile phase.[9][10]
Sample Carryover Implement a robust needle wash protocol in your autosampler.
Impure Sample Ensure the purity of your standard and sample.

// Peak Shape Branch peak_shape -> check_mobile_phase [label="Yes"]; check_mobile_phase [label="Check Mobile Phase pH\nand Additives", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_column [label="Evaluate Column\n(e.g., base-deactivated)"]; check_concentration [label="Check Sample\nConcentration"]; check_mobile_phase -> check_column; check_column -> check_concentration;

// Retention Time Branch retention -> check_equilibration [label="Yes"]; check_equilibration [label="Ensure Column\nEquilibration"]; check_temp [label="Verify Column\nTemperature"]; check_pump [label="Inspect Pump\nand Flow Rate"]; check_equilibration -> check_temp; check_temp -> check_pump;

// Sensitivity Branch sensitivity -> optimize_wavelength [label="Yes"]; optimize_wavelength [label="Optimize UV\nWavelength"]; consider_derivatization [label="Consider\nDerivatization"]; alternative_detector [label="Use Alternative Detector\n(MS, ELSD)"]; optimize_wavelength -> consider_derivatization; consider_derivatization -> alternative_detector;

end_node [label="Issue Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_concentration -> end_node; check_pump -> end_node; alternative_detector -> end_node; } .dot Caption: A logical workflow for troubleshooting common HPLC issues.

GC-MS Method Troubleshooting

For a comprehensive guide on GC-MS method development for piperazine derivatives, refer to specialized literature.[11]

// No Peak Branch no_peak -> check_injection [label="Yes"]; check_injection [label="Verify Injection\nVolume and Syringe"]; check_inlet_temp [label="Optimize Inlet\nTemperature", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_degradation [label="Investigate Potential\nAnalyte Degradation"]; check_injection -> check_inlet_temp; check_inlet_temp -> check_degradation;

// Broad Peak Branch broad_peak -> consider_derivatization [label="Yes"]; consider_derivatization [label="Consider Derivatization\n(Silylation/Acylation)"]; optimize_temp_program [label="Optimize Oven\nTemperature Program"]; check_column_choice [label="Evaluate GC\nColumn Choice"]; consider_derivatization -> optimize_temp_program; optimize_temp_program -> check_column_choice;

end_node [label="Analysis Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_degradation -> end_node; check_column_choice -> end_node; } .dot Caption: A decision tree for troubleshooting GC-MS analysis of polar compounds.

Experimental Protocols

Suggested Starting HPLC-UV Method
Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm (base-deactivated)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 230 nm
Suggested Starting LC-MS/MS Method for Bioanalysis
Parameter Condition
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by infusion of a standard solution

References

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy. United Nations Office on Drugs and Crime. Available at: [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Trans. SciSpace. Available at: [Link]

  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. Available at: [Link]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin-Analytical Challenges and Degradation Studies. PubMed. Available at: [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC - NIH. Available at: [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Available at: [Link]

  • Cumhuriyet Science Journal. ResearchGate. Available at: [Link]

  • Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Available at: [Link]

  • RU2118320C1 - Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl] - Google Patents. Google Patents.
  • Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus. NIH. Available at: [Link]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. Available at: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC - PubMed Central. Available at: [Link]

  • Synthesis, Characterization and Pharmacological Assessment of Alkylated Sulfonyl Piperazines. Available at: [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. ResearchGate. Available at: [Link]

  • Design, Synthesis, Anticancer Screening, and Virtual Analysis of New 7-Sulfonyldiazepane- and 7-Sulfonylpiperazine-Substituted O. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • GCMS Total Ion Chromatograms of piperazine derivative mixture: (A) without derivatization (1: BZP, 2 - ResearchGate. ResearchGate. Available at: [Link]

  • A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. MDPI. Available at: [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PMC - NIH. Available at: [Link]

  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. Aurigene Pharmaceutical Services. Available at: [Link]

  • Synthesis, enzyme inhibition and molecular docking studies of 1- arylsulfonyl-4-Phenylpiperazine derivatives. ResearchGate. Available at: [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. Available at: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. OUCI. Available at: [Link]

  • Troubleshooting and maintenance of high-performance liquid chromatography- A Review. World Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-Methyl-4-(phenylsulfonyl)piperazine and Other Piperazine Derivatives for Researchers

Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparison of 1-Methyl-4-(phenylsulfonyl)piperazine with other ke...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparison of 1-Methyl-4-(phenylsulfonyl)piperazine with other key piperazine derivatives. Our objective is to furnish you with the necessary data and experimental insights to inform your research and development endeavors. We will delve into the synthesis, physicochemical properties, and biological activities of these compounds, supported by experimental data and protocols.

The Piperazine Scaffold: A Cornerstone in Medicinal Chemistry

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, allow it to interact with various biological targets and improve the pharmacokinetic profile of drug candidates.[3] The versatility of the piperazine core allows for substitutions at its N1 and N4 positions, leading to a vast chemical space with diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) effects.[2][4]

This guide will focus on 1-Methyl-4-(phenylsulfonyl)piperazine and compare its profile with other representative piperazine derivatives to highlight the impact of structural modifications on their biological activity.

1-Methyl-4-(phenylsulfonyl)piperazine: A Profile

1-Methyl-4-(phenylsulfonyl)piperazine is a disubstituted piperazine derivative featuring a methyl group at the N1 position and a phenylsulfonyl group at the N4 position. This substitution pattern significantly influences its electronic and steric properties, which in turn dictate its biological activity. The phenylsulfonyl moiety, in particular, is a key pharmacophore that can engage in various non-covalent interactions with biological targets.

Synthesis of 1-Methyl-4-(phenylsulfonyl)piperazine and Related Derivatives

The synthesis of 1-Methyl-4-(phenylsulfonyl)piperazine and other N-substituted piperazines is typically achieved through straightforward nucleophilic substitution reactions. A general synthetic scheme is outlined below.

Experimental Protocol: General Synthesis of N-substituted Piperazine Derivatives

  • Starting Materials: 1-Methylpiperazine, Phenylsulfonyl chloride, Triethylamine (TEA), Dichloromethane (DCM). For other derivatives, the corresponding substituted piperazine and sulfonyl chloride or alkyl/aryl halide are used.

  • Reaction Setup: Dissolve 1-methylpiperazine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Phenylsulfonyl Chloride: Slowly add a solution of phenylsulfonyl chloride (1.0 eq) in dichloromethane to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure 1-Methyl-4-(phenylsulfonyl)piperazine.

  • Characterization: Confirm the structure of the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.

Comparative Analysis: Performance Against Key Biological Targets

To provide a clear comparison, we will evaluate 1-Methyl-4-(phenylsulfonyl)piperazine against a selection of other piperazine derivatives with distinct structural features:

  • 1-Phenylpiperazine: A foundational arylpiperazine.

  • 1-(4-Chlorophenyl)piperazine: An arylpiperazine with an electron-withdrawing substituent.

  • 1-Benzylpiperazine: An aralkylpiperazine.

  • 1,4-Bis(phenylsulfonyl)piperazine: A derivative with two sulfonyl groups.

The following sections will compare their activities against key biological targets, supported by available data from the literature.

Dopaminergic and Serotonergic Receptor Binding Activity

Piperazine derivatives are well-known for their interactions with dopamine and serotonin receptors, making them relevant for the development of antipsychotic and antidepressant drugs.[5][6][7]

Experimental Protocol: Dopamine D2 Receptor Binding Assay

This protocol is a representative method for determining the binding affinity of compounds to the dopamine D2 receptor.

  • Materials: Cell membranes expressing human dopamine D2 receptors, [3H]-Spiperone (radioligand), test compounds, binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM EDTA, pH 7.4), 96-well plates, scintillation fluid, and a scintillation counter.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the binding buffer, cell membranes, [3H]-Spiperone (at a concentration near its Kd), and the test compound or vehicle.

    • For non-specific binding determination, use a high concentration of a known D2 antagonist (e.g., haloperidol).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Data: Receptor Binding Affinity (Ki, nM)

CompoundDopamine D2 Receptor5-HT1A Receptor5-HT2A ReceptorReference
1-Methyl-4-(phenylsulfonyl)piperazine Data not readily availableData not readily availableData not readily available
1-Phenylpiperazine>1000150250[8]
1-(4-Chlorophenyl)piperazine58085120[8]
1-Benzylpiperazine>10,0002,5003,000[8]
Aripiprazole (Reference Drug)1.24.412

The structure-activity relationship (SAR) suggests that the nature of the substituent at the N1 position significantly influences receptor affinity. Arylpiperazines generally exhibit higher affinity for serotonergic and dopaminergic receptors compared to alkylpiperazines. The presence of a phenylsulfonyl group is expected to modulate the electronic properties and conformation of the piperazine ring, potentially leading to a unique receptor interaction profile.

Anticancer Activity: Cytotoxicity Screening

Recent studies have explored the potential of piperazine derivatives as anticancer agents.[9][10][11] Their mechanism of action can vary, from inducing apoptosis to inhibiting key enzymes involved in cancer cell proliferation.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Cell Culture: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Comparative Data: In Vitro Cytotoxicity (IC50, µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT-116 (Colon Cancer)Reference
1-Methyl-4-(phenylsulfonyl)piperazine Data not readily availableData not readily availableData not readily available
Phenylsulfonyl piperazine derivative (Compound 3)4.48>100>100[12]
Doxorubicin (Reference Drug)0.5 - 1.50.1 - 0.50.2 - 0.8

The data suggests that phenylsulfonyl piperazine derivatives can exhibit potent and selective anticancer activity.[12] The specific substitution pattern on both the phenylsulfonyl and piperazine moieties plays a crucial role in determining the cytotoxic potency and cancer cell line selectivity.

Anti-inflammatory Activity

Piperazine derivatives have also been investigated for their anti-inflammatory properties.[9][13][14] These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.

  • Animals: Use rodents (e.g., rats or mice) of a specific strain and weight.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set time (e.g., 1 hour) following compound administration, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation.

  • Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Visualizing the Structure-Activity Landscape

To better understand the relationships between the chemical structures of these piperazine derivatives and their potential biological activities, the following diagrams illustrate key structural features and a hypothetical signaling pathway they might modulate.

Caption: Structure-Activity Relationships of Piperazine Derivatives.

Signaling_Pathway Piperazine Derivative Piperazine Derivative GPCR G-Protein Coupled Receptor (e.g., D2, 5-HT) Piperazine Derivative->GPCR Binds to G_Protein G-Protein Activation/Inhibition GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream_Signaling Downstream Signaling Cascades (e.g., Kinase activation) Second_Messenger->Downstream_Signaling Cellular_Response Cellular Response (e.g., Neurotransmission, Apoptosis) Downstream_Signaling->Cellular_Response

Caption: Hypothetical GPCR Signaling Pathway Modulated by Piperazine Derivatives.

Conclusion and Future Directions

This guide provides a comparative overview of 1-Methyl-4-(phenylsulfonyl)piperazine and other significant piperazine derivatives. While direct comparative data for 1-Methyl-4-(phenylsulfonyl)piperazine is limited in the public domain, the analysis of structurally related compounds offers valuable insights into its potential pharmacological profile. The phenylsulfonyl group is a key determinant of activity, influencing lipophilicity and electronic properties, which in turn affect interactions with biological targets.

Future research should focus on the systematic evaluation of 1-Methyl-4-(phenylsulfonyl)piperazine and a focused library of its analogs in a panel of standardized biological assays. This would enable the generation of robust, directly comparable data to elucidate its full therapeutic potential and guide further drug discovery efforts. The experimental protocols provided herein offer a starting point for such investigations.

References

  • Matulenko, M. A., et al. (2004). Synthesis and evaluation of 2-substituted-N-aryl-1,4-piperazine-1-carboxamides as potent and selective dopamine D4 receptor ligands. Bioorganic & Medicinal Chemistry, 12(13), 3471-3487. [Link]

  • Todorovic, N., et al. (2005). Synthesis and pharmacological evaluation of some new 1-arylpiperazines. Molecules, 10(1), 113-125. [Link]

  • Nikolic, K., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 73. [Link]

  • Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358. [Link]

  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. (2024). MDPI. [Link]

  • Feng, M., et al. (2020). Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression. Molecules, 25(21), 5159. [Link]

  • Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. (2001). Molecules, 6(10), 784-797. [Link]

  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2024). Taylor & Francis Online. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). MDPI. [Link]

  • Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-13. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). MDPI. [Link]

  • Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking. (2020). DergiPark. [Link]

  • [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. (2025). Bio-protocol. [Link]

  • Piperazines – Knowledge and References. (2022). Taylor & Francis Online. [Link]

  • Second-generation piperazine derivatives as promising radiation countermeasures. (2024). Royal Society of Chemistry. [Link]

  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. (2024). PubMed. [Link]

  • Synthesis and in vivo Anti-inflammatory Evaluation of Piperazine Derivatives Containing 1,4-Benzodioxan Moiety. (2025). ResearchGate. [Link]

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Comparative

A Comparative Investigation into the Bioactivity of 1-Methyl-4-(phenylsulfonyl)piperazine at Key Neuromodulatory Receptors

This guide presents a comprehensive comparative analysis of the bioactivity of 1-Methyl-4-(phenylsulfonyl)piperazine. The focus of this investigation is its potential interaction with key central nervous system (CNS) tar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive comparative analysis of the bioactivity of 1-Methyl-4-(phenylsulfonyl)piperazine. The focus of this investigation is its potential interaction with key central nervous system (CNS) targets, specifically the dopamine D2 and serotonin 5-HT1A receptors. This exploration is predicated on the well-established precedent of the piperazine scaffold as a privileged structure in the development of CNS-active agents.[1] While direct experimental data for 1-Methyl-4-(phenylsulfonyl)piperazine is sparse in publicly accessible literature, its structural motifs strongly suggest a potential for neuromodulatory activity.

For instance, a study on related phenylsulfonyl piperazine derivatives indicated that the introduction of a phenylsulfonyl group could significantly alter biological activity, in that case diminishing antiproliferative effects compared to other analogs.[2] This finding supports the hypothesis that the primary bioactivity of 1-Methyl-4-(phenylsulfonyl)piperazine may lie in a different therapeutic area, such as neuropharmacology. The broader class of piperazine-containing compounds has been extensively explored for a wide range of central pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects, which are often mediated by dopamine and serotonin receptors.[1]

This guide will therefore outline a rigorous, head-to-head comparison of 1-Methyl-4-(phenylsulfonyl)piperazine with well-characterized compounds known to interact with the dopamine D2 and serotonin 5-HT1A receptors. Detailed experimental protocols are provided to enable researchers to replicate and validate these findings.

Rationale for Comparative Study

The core of this investigation is to elucidate the potential bioactivity of 1-Methyl-4-(phenylsulfonyl)piperazine by comparing it against established pharmacological agents. The selection of the dopamine D2 and serotonin 5-HT1A receptors as primary targets is based on extensive structure-activity relationship (SAR) studies of arylpiperazine derivatives.[3][4][5][6][7]

To provide a robust comparative framework, the following compounds have been selected:

  • Aripiprazole: A well-known partial agonist at the dopamine D2 receptor and a partial agonist at the serotonin 5-HT1A receptor. It serves as a clinically relevant comparator with a complex functional profile.

  • Buspirone: A high-affinity partial agonist for the serotonin 5-HT1A receptor with weak affinity for dopamine D2 receptors, making it a valuable tool for assessing selectivity.[1]

  • Haloperidol: A potent antagonist of the dopamine D2 receptor, serving as a classic example of a typical antipsychotic and a standard for D2 receptor blockade.

Head-to-Head Bioactivity Comparison

This section details the experimental protocols for a direct comparison of 1-Methyl-4-(phenylsulfonyl)piperazine with the selected reference compounds.

I. Receptor Binding Affinity

The initial step in characterizing a novel compound is to determine its binding affinity for the target receptors. This will be accomplished through competitive radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human dopamine D2 receptor or the human serotonin 5-HT1A receptor are used.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligands:

    • For D2 Receptors: [³H]-Spiperone (a potent D2 antagonist).

    • For 5-HT1A Receptors: [³H]-8-OH-DPAT (a selective 5-HT1A agonist).

  • Procedure: a. In a 96-well plate, incubate the cell membranes with a fixed concentration of the respective radioligand and varying concentrations of the test compounds (1-Methyl-4-(phenylsulfonyl)piperazine, aripiprazole, buspirone, haloperidol). b. Incubate for 60 minutes at room temperature. c. Terminate the reaction by rapid filtration through glass fiber filters. d. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand. e. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Expected Data Summary:

CompoundD2 Receptor Ki (nM)5-HT1A Receptor Ki (nM)
1-Methyl-4-(phenylsulfonyl)piperazineTo be determinedTo be determined
Aripiprazole~1-5~5-15
Buspirone>1000~10-30
Haloperidol~1-2>1000
II. Functional Activity Assessment

Following the determination of binding affinity, it is crucial to assess the functional activity of the compounds – whether they act as agonists, antagonists, or partial agonists.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to the receptors, providing an indication of agonistic activity.

  • Membrane Preparation: As described in the radioligand binding assay.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, pH 7.4.

  • Reagents:

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP (to ensure basal G-protein activity is low).

  • Procedure: a. Incubate the cell membranes with varying concentrations of the test compounds in the presence of GDP and [³⁵S]GTPγS. b. Incubate for 60 minutes at 30°C. c. Terminate the reaction by rapid filtration. d. Measure the amount of [³⁵S]GTPγS bound to the membranes.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) and the maximal efficacy (Emax) relative to a full agonist (dopamine for D2, serotonin for 5-HT1A) are determined.

Expected Data Summary:

CompoundD2 Receptor (EC50, Emax)5-HT1A Receptor (EC50, Emax)
1-Methyl-4-(phenylsulfonyl)piperazineTo be determinedTo be determined
Aripiprazole(Partial Agonist)(Partial Agonist)
Buspirone(Very Weak Partial Agonist/Antagonist)(Partial Agonist)
Haloperidol(Antagonist - No Agonist Activity)(Antagonist - No Agonist Activity)
III. Cellular Viability Assessment

To ensure that the observed effects on receptor activity are not due to cytotoxicity, a cell viability assay is performed.

Experimental Protocol: MTT Assay

  • Cell Culture: Use a neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons.

  • Procedure: a. Plate the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with varying concentrations of the test compounds for 24 hours. c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). e. Measure the absorbance at 570 nm.

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (IC50) is determined.

Expected Data Summary:

CompoundCytotoxicity IC50 (µM)
1-Methyl-4-(phenylsulfonyl)piperazine> 100 (predicted non-toxic at effective concentrations)
Aripiprazole> 100
Buspirone> 100
Haloperidol> 50

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays Bioactivity Assays cluster_data Data Analysis cluster_conclusion Comparative Bioactivity Profile s1 1-Methyl-4- (phenylsulfonyl)piperazine a1 Radioligand Binding Assay (D2 & 5-HT1A) s1->a1 a2 [³⁵S]GTPγS Functional Assay (D2 & 5-HT1A) s1->a2 a3 MTT Cytotoxicity Assay s1->a3 s2 Aripiprazole s2->a1 s2->a2 s2->a3 s3 Buspirone s3->a1 s3->a2 s3->a3 s4 Haloperidol s4->a1 s4->a2 s4->a3 d1 Ki Determination a1->d1 d2 EC50 & Emax Calculation a2->d2 d3 IC50 Calculation a3->d3 c1 Affinity, Potency, Efficacy, & Selectivity Profile d1->c1 d2->c1 d3->c1

Caption: Experimental workflow for the comparative bioactivity study.

g_protein_signaling cluster_receptor cluster_gprotein cluster_effector cluster_second_messenger receptor D2 / 5-HT1A Receptor g_protein Gi/o receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Decreases agonist Agonist agonist->receptor Binds & Activates antagonist Antagonist antagonist->receptor Binds & Blocks

Caption: Simplified Gi/o-coupled GPCR signaling pathway.

Discussion and Interpretation of Potential Outcomes

The results of these comparative assays will provide a foundational understanding of the bioactivity of 1-Methyl-4-(phenylsulfonyl)piperazine.

  • High affinity for D2 and/or 5-HT1A receptors would strongly suggest that this compound is a CNS-active agent. The relative Ki values will indicate its selectivity profile.

  • The functional assay data will be critical in classifying the compound. An agonistic or partial agonistic profile at these receptors could suggest potential antidepressant or anxiolytic properties. Conversely, an antagonistic profile, particularly at the D2 receptor, would point towards potential antipsychotic activity.

  • The cytotoxicity data will provide a therapeutic window, ensuring that the observed receptor-mediated effects are not confounded by general cellular toxicity.

This systematic approach, grounded in the established pharmacology of the piperazine scaffold, allows for a robust initial characterization of 1-Methyl-4-(phenylsulfonyl)piperazine and provides a solid basis for further preclinical development.

References

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Validation

Validating the Anti-Proliferative Efficacy of Phenylsulfonylpiperazine Derivatives: A Comparative Guide

The landscape of oncology drug discovery is continually evolving, with a persistent demand for novel therapeutic agents that exhibit both high efficacy and selectivity against cancer cells. Among the promising scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

The landscape of oncology drug discovery is continually evolving, with a persistent demand for novel therapeutic agents that exhibit both high efficacy and selectivity against cancer cells. Among the promising scaffolds in medicinal chemistry, the phenylsulfonylpiperazine core has emerged as a structure of significant interest due to the diverse biological activities of its derivatives.[1][2] Recent studies have illuminated the potential of this class of compounds to exert potent anti-proliferative effects, warranting a rigorous and systematic approach to their validation.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-proliferative effects of a novel phenylsulfonylpiperazine derivative, using a recently identified promising compound as a case study: (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone , hereafter referred to as PSP-C3 .[3] We will objectively compare its performance with a standard-of-care chemotherapeutic agent, Doxorubicin, and provide detailed experimental protocols to support this validation process. The causality behind experimental choices will be explained, ensuring a self-validating system for robust and reproducible findings.

The Rationale for Investigating Phenylsulfonylpiperazine Derivatives

The sulfonamide group is a privileged moiety in medicinal chemistry, found in a variety of drugs with diverse therapeutic applications.[5] In the context of oncology, benzenesulfonamide derivatives have demonstrated a wide range of anti-tumor activities, including anti-proliferative, anti-metastatic, and pro-apoptotic effects.[3] The proposed mechanisms of action for this class of compounds are multifaceted, often involving the modulation of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[3][6][7] The piperazine ring, on the other hand, is known to improve the pharmacokinetic properties of drug candidates.[1] The combination of these structural features in phenylsulfonylpiperazine derivatives makes them attractive candidates for further investigation as novel anti-cancer agents.

A recent study highlighted PSP-C3 as a particularly promising compound, demonstrating significant cytotoxic and anti-proliferative activity against the luminal breast cancer cell line, MCF-7.[3][4] This guide will therefore focus on a validation workflow in this specific context.

A Structured Approach to Validating Anti-Proliferative Effects

A thorough validation of a novel anti-proliferative compound requires a multi-faceted experimental approach. We will outline a logical progression of assays, from initial cytotoxicity screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Elucidating the Mode of Action cluster_2 Phase 3: Mechanistic Insights A Dose-Response & IC50 Determination (MTT/XTT/SRB Assay) B Selectivity Index (SI) Calculation A->B Compare IC50 in cancer vs. normal cells C Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) A->C Confirm anti-proliferative effect D Apoptosis Assay (Annexin V/PI Staining & Flow Cytometry) C->D Investigate mechanism of cell death E Signaling Pathway Analysis (Western Blot for PI3K/Akt/mTOR & MAPK/ERK pathways) D->E Identify molecular targets

Caption: A logical workflow for validating the anti-proliferative effects of a novel compound.

Phase 1: Quantitative Assessment of Cytotoxicity

The initial step in validating any potential anti-cancer compound is to quantify its cytotoxic effects on cancer cells. This is typically achieved by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.

Comparative IC50 Determination

To provide a meaningful comparison, we will assess the IC50 of PSP-C3 alongside Doxorubicin, a well-established anthracycline antibiotic used in cancer chemotherapy, in the MCF-7 breast cancer cell line. A non-cancerous cell line, such as MCF-10A (human breast epithelial cells), should be run in parallel to determine the selectivity of the compound.

CompoundCell LineIC50 (µM)Selectivity Index (SI)
PSP-C3 MCF-74.48[3][4]35.6[3]
MCF-10A159.5
Doxorubicin MCF-7~0.1~10
MCF-10A~1.0

Note: The data for PSP-C3 is derived from a published study.[3][4] The data for Doxorubicin represents typical literature values and should be determined experimentally in parallel. The Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[8] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MCF-7 and MCF-10A cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • PSP-C3 and Doxorubicin stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 and MCF-10A cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of PSP-C3 and Doxorubicin in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Phase 2: Unraveling the Mechanism of Cell Growth Inhibition

Once the anti-proliferative effect is quantified, the next logical step is to investigate how the compound is inhibiting cell growth. This typically involves examining its effects on the cell cycle and its ability to induce programmed cell death (apoptosis).

Cell Cycle Analysis

Many anti-cancer drugs exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing. Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9]

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • MCF-7 cells

  • PSP-C3 and Doxorubicin

  • 70% cold ethanol

  • PBS (Phosphate-Buffered Saline)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with PSP-C3 and Doxorubicin at their respective IC50 concentrations for 24 and 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.[10]

  • Flow Cytometry: Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Apoptosis Assay

A desirable characteristic of an anti-cancer agent is its ability to induce apoptosis, a form of programmed cell death. The Annexin V/PI assay is a standard method for detecting apoptosis by flow cytometry.[11] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is used as a marker for late apoptotic and necrotic cells, as it can only enter cells with compromised membranes.[13]

Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining

Materials:

  • MCF-7 cells

  • PSP-C3 and Doxorubicin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat MCF-7 cells with PSP-C3 and Doxorubicin at their IC50 concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: The results are typically displayed as a dot plot with four quadrants:

    • Q3 (Annexin V- / PI-): Live cells

    • Q4 (Annexin V+ / PI-): Early apoptotic cells

    • Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Q1 (Annexin V- / PI+): Necrotic cells

An increase in the percentage of cells in the Q4 and Q2 quadrants indicates that the compound induces apoptosis.

Phase 3: Gaining Mechanistic Insights into Signaling Pathways

To further understand the molecular mechanism of action of PSP-C3, it is crucial to investigate its effects on key signaling pathways that regulate cell proliferation and survival. The PI3K/Akt/mTOR and MAPK/ERK pathways are central to many cellular processes and are often hyperactivated in cancer.[14][15][16]

G cluster_0 PI3K/Akt/mTOR Pathway cluster_1 MAPK/ERK Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Transcription->Proliferation

Caption: Simplified overview of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.

Western Blot Analysis

Western blotting can be used to assess the phosphorylation status of key proteins in these pathways. A decrease in the phosphorylation of proteins such as Akt, mTOR, and ERK would suggest that PSP-C3 inhibits these signaling cascades.

Expected Observations:

  • PSP-C3 Treatment: A dose-dependent decrease in the levels of phosphorylated Akt (p-Akt), phosphorylated mTOR (p-mTOR), and phosphorylated ERK (p-ERK), with no significant change in the total protein levels of Akt, mTOR, and ERK.

  • Doxorubicin Treatment: Doxorubicin is known to induce DNA damage and may activate different signaling pathways. Its effects on the PI3K/Akt/mTOR and MAPK/ERK pathways can be complex and cell-type dependent.

  • Control: No change in the phosphorylation status of the target proteins.

Conclusion

This guide has outlined a systematic and robust workflow for validating the anti-proliferative effects of the novel phenylsulfonylpiperazine derivative, PSP-C3. By employing a combination of cytotoxicity assays, cell cycle analysis, apoptosis detection, and mechanistic studies, researchers can build a comprehensive profile of this promising compound. The direct comparison with a standard chemotherapeutic agent, Doxorubicin, provides a crucial benchmark for its potential efficacy. The experimental protocols provided herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data. The insights gained from such a structured approach are invaluable for the advancement of novel anti-cancer drug candidates from the laboratory to the clinic.

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  • ResearchGate. (2025). Signaling pathway of MAPK/ERK in cell proliferation, differentiation, migration, senescence and apoptosis. ResearchGate. Available at: [Link]

  • MDPI. (2021). PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. MDPI. Available at: [Link]

  • PubMed. (1993). A comparative study of effects of antiproliferative drugs on human retinal pigment epithelial cells in vitro. PubMed. Available at: [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility. Available at: [Link]

  • Encyclopedia.pub. (2022). MAPK Pathways in Cancer Metastasis. Encyclopedia.pub. Available at: [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-4-(phenylsulfonyl)piperazine Analogs as Dopamine Receptor Ligands

For Researchers, Scientists, and Drug Development Professionals The 1-methyl-4-(phenylsulfonyl)piperazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting aminergic G...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-4-(phenylsulfonyl)piperazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting aminergic G protein-coupled receptors (GPCRs).[1] Analogs of this scaffold have shown significant potential as ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are implicated in a variety of neurological and psychiatric disorders.[2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-methyl-4-(phenylsulfonyl)piperazine analogs, with a focus on their affinity for dopamine D2 and D3 receptors. We will delve into the impact of structural modifications on receptor binding, present comparative data, and provide detailed experimental protocols for synthesis and evaluation.

The Core Scaffold and its Significance

The 1-methyl-4-(phenylsulfonyl)piperazine core consists of three key moieties: the N-methylpiperazine, the sulfonyl linker, and the phenyl ring. The piperazine ring is a common pharmacophore that can be tailored to optimize the physicochemical properties of a molecule.[4] The sulfonamide group provides a rigid linker and can participate in hydrogen bonding interactions within the receptor binding pocket. The phenyl ring offers a site for substitution, allowing for the fine-tuning of electronic and steric properties to enhance potency and selectivity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-methyl-4-(phenylsulfonyl)piperazine analogs is highly dependent on the nature and position of substituents on the phenyl ring. The following sections dissect the SAR of these analogs, drawing on data from various studies.

Substitutions on the Phenylsulfonyl Moiety

The electronic and steric properties of substituents on the phenyl ring of the phenylsulfonyl group play a critical role in modulating the affinity and selectivity of these analogs for dopamine receptors.

  • Halogenation: The introduction of halogens, particularly at the para and meta positions of the phenyl ring, has been shown to influence binding affinity. For instance, in a series of related sulfonylpiperazine analogs, halogen-substituted sulfonamides displayed high affinity for σ1 receptors, a receptor class that shares some ligand overlap with dopamine receptors.[5] This suggests that the electronic-withdrawing nature and the size of the halogen can contribute to favorable interactions within the binding pocket.

  • Alkyl and Alkoxy Groups: Small alkyl or alkoxy groups on the phenyl ring can also impact activity. In a study of arylpiperazine derivatives as α1-adrenergic receptor antagonists, another class of aminergic GPCRs, substitutions on the phenyl ring were found to be crucial for subtype selectivity.[6] While not directly targeting dopamine receptors, this highlights the general principle that even minor structural changes on the aryl group can significantly alter receptor interaction.

  • Impact of Substituent Position: The position of the substituent on the phenyl ring is as important as its chemical nature. Generally, substitutions at the para and meta positions are better tolerated than those at the ortho position, which can introduce steric hindrance and disrupt the optimal binding conformation.

Modifications of the Piperazine Moiety

While this guide focuses on 1-methyl-4-(phenylsulfonyl)piperazine, it is insightful to consider how modifications to the piperazine ring itself can affect activity, as this informs the importance of the N-methyl group. In broader studies of phenylpiperazine analogs, the N-substituent on the piperazine ring is a key determinant of activity. For D3 receptor selective ligands, the N-phenylpiperazine is often connected to an aryl amide group via a flexible butyl linker, indicating that the substituent at this position plays a pivotal role in achieving high affinity and selectivity.[1] The N-methyl group in our core scaffold provides a basic nitrogen center, which is often crucial for interaction with a conserved aspartate residue in the binding site of aminergic GPCRs.[3]

Comparative Biological Data

The following table summarizes the binding affinities of a series of substituted N-phenylpiperazine analogs for the human D2 and D3 dopamine receptors. While not exact 1-methyl-4-(phenylsulfonyl)piperazine analogs, these compounds share the core N-phenylpiperazine scaffold and illustrate the principles of SAR discussed above. The data is presented as Ki values (nM), where a lower value indicates higher binding affinity.

CompoundR (Substitution on Phenyl Ring)D2 Ki (nM)D3 Ki (nM)D3 vs D2 Selectivity
3a H349963.6
3b 2-F752214135.3
3c 3-F10031506.7
3d 4-F12012255.3
6a 2-F (with 4-(thiophen-3-yl)benzamide linker)6941.4496
6c 4-F (with 4-(thiophen-3-yl)benzamide linker)26005.4481

Data adapted from a study on substituted N-phenylpiperazine analogs.[2]

This data clearly demonstrates that while simple halogen substitutions on the N-phenylpiperazine core (compounds 3a-3d ) result in modest affinity and selectivity, the addition of a larger, more complex substituent that can interact with a secondary binding pocket (compounds 6a and 6c ) dramatically increases both affinity and selectivity for the D3 receptor.[2]

Experimental Protocols

To ensure the integrity and reproducibility of SAR studies, robust and well-validated experimental protocols are essential. Here, we provide a representative synthesis protocol for a 1-methyl-4-(phenylsulfonyl)piperazine analog and a standard protocol for a radioligand binding assay to determine dopamine receptor affinity.

Synthesis of 1-Methyl-4-(4-chlorophenylsulfonyl)piperazine

Rationale: This multi-step synthesis employs common and reliable reactions in medicinal chemistry. The final step involves the formation of the sulfonamide bond, which is a key linkage in the target molecule.

Step 1: Synthesis of 4-chlorobenzenesulfonyl chloride

  • To a round-bottom flask, add chlorosulfonic acid (3 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add chlorobenzene (1 equivalent) dropwise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The solid product, 4-chlorobenzenesulfonyl chloride, will precipitate.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the product under vacuum.

Step 2: Synthesis of 1-Methyl-4-(4-chlorophenylsulfonyl)piperazine

  • Dissolve 1-methylpiperazine (1.2 equivalents) and triethylamine (2 equivalents) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C.

  • Add a solution of 4-chlorobenzenesulfonyl chloride (1 equivalent) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the final compound.

Radioligand Binding Assay for D2/D3 Receptors

Rationale: This competitive binding assay is a standard method to determine the affinity of a test compound for a specific receptor. It relies on the displacement of a radiolabeled ligand with a known affinity by the unlabeled test compound.[7][8]

Materials:

  • Membrane preparations from cells expressing human D2 or D3 dopamine receptors.[7]

  • [3H]Spiperone (radioligand).[8]

  • Test compounds (1-methyl-4-(phenylsulfonyl)piperazine analogs).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[8]

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]

  • Non-specific binding determinator (e.g., 10 µM Haloperidol).[8]

  • 96-well plates and filtration apparatus.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add binding buffer, a fixed concentration of [3H]Spiperone (e.g., 1 nM), and varying concentrations of the test compound.

  • To determine non-specific binding, add the non-specific binding determinator instead of the test compound to a set of wells.

  • Initiate the binding reaction by adding the receptor membrane preparation to each well.

  • Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.[8]

  • Terminate the reaction by rapid filtration through a glass fiber filter plate, trapping the receptor-bound radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and add scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.

Visualizing the Molecular Landscape

To better understand the context of the SAR data, the following diagrams illustrate a key signaling pathway and the experimental workflow.

Dopamine D2 Receptor Signaling Pathway

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Agonist Analog 1-Methyl-4-(phenylsulfonyl) piperazine Analog Analog->D2R Ligand (Antagonist/Partial Agonist) Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., altered gene expression, ion channel activity) PKA->CellularResponse Phosphorylates Targets

Caption: Dopamine D2 receptor signaling pathway.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_sar SAR Analysis Start Starting Materials (e.g., 1-methylpiperazine, substituted benzenesulfonyl chlorides) Synthesis Multi-step Synthesis of 1-Methyl-4-(phenylsulfonyl)piperazine Analogs Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification BindingAssay Radioligand Binding Assay (D2/D3 Receptors) Purification->BindingAssay DataAnalysis IC50 and Ki Determination BindingAssay->DataAnalysis SAR Structure-Activity Relationship Analysis DataAnalysis->SAR LeadOpt Lead Optimization and Design of New Analogs SAR->LeadOpt LeadOpt->Start Iterative Design

Caption: Experimental workflow for SAR studies.

Conclusion

The 1-methyl-4-(phenylsulfonyl)piperazine scaffold represents a versatile platform for the design of potent and selective dopamine receptor ligands. The structure-activity relationships of these analogs are intricately linked to the electronic and steric properties of substituents on the phenylsulfonyl moiety. By systematically modifying this part of the molecule and employing robust synthetic and biological evaluation workflows, it is possible to fine-tune the pharmacological profile of these compounds. This guide provides a framework for understanding the key SAR principles and offers practical experimental guidance for researchers in the field of drug discovery and development. Further exploration of this chemical space holds promise for the development of novel therapeutics for dopamine-related disorders.

References

  • Kumar, D., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Indian Journal of Pharmaceutical Sciences, 80(6), 1039-1053.
  • Cozzoli, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5557.
  • (No author listed). (n.d.). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. PMC.
  • (No author listed). (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC.
  • (No author listed). (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • (No author listed). (n.d.).
  • (No author listed). (n.d.). Radioligand binding assays. Bio-protocol.
  • (No author listed). (2015). Synthesis, structure-activity relationship and biological evaluation of novel arylpiperzines as α1A/1D-AR subselective antagonists for BPH. PubMed.
  • (No author listed). (n.d.). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Indian Journal of Pharmaceutical Sciences.
  • (No author listed). (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
  • (No author listed). (n.d.). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI.
  • (No author listed). (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.
  • (No author listed). (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI.
  • (No author listed). (2017). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE.
  • (No author listed). (2018). Analogues of Arylamide Phenylpiperazine Ligands To Investigate the Factors Influencing D3 Dopamine Receptor Bitropic Binding and Receptor Subtype Selectivity. PubMed.
  • (No author listed). (2025). (PDF) Synthesis and antimicrobial evaluation of 4-substituted 1(4-substituted phenyl) piperazine derivatives.
  • (No author listed). (2023).
  • (No author listed). (n.d.).
  • Zhang, X., et al. (2000). trans-1-[(2-Phenylcyclopropyl)methyl]-4-arylpiperazines: mixed dopamine D(2)/D(4) receptor antagonists as potential antipsychotic agents. Journal of Medicinal Chemistry, 43(21), 3923-3932.
  • (No author listed). (n.d.). US2905673A - Method for preparing 1-methylpiperazine.
  • (No author listed). (n.d.). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. MDPI.
  • (No author listed). (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed.
  • (No author listed). (n.d.). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PubMed Central.
  • (No author listed). (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed.
  • (No author listed). (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE.
  • (No author listed). (n.d.). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. PMC.
  • (No author listed). (n.d.). Receptor-Ligand Binding Assays. Labome.
  • (No author listed). (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

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Validation

The Phenylsulfonylpiperazine Scaffold: A Privileged Motif in Modern Anticancer Drug Discovery

An In-Depth Comparative Guide for Researchers Introduction: Beyond the Single Molecule, The Power of the Privileged Scaffold In the landscape of oncology drug discovery, the relentless pursuit of novel therapeutic agents...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Researchers

Introduction: Beyond the Single Molecule, The Power of the Privileged Scaffold

In the landscape of oncology drug discovery, the relentless pursuit of novel therapeutic agents is paramount. While the initial query into the anticancer efficacy of 1-Methyl-4-(phenylsulfonyl)piperazine did not yield specific preclinical data, this exploration pivots to a more strategically vital narrative: the analysis of the phenylsulfonylpiperazine moiety as a privileged scaffold in the design of contemporary anticancer agents. This guide, intended for researchers, scientists, and drug development professionals, will provide a comparative analysis of the efficacy of compounds built upon this scaffold against established anticancer drugs, supported by experimental data and detailed protocols.

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby offering a versatile starting point for the development of new drugs. The phenylsulfonylpiperazine core, with its unique combination of aromatic, sulfonyl, and piperazine groups, presents a compelling example of such a scaffold. Its structural features allow for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects. This guide will delve into a specific example of a phenylsulfonylpiperazine derivative with demonstrated in vitro anticancer activity and compare its performance with standard-of-care therapies for luminal breast cancer.

Comparative Efficacy Analysis: Phenylsulfonylpiperazine Derivatives vs. Standard-of-Care Anticancer Drugs

A recent study has highlighted the potential of phenylsulfonylpiperazine derivatives as promising anticancer agents. Specifically, the compound (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone , hereafter referred to as PSP-C3 , has demonstrated significant cytotoxic and antimigratory effects in luminal breast cancer cell lines.[1][2] To contextualize its potential, we will compare its in vitro efficacy against established drugs used in the treatment of estrogen receptor-positive (ER+) breast cancer, such as Tamoxifen, Palbociclib, and the commonly used chemotherapeutic agent, Doxorubicin. The MCF-7 human breast adenocarcinoma cell line, a well-established model for luminal A breast cancer, will serve as the basis for this comparison.

CompoundClassTarget(s)IC50 in MCF-7 Cells (µM)
PSP-C3 Phenylsulfonylpiperazine DerivativeNot fully elucidated; potentially involves EMT pathway4.48[1][2]
Tamoxifen Selective Estrogen Receptor Modulator (SERM)Estrogen Receptor (ER)~13.57
Palbociclib CDK4/6 InhibitorCyclin-Dependent Kinases 4 and 6~0.108[3]
Doxorubicin Anthracycline ChemotherapyTopoisomerase II, DNA intercalation~1.2 (converted from 0.68 µg/ml)[4]

Note: IC50 values can vary between studies depending on experimental conditions such as incubation time and cell density.

This comparative data reveals that while PSP-C3 demonstrates promising activity in the low micromolar range, the targeted therapy Palbociclib is significantly more potent in inhibiting MCF-7 cell proliferation. However, PSP-C3 shows greater potency than the widely used SERM, Tamoxifen, in this specific in vitro setting. The efficacy of PSP-C3 is also comparable to the potent chemotherapeutic agent Doxorubicin. A key advantage highlighted for PSP-C3 is its high selectivity index, suggesting a potentially favorable therapeutic window.[1][2]

Mechanistic Insights: Diverse Pathways to Cancer Cell Inhibition

The selected compounds exert their anticancer effects through distinct mechanisms of action. Understanding these pathways is crucial for rational drug design and for identifying potential combination therapies.

Phenylsulfonylpiperazine Derivative (PSP-C3): A Potential Modulator of the Epithelial-Mesenchymal Transition (EMT)

Preliminary studies suggest that the anticancer activity of PSP-C3 in luminal breast cancer cells may be linked to the modulation of the Epithelial-Mesenchymal Transition (EMT), a cellular program implicated in cancer progression and metastasis. Evidence points to the upregulation of E-Cadherin (CDH1) transcripts following treatment with PSP-C3.[1][2] E-Cadherin is a key cell-cell adhesion molecule, and its loss is a hallmark of EMT. By potentially reversing this process, PSP-C3 may inhibit cancer cell migration and invasion.

Caption: Putative mechanism of PSP-C3 in reversing EMT.

Tamoxifen: Competitive Antagonism of the Estrogen Receptor

Tamoxifen is a prodrug that is metabolized into active compounds, such as 4-hydroxytamoxifen, which are potent antiestrogens. These metabolites compete with estrogen for binding to the estrogen receptor (ER) in breast cancer cells.[5][6] This competitive inhibition blocks the transcriptional activity of the ER, leading to a decrease in the expression of estrogen-responsive genes that promote cell proliferation.

Caption: Tamoxifen's competitive inhibition of the Estrogen Receptor.

Palbociclib: Halting the Cell Cycle via CDK4/6 Inhibition

Palbociclib is a highly selective, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[7][8] In ER+ breast cancer, the cyclin D-CDK4/6-retinoblastoma (Rb) pathway is a critical driver of cell cycle progression. Palbociclib prevents the phosphorylation of Rb by CDK4/6, which in turn maintains Rb in its active, tumor-suppressive state. This prevents the release of the E2F transcription factor, thereby blocking the transition from the G1 to the S phase of the cell cycle and inducing cell cycle arrest.

Caption: Palbociclib-mediated inhibition of the G1-S cell cycle transition.

Experimental Protocols: A Guide to In Vitro Efficacy Assessment

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for key in vitro experiments used to assess the anticancer efficacy of novel compounds.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., PSP-C3) and reference drugs in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Migration Assessment: The Wound Healing (Scratch) Assay

This assay is a straightforward method to study directional cell migration in vitro.[9]

Protocol:

  • Create a Confluent Monolayer: Seed cells in a 6- or 12-well plate and grow them to 90-100% confluency.

  • Create the "Wound": Using a sterile pipette tip, create a straight scratch through the center of the cell monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing the test compound at a non-toxic concentration or a vehicle control.

  • Image Acquisition: Capture images of the scratch at time zero (T0) and at regular intervals (e.g., every 6-12 hours) using a microscope with a camera.

  • Data Analysis: Measure the width of the scratch at different time points for both treated and control wells. The rate of wound closure is indicative of cell migration.

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-Methyl-4-(phenylsulfonyl)piperazine

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of successful drug development. T...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of successful drug development. This guide provides an in-depth technical comparison of analytical methodologies for 1-Methyl-4-(phenylsulfonyl)piperazine, a key chemical moiety. We will delve into the rationale behind method selection, present a framework for comparing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and provide a comprehensive protocol for their cross-validation.

The Critical Role of Method Selection for Aromatic Piperazine Derivatives

1-Methyl-4-(phenylsulfonyl)piperazine possesses a unique chemical structure that informs the choice of analytical methodology. The presence of the phenylsulfonyl group provides a strong chromophore, making it amenable to UV detection.[1][2][3][4] This is a critical distinction from simple piperazine, which lacks a chromophore and often requires derivatization for UV-based analysis.[5][6] The piperazine ring imparts basic properties, influencing choices in chromatographic separation, particularly in reversed-phase HPLC.

The selection of an analytical method is not merely a procedural step but a strategic decision guided by the intended application. For routine quality control and release testing, a robust, cost-effective, and easily transferable method like HPLC-UV is often preferred. Conversely, for bioanalytical studies, metabolite identification, or trace-level impurity analysis, the superior sensitivity and selectivity of LC-MS/MS are indispensable.[7][8]

Comparative Analysis of Analytical Techniques

This section presents a comparison of two primary analytical techniques for the quantification of 1-Methyl-4-(phenylsulfonyl)piperazine: HPLC-UV and LC-MS/MS. The performance data presented in the table below is illustrative, representing typical values achievable with well-developed and validated methods for a compound of this nature.

Parameter HPLC-UV LC-MS/MS Rationale and Causality
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio of fragmented ions.HPLC-UV relies on the intrinsic property of the analyte to absorb light at a specific wavelength.[5] LC-MS/MS offers higher selectivity by monitoring specific parent-daughter ion transitions.[8]
Linearity (r²) > 0.999> 0.999Both techniques can achieve excellent linearity over a defined range.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%LC-MS/MS often demonstrates slightly better accuracy due to its higher selectivity and reduced matrix interference.
Precision (% RSD) < 2.0%< 1.5%The high specificity of MS detection typically leads to lower variability in measurements.
Limit of Quantification (LOQ) ~10-50 ng/mL~0.1-1 ng/mLLC-MS/MS is significantly more sensitive, making it suitable for trace analysis.
Specificity GoodExcellentWhile HPLC-UV is specific, co-eluting impurities with similar UV spectra can interfere. LC-MS/MS provides unequivocal identification through mass fragmentation.[7]
Cost & Complexity LowerHigherHPLC-UV systems are more common, less expensive to acquire and maintain, and require less specialized training to operate.
Typical Application Quality Control, Release Testing, Purity AssessmentBioanalysis, Metabolite ID, Trace Impurity AnalysisThe choice of method is dictated by the required sensitivity, selectivity, and the context of the analysis (e.g., regulated bioanalysis vs. in-process control).

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of 1-Methyl-4-(phenylsulfonyl)piperazine by HPLC-UV and LC-MS/MS. These protocols are designed to be self-validating systems when executed in accordance with established guidelines.[9][10][11]

HPLC-UV Method Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of 1-Methyl-4-(phenylsulfonyl)piperazine reference standard.

  • Dissolve in a 10 mL volumetric flask with methanol to create a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For assay of an unknown sample, accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the calibration range.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 230 nm (based on the expected absorbance of the phenylsulfonyl group).

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the 1-Methyl-4-(phenylsulfonyl)piperazine in the unknown sample by interpolating its peak area on the calibration curve.

LC-MS/MS Method Protocol

1. Sample Preparation:

  • Prepare stock and calibration standards as described in the HPLC-UV method, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL).

  • Prepare an internal standard (IS) stock solution (e.g., a stable isotope-labeled analog of the analyte).

  • Spike all calibration standards and unknown samples with the internal standard at a fixed concentration.

2. LC-MS/MS Conditions:

  • LC System: A compatible HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for the analyte and one for the internal standard.

3. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Perform a weighted linear regression analysis.

  • Quantify the analyte in the unknown sample using the calibration curve.

Cross-Validation of Analytical Methods: A Framework for Ensuring Data Integrity

Cross-validation is a formal process to ensure that two different analytical methods produce comparable results.[12] This is crucial when, for example, a method is transferred from a research and development lab to a quality control lab, or when data from different analytical techniques need to be correlated. The following protocol outlines a robust procedure for the cross-validation of the HPLC-UV and LC-MS/MS methods described above, in line with regulatory expectations.[10][13]

Cross-Validation Protocol

1. Objective: To demonstrate the equivalence of the HPLC-UV and LC-MS/MS methods for the quantification of 1-Methyl-4-(phenylsulfonyl)piperazine.

2. Scope: This protocol applies to the analysis of a minimum of three independent batches of 1-Methyl-4-(phenylsulfonyl)piperazine.

3. Procedure:

  • Prepare three independent samples of 1-Methyl-4-(phenylsulfonyl)piperazine at three different concentration levels (low, medium, and high) within the overlapping linear range of both methods.

  • Analyze each sample in triplicate using both the validated HPLC-UV method and the validated LC-MS/MS method on the same day by the same analyst, if possible.

  • Record the mean concentration and standard deviation for each sample at each concentration level for both methods.

4. Acceptance Criteria:

  • The percentage difference between the mean concentrations obtained by the two methods for each sample should not exceed 15%.

  • The overall mean percentage difference across all samples should not exceed 10%.

5. Data Analysis and Reporting:

  • Calculate the percentage difference for each sample using the formula: [(Result_Method1 - Result_Method2) / mean(Result_Method1, Result_Method2)] * 100.

  • Compile the results in a summary table.

  • A Bland-Altman plot can be generated to visually assess the agreement between the two methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_comparison Comparison & Evaluation prep Prepare 3 Batches at 3 Concentrations (Low, Medium, High) hplc Analyze in Triplicate by HPLC-UV prep->hplc lcms Analyze in Triplicate by LC-MS/MS prep->lcms calc_hplc Calculate Mean & SD (HPLC-UV) hplc->calc_hplc calc_lcms Calculate Mean & SD (LC-MS/MS) lcms->calc_lcms compare Calculate % Difference Between Methods calc_hplc->compare calc_lcms->compare accept Evaluate Against Acceptance Criteria (<15% Individual, <10% Overall) compare->accept report Generate Cross-Validation Report accept->report

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

The selection and validation of analytical methods for pharmaceutical compounds like 1-Methyl-4-(phenylsulfonyl)piperazine are governed by the intended use of the data. While HPLC-UV offers a robust and cost-effective solution for routine quality control, LC-MS/MS provides the enhanced sensitivity and selectivity required for more demanding applications. A thorough cross-validation, as detailed in this guide, is essential to ensure data consistency and integrity across different analytical platforms, thereby upholding the principles of scientific rigor and regulatory compliance in drug development.

References

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  • Baron, M., et al. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 4(7), 1959-1968.
  • Madej, K., & Taut, E. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1989.
  • Zejma, J., et al. (2001). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 58(6), 421-428.
  • GMP Compliance. (2014, February 27). FDA publishes new Guidance on Validation of Analytical Methods. gmp-compliance.org.
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  • Sigma-Aldrich. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine.

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Validation

In Vivo Validation of 1-Methyl-4-(phenylsulfonyl)piperazine: A Comparative Guide to Assessing Therapeutic Potential in Schizophrenia Models

This guide provides a comprehensive framework for the in vivo validation of 1-Methyl-4-(phenylsulfonyl)piperazine (MPSP), a novel piperazine derivative, as a potential therapeutic agent for schizophrenia. We will objecti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 1-Methyl-4-(phenylsulfonyl)piperazine (MPSP), a novel piperazine derivative, as a potential therapeutic agent for schizophrenia. We will objectively compare its hypothesized performance against a standard-of-care antipsychotic, Risperidone, supported by detailed experimental protocols and illustrative data. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of neuropsychiatric drug candidates.

Introduction: The Rationale for Investigating MPSP in Psychosis

The piperazine moiety is a privileged scaffold in central nervous system (CNS) drug discovery, frequently found in molecules targeting dopamine and serotonin receptors.[1] Many successful antipsychotic drugs, such as Aripiprazole and Brexpiprazole, feature a piperazine core, which is crucial for their interaction with key receptors implicated in the pathophysiology of schizophrenia, namely the dopamine D2 and serotonin 5-HT1A receptors.[1]

1-Methyl-4-(phenylsulfonyl)piperazine (MPSP) is a synthetic compound whose therapeutic potential has not been extensively explored. While some related phenylsulfonyl piperazine compounds have been investigated for other activities, often showing reduced potency in certain assays[2], the specific combination of the methyl and phenylsulfonyl groups on the piperazine ring warrants investigation for CNS activity. We hypothesize that MPSP possesses a unique pharmacological profile, acting as a potent dopamine D2 receptor antagonist and a 5-HT1A receptor partial agonist. This dual mechanism is characteristic of atypical antipsychotics, which are effective against both the positive and negative symptoms of schizophrenia with a potentially lower risk of extrapyramidal side effects compared to first-generation antipsychotics.

This guide outlines a rigorous in vivo validation strategy to test this hypothesis, using a well-established neurodevelopmental animal model of schizophrenia.

Hypothesized Mechanism of Action of MPSP

We propose that MPSP modulates synaptic transmission in key brain circuits, primarily through the antagonism of postsynaptic D2 receptors in the mesolimbic pathway and partial agonism of 5-HT1A receptors in the prefrontal cortex and limbic regions.

  • Dopamine D2 Receptor Antagonism: Excessive dopaminergic activity in the mesolimbic pathway is strongly associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions). By blocking D2 receptors, MPSP is expected to dampen this hyperactivity, thereby ameliorating psychosis.[3][4]

  • Serotonin 5-HT1A Receptor Partial Agonism: 5-HT1A receptor activation is known to enhance dopamine release in the prefrontal cortex, which may alleviate the negative and cognitive symptoms of schizophrenia.[5][6] Partial agonism provides a modulatory effect, stimulating the receptor but to a lesser degree than a full agonist, which can help to stabilize serotonergic and dopaminergic systems.

The following diagram illustrates this proposed dual-action mechanism.

MPSP_Mechanism cluster_mesolimbic Mesolimbic Pathway (Positive Symptoms) cluster_prefrontal Prefrontal Cortex (Negative/Cognitive Symptoms) MPSP1 MPSP D2R D2 Receptor MPSP1->D2R Antagonizes Hyperactivity Dopaminergic Hyperactivity D2R->Hyperactivity Dopamine Dopamine Dopamine->D2R Activates Positive_Symptoms Positive Symptoms Hyperactivity->Positive_Symptoms MPSP2 MPSP HT1A 5-HT1A Receptor MPSP2->HT1A Partially Agonizes Dopamine_Release Dopamine Release HT1A->Dopamine_Release Serotonin Serotonin Serotonin->HT1A Activates Symptom_Alleviation Alleviation of Negative/ Cognitive Symptoms Dopamine_Release->Symptom_Alleviation

Caption: Hypothesized dual mechanism of MPSP.

Comprehensive In Vivo Validation Workflow

To thoroughly assess the therapeutic potential of MPSP, we will employ a multi-tiered approach using a sub-chronic phencyclidine (PCP)-induced schizophrenia model in adult male C57BL/6 mice. This model has good construct and face validity, replicating several core symptoms of the disorder, including sensorimotor gating deficits, cognitive impairment, and social withdrawal.[7][8]

The overall experimental workflow is depicted below.

validation_workflow cluster_setup Phase 1: Model Induction & Dosing cluster_behavior Phase 2: Behavioral Phenotyping cluster_neurochem Phase 3: Neurochemical & Target Engagement Acclimation Animal Acclimation (1 week) PCP_Induction PCP Administration (10 mg/kg, i.p., daily for 14 days) Acclimation->PCP_Induction Drug_Admin Drug Administration (Days 15-28) MPSP, Risperidone, or Vehicle PCP_Induction->Drug_Admin PPI Prepulse Inhibition (PPI) (Day 22) Drug_Admin->PPI NOR Novel Object Recognition (NOR) (Days 24-25) PPI->NOR FST Forced Swim Test (FST) (Day 27) NOR->FST Microdialysis In Vivo Microdialysis (Day 29) Striatum & PFC FST->Microdialysis Tissue_Collection Tissue Collection (Post-Microdialysis) Microdialysis->Tissue_Collection

Caption: Overall experimental workflow for MPSP validation.

Experimental Groups
GroupNModel InductionTreatment (Oral Gavage, Daily)
112SalineVehicle (0.5% Tween 80 in Saline)
212PCP (10 mg/kg)Vehicle (0.5% Tween 80 in Saline)
312PCP (10 mg/kg)MPSP (10 mg/kg)
412PCP (10 mg/kg)MPSP (30 mg/kg)
512PCP (10 mg/kg)Risperidone (1 mg/kg)

Behavioral Assays: MPSP vs. Risperidone

Prepulse Inhibition (PPI) of Acoustic Startle

Rationale: PPI is a measure of sensorimotor gating, the ability to filter out irrelevant sensory information. Deficits in PPI are a core feature of schizophrenia and are reliably replicated in the PCP model.[9][10] This test assesses the potential of MPSP to reverse these deficits, a key indicator of antipsychotic activity.

Protocol:

  • Habituation: Place the mouse in the startle chamber for a 5-minute acclimation period with 65 dB background white noise.

  • Startle Response: Present 5 startle pulses (120 dB, 40 ms duration) to establish a baseline startle response.

  • PPI Session: Conduct a test session consisting of multiple trial types presented in a pseudorandom order:

    • No-stimulus trials (background noise only).

    • Pulse-alone trials (120 dB, 40 ms).

    • Prepulse + Pulse trials: A prepulse (73 dB, 77 dB, or 81 dB; 20 ms) is presented 100 ms before the 120 dB startle pulse.

  • Data Analysis: The startle response is measured as the maximal peak amplitude. PPI is calculated as: %PPI = 100 - [((Startle response on prepulse + pulse trial) / (Startle response on pulse-alone trial)) x 100].

Comparative Data Summary (Hypothetical):

Treatment Group% PPI at 73 dB Prepulse% PPI at 77 dB Prepulse% PPI at 81 dB Prepulse
Vehicle + Saline65.2 ± 4.175.8 ± 3.984.1 ± 2.8
Vehicle + PCP28.5 ± 3.535.1 ± 4.242.7 ± 5.1
MPSP (10 mg/kg) + PCP45.3 ± 4.8#55.9 ± 5.0#63.4 ± 4.7#
MPSP (30 mg/kg) + PCP60.1 ± 3.9#71.5 ± 4.1#80.2 ± 3.6#
Risperidone (1 mg/kg) + PCP58.7 ± 4.4#69.8 ± 3.7#78.5 ± 4.0#
p<0.05 vs. Vehicle + Saline; #p<0.05 vs. Vehicle + PCP
Novel Object Recognition (NOR) Test

Rationale: Cognitive impairment is a debilitating aspect of schizophrenia. The NOR test assesses recognition memory, a form of cognition that is disrupted in the PCP model.[11][12][13] This assay evaluates MPSP's potential to ameliorate these cognitive deficits.

Protocol:

  • Habituation: Allow each mouse to explore an empty open-field arena (40x40 cm) for 10 minutes on two consecutive days.

  • Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for 10 minutes.

  • Testing Phase: After a 24-hour inter-trial interval, replace one of the familiar objects with a novel object. Allow the mouse to explore for 5 minutes.

  • Data Analysis: Record the time spent exploring each object (nose-point within 2 cm). Calculate the Discrimination Index (DI) as: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Comparative Data Summary (Hypothetical):

Treatment GroupDiscrimination Index (DI)
Vehicle + Saline0.45 ± 0.05
Vehicle + PCP0.08 ± 0.03
MPSP (10 mg/kg) + PCP0.21 ± 0.04#
MPSP (30 mg/kg) + PCP0.39 ± 0.06#
Risperidone (1 mg/kg) + PCP0.35 ± 0.05#
p<0.05 vs. Vehicle + Saline; #p<0.05 vs. Vehicle + PCP
Forced Swim Test (FST)

Rationale: The FST is used to assess behavioral despair, which can be analogous to the negative symptoms (e.g., anhedonia, avolition) of schizophrenia.[14][15] Antidepressants and some atypical antipsychotics reduce immobility time in this test.

Protocol:

  • Pre-test Session: Place the mouse in a glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm for 15 minutes.

  • Test Session: 24 hours later, place the mouse back into the cylinder for a 6-minute session.

  • Data Analysis: Record the duration of immobility (floating with only minor movements to maintain balance) during the last 4 minutes of the test session.

Comparative Data Summary (Hypothetical):

Treatment GroupImmobility Time (seconds)
Vehicle + Saline110.5 ± 8.2
Vehicle + PCP165.3 ± 10.1
MPSP (10 mg/kg) + PCP140.1 ± 9.5#
MPSP (30 mg/kg) + PCP115.8 ± 7.9#
Risperidone (1 mg/kg) + PCP125.4 ± 8.8#
p<0.05 vs. Vehicle + Saline; #p<0.05 vs. Vehicle + PCP

Mechanistic Validation: In Vivo Microdialysis

Rationale: To confirm that MPSP engages its hypothesized targets in vivo, we will use microdialysis to measure extracellular levels of dopamine, serotonin, and their metabolites in the striatum and medial prefrontal cortex (mPFC) of freely moving mice.[16][17] This provides direct evidence of the drug's neurochemical effects.

Protocol:

  • Probe Implantation: Anesthetize mice and stereotaxically implant microdialysis guide cannulae targeting the striatum and mPFC. Allow for a 48-hour recovery period.

  • Probe Insertion & Perfusion: On the testing day, insert the microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at 1 µL/min.

  • Baseline Collection: After a 2-hour stabilization period, collect dialysate samples every 20 minutes for at least 1 hour to establish a stable baseline.

  • Drug Challenge: Administer MPSP (30 mg/kg, p.o.) or vehicle and continue collecting dialysate samples for 3 hours.

  • Sample Analysis: Analyze dopamine, serotonin, DOPAC, and 5-HIAA concentrations using UHPLC with electrochemical detection.[18]

Logical Relationship Diagram for Microdialysis Outcomes:

microdialysis_logic cluster_striatum Striatum cluster_pfc Prefrontal Cortex (PFC) MPSP MPSP Administration D2_Block D2 Antagonism MPSP->D2_Block HT1A_Agonism 5-HT1A Partial Agonism MPSP->HT1A_Agonism DA_Increase ↑ Extracellular Dopamine ↑ DOPAC D2_Block->DA_Increase Leads to Sero_Decrease ↓ Extracellular Serotonin (Autoreceptor effect) HT1A_Agonism->Sero_Decrease DA_Increase_PFC ↑ Extracellular Dopamine HT1A_Agonism->DA_Increase_PFC

Caption: Expected neurochemical changes following MPSP administration.

Hypothetical Data Interpretation: Successful validation would show that MPSP significantly increases extracellular dopamine and its metabolite DOPAC in the striatum (consistent with D2 receptor blockade) and increases dopamine while decreasing serotonin in the mPFC (consistent with 5-HT1A partial agonism).

Conclusion and Future Directions

This guide presents a systematic and robust preclinical strategy for evaluating the therapeutic potential of 1-Methyl-4-(phenylsulfonyl)piperazine (MPSP) for schizophrenia. The proposed workflow, combining a validated animal model with a battery of behavioral tests and direct neurochemical analysis, allows for a comprehensive comparison against a standard-of-care drug, Risperidone.

The hypothetical data presented suggest that MPSP, particularly at a 30 mg/kg dose, could be highly effective in reversing PCP-induced deficits in sensorimotor gating (PPI), recognition memory (NOR), and behavioral despair (FST), with an efficacy comparable to Risperidone. The proposed in vivo microdialysis study would be critical to confirm the hypothesized mechanism of D2 antagonism and 5-HT1A partial agonism.

Positive outcomes from this validation pipeline would strongly support the advancement of MPSP into further preclinical development, including safety pharmacology, pharmacokinetic profiling, and testing in other relevant animal models to build a robust data package for an Investigational New Drug (IND) application.

References

  • Kommula, D., Polepalli, S., Jain, N., & Murty, M. S. R. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Indian Journal of Pharmaceutical Sciences, 80(5), 930-939. Available at: [Link]

  • Benci, K., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5786. Available at: [Link]

  • Silva, D. P. B., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacology, Biochemistry and Behavior, 137, 86-92. Available at: [Link]

  • Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (126), e55718. Available at: [Link]

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  • Jones, C. A., Watson, D. J., & Fone, K. C. (2011). Animal models of schizophrenia. British Journal of Pharmacology, 164(4), 1195-1219. Available at: [Link]

  • Chellian, R., et al. (2017). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 12(9), 903-917. Available at: [Link]

  • Geyer, M. A., & Vollenweider, F. X. (2008). Serotonin research: contributions to understanding psychoses. Trends in Pharmacological Sciences, 29(9), 445-453. Available at: [Link]

  • Di Matteo, V., et al. (2008). Serotonin control of central dopaminergic function: focus on in vivo microdialysis studies. Progress in Brain Research, 172, 7-44. Available at: [Link]

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  • Porsolt, R. D., Le Pichon, M., & Jalfre, M. (1977). Depression: a new animal model sensitive to antidepressant treatments. Nature, 266(5604), 730-732. Available at: [Link]

  • Adell, A., et al. (2012). Strategies for producing animal models of schizophrenia with explanatory power. Neuroscience & Biobehavioral Reviews, 36(7), 1646-1661. Available at: [Link]

  • Alex & Averof. (2016). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. Available at: [Link]

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Comparative

A Comparative Analysis of Phenylpiperazine Sulfonyl Derivatives and Traditional Acaricides for Modern Crop Protection

In the relentless pursuit of effective crop protection strategies, the agricultural science community is in a constant battle against the evolution of resistance in arthropod pests. Acaricides, the chemical agents deploy...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of effective crop protection strategies, the agricultural science community is in a constant battle against the evolution of resistance in arthropod pests. Acaricides, the chemical agents deployed to control mites and ticks, are a cornerstone of this defense. However, the intensive use of traditional acaricide classes has led to widespread resistance, necessitating the discovery and development of novel chemical entities with unique modes of action. This guide provides a comprehensive comparison between a promising new class of molecules, the phenylpiperazine sulfonyl derivatives, and the established traditional acaricides.

A Note on the Investigated Compound: While this guide is centered on the potential of phenylpiperazine sulfonyl derivatives, it is important to note that publicly available, peer-reviewed data on the specific compound 1-Methyl-4-(phenylsulfonyl)piperazine is scarce. Therefore, to illustrate the potential of this chemical family, we will be referencing data from a closely related and highly active analogue, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine , as a representative of this novel class. This allows for a robust scientific discussion on the prospective performance of phenylpiperazine sulfonyl derivatives in comparison to traditional acaricides.

Section 1: An Overview of Traditional Acaricide Classes

For decades, four major classes of chemical compounds have dominated the acaricide market: organophosphates, pyrethroids, formamidines (amitraz), and avermectins. Understanding their mechanisms of action is crucial to appreciating the need for new chemical diversity.

Organophosphates

Organophosphates were among the first synthetic organic insecticides and acaricides to be widely used. Their efficacy stems from their ability to inhibit the enzyme acetylcholinesterase (AChE) in the nervous system of the target pest.

Mechanism of Action: AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, organophosphates cause an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the mite.

cluster_0 Synaptic Cleft cluster_1 With Organophosphate ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binds to receptor Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron Nerve Impulse Continuous_Stimulation Continuous Stimulation AChR->Continuous_Stimulation Paralysis & Death OP Organophosphate OP->AChE Inhibits Blocked_AChE Inhibited AChE Excess_ACh Excess ACh Excess_ACh->AChR Overstimulates

Mechanism of Action of Organophosphate Acaricides.
Pyrethroids

Pyrethroids are synthetic analogues of pyrethrins, natural insecticides derived from chrysanthemum flowers. They are known for their rapid knockdown effect.

Mechanism of Action: Pyrethroids are modulators of voltage-gated sodium channels in the nerve cell membranes of mites. They bind to these channels, forcing them to remain open for an extended period. This disrupts the normal transmission of nerve impulses, leading to repetitive nerve firing, paralysis, and death.

cluster_0 Nerve Axon Membrane cluster_1 With Pyrethroid Na_Channel Voltage-Gated Sodium Channel Nerve_Impulse Nerve Impulse (Depolarization) Na_Channel->Nerve_Impulse Initiates Na_ion Na+ ions Na_ion->Na_Channel Influx Modified_Channel Modified Sodium Channel (Prolonged Opening) Na_ion->Modified_Channel Continuous Influx Pyrethroid Pyrethroid Pyrethroid->Na_Channel Binds and Modifies Repetitive_Firing Repetitive Firing Modified_Channel->Repetitive_Firing Paralysis & Death

Mechanism of Action of Pyrethroid Acaricides.
Amitraz

Amitraz belongs to the formamidine class of acaricides and possesses a unique mode of action compared to organophosphates and pyrethroids.

Mechanism of Action: The primary target of amitraz is the octopamine receptor in the mite's nervous system.[1][2] Amitraz acts as an agonist at these receptors, leading to an overstimulation of octapaminergic neurons.[2] This results in hyperactivity, disruption of feeding and reproduction, and ultimately, death.

cluster_0 Octopaminergic Synapse cluster_1 With Amitraz Octopamine Octopamine Octo_Receptor Octopamine Receptor Octopamine->Octo_Receptor Binds Normal_Response Normal Neuronal Response Octo_Receptor->Normal_Response Triggers Amitraz Amitraz Amitraz->Octo_Receptor Binds as Agonist Overstimulated_Receptor Overstimulated Receptor Hyperactivity Hyperactivity, Feeding Disruption Overstimulated_Receptor->Hyperactivity Paralysis & Death

Mechanism of Action of Amitraz.
Avermectins

Avermectins, such as abamectin, are macrocyclic lactones derived from the soil bacterium Streptomyces avermitilis. They have both acaricidal and insecticidal properties.

Mechanism of Action: Avermectins act on the nervous system of mites by potentiating the activity of glutamate-gated chloride channels. This leads to an increased influx of chloride ions into nerve and muscle cells, causing hyperpolarization and subsequent paralysis and death of the mite.

cluster_0 Nerve/Muscle Cell Membrane cluster_1 With Avermectin GluCl_Channel Glutamate-Gated Chloride Channel Normal_Inhibition Normal Inhibition of Nerve Signal GluCl_Channel->Normal_Inhibition Glutamate Glutamate Glutamate->GluCl_Channel Opens Channel Cl_ion Cl- ions Cl_ion->GluCl_Channel Influx Potentiated_Channel Potentiated Channel (Irreversible Opening) Cl_ion->Potentiated_Channel Continuous Influx Avermectin Avermectin Avermectin->GluCl_Channel Binds and Potentiates Hyperpolarization Hyperpolarization Potentiated_Channel->Hyperpolarization Paralysis & Death

Mechanism of Action of Avermectin Acaricides.

Section 2: A Novel Class - Phenylpiperazine Sulfonyl Derivatives

The search for new acaricides with novel modes of action is critical to overcome resistance to existing products. Phenylpiperazine derivatives have emerged as a promising area of research. A recent study detailed the synthesis and evaluation of 33 novel phenylpiperazine derivatives for their acaricidal activity.[3][4]

Acaricidal Activity of a Representative Phenylpiperazine Sulfonyl Derivative

Within this study, 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives demonstrated significant acaricidal activity.[3] The standout compound, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine , exhibited the highest level of activity against several economically important mite species.[3][4]

Table 1: Acaricidal Activity of 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine

Target Mite SpeciesLife StageConcentration (ppm)Mortality (%)Citation
Tetranychus urticae (Two-spotted spider mite)Adult3100[3][4]
Tetranychus urticae (Two-spotted spider mite)EggNot specifiedGood activity[3][4]
Tetranychus kanzawai (Kanzawa spider mite)AdultNot specifiedHigh activity[3][4]
Panonychus citri (Citrus red mite)AdultNot specifiedHigh activity[3][4]

This data indicates that this class of compounds has the potential for broad-spectrum acaricidal activity, affecting both adult mites and their eggs. The high mortality at a low concentration of 3 ppm against T. urticae is particularly noteworthy.[3][4]

Potential Mechanism of Action

While the precise molecular target of phenylpiperazine sulfonyl derivatives has not been definitively elucidated in the reviewed literature, the piperazine moiety is a common scaffold in neuroactive compounds. It is plausible that these compounds act on the nervous system of mites, potentially through a novel target site or a different binding interaction at a known receptor, which would be beneficial in overcoming existing resistance mechanisms. Further research is required to fully characterize their mode of action.

Section 3: Comparative Analysis

The following table provides a high-level comparison of the key features of traditional acaricides and the novel phenylpiperazine sulfonyl derivative.

Table 2: Comparative Overview of Acaricide Classes

Acaricide ClassPrimary Mechanism of ActionKnown Spectrum of ActivityKnown Resistance Issues
Organophosphates Acetylcholinesterase (AChE) inhibitionBroad-spectrum (mites, insects)Widespread and well-documented
Pyrethroids Voltage-gated sodium channel modulationBroad-spectrum (mites, insects)Widespread and high levels of resistance
Amitraz Octopamine receptor agonismPrimarily acaricidalDocumented in various tick and mite species
Avermectins Glutamate-gated chloride channel potentiationMites, nematodes, some insectsIncreasing reports of resistance
Phenylpiperazine Sulfonyl Derivatives Not fully elucidated (likely neurotoxic)Mites (including eggs)No known resistance (novel chemistry)

Section 4: Experimental Protocols for Acaricide Efficacy Testing

To ensure the validity and reproducibility of acaricidal efficacy data, standardized bioassays are essential. The following protocols are widely accepted for laboratory evaluation of acaricides.

Leaf Disc Bioassay for Spider Mites (e.g., Tetranychus urticae)

This method is suitable for evaluating the toxicity of a compound to adult mites and its effect on oviposition and egg hatchability.

Methodology:

  • Preparation of Leaf Discs: Excised leaf discs (e.g., from bean or citrus plants) are placed on a moist substrate, such as agar or wet cotton, in a petri dish.

  • Mite Infestation: A known number of adult female mites are transferred to each leaf disc and allowed to acclimate and lay eggs for a defined period (e.g., 24 hours).

  • Acaricide Application: The test compound is formulated at various concentrations in a suitable solvent (e.g., water with a surfactant). The leaf discs with mites and/or eggs are then dipped into the respective test solutions for a short duration or sprayed to the point of runoff.

  • Incubation: The treated petri dishes are maintained under controlled environmental conditions (temperature, humidity, and photoperiod).

  • Mortality Assessment: Mortality of the adult mites is assessed at specific time intervals (e.g., 24, 48, and 72 hours) post-treatment. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Ovicidal and Larvicidal Assessment: For ovicidal tests, the number of hatched and unhatched eggs is counted after a suitable incubation period. For larvicidal tests, the mortality of the hatched larvae is assessed.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the lethal concentration values (e.g., LC50 and LC90).

cluster_0 Acaricide Bioassay Workflow A Prepare Leaf Discs on Moist Substrate B Infest with Adult Mites A->B D Apply Acaricide (Dip or Spray) B->D C Prepare Serial Dilutions of Test Compound C->D E Incubate under Controlled Conditions D->E F Assess Adult Mortality (e.g., 24, 48, 72h) E->F G Assess Ovicidal/ Larvicidal Effects E->G H Data Analysis (LC50 Calculation) F->H G->H

General Workflow for a Leaf Disc Acaricide Bioassay.

Conclusion

The persistent challenge of acaricide resistance demands a forward-thinking approach to crop protection. While traditional acaricides have been invaluable tools, their efficacy is increasingly compromised. The emergence of novel chemical classes, such as the phenylpiperazine sulfonyl derivatives, offers a promising avenue for sustainable mite management. The high efficacy of the representative compound against multiple mite species, including eggs, suggests that this chemical family warrants further investigation. The elucidation of its precise mechanism of action will be a critical next step in understanding its potential role in resistance management programs. As researchers and drug development professionals, it is imperative that we continue to explore and validate new chemical entities to ensure the longevity and effectiveness of our pest control strategies.

References

  • Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

  • Synthesis and acaricidal activity of phenylpiperazine derivatives - ResearchGate. (2021). Retrieved January 27, 2026, from [Link]

  • Amitraz - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

  • Amitraz Mechanism of Action: How This Acaricide Disrupts Mite and Tick Physiology. (2026, January 12). Retrieved January 27, 2026, from [Link]

Sources

Validation

Evaluating the Selectivity of 1-Methyl-4-(phenylsulfonyl)piperazine for its Target

A Senior Application Scientist's Guide to Characterizing Novel Ligand Selectivity Introduction: The Imperative of Selectivity in Drug Discovery In the intricate landscape of drug discovery, the efficacy of a therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Characterizing Novel Ligand Selectivity

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate landscape of drug discovery, the efficacy of a therapeutic agent is inextricably linked to its selectivity. A highly selective compound preferentially binds to its intended biological target, thereby minimizing off-target effects that can lead to unforeseen toxicity and reduced therapeutic windows. The molecule at the center of our discussion, 1-Methyl-4-(phenylsulfonyl)piperazine, is a synthetic compound whose biological target and selectivity profile require rigorous investigation. While its precise, universally acknowledged target is not extensively documented in public literature, its structural motifs are suggestive of interaction with certain classes of enzymes or receptors.

This guide provides a comprehensive framework for evaluating the selectivity of a novel compound like 1-Methyl-4-(phenylsulfonyl)piperazine. For the purpose of this illustrative guide, we will hypothesize that our primary target of interest is Serine/Threonine-Protein Kinase B (AKT1) , a crucial node in cell signaling pathways implicated in cancer and other diseases. We will outline the gold-standard experimental methodologies, present a strategy for data interpretation, and compare its hypothetical performance against established AKT inhibitors.

Part 1: Foundational Strategy for Selectivity Profiling

The initial step in characterizing a new chemical entity is to move from a single potency value (like an IC50) against the primary target to a broad understanding of its interactions across a relevant portion of the proteome. Our experimental design is built on a tiered approach, beginning with large-scale screening and progressing to more focused cellular validation.

This workflow ensures that we invest resources efficiently, starting with a wide net and then focusing on validating the most physiologically relevant interactions.

G cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Phase 2: Cellular Target Engagement & Validation cluster_2 Phase 3: Off-Target Validation & Phenotypic Screening a Compound Synthesis & Quality Control (>98% Purity) b Primary Target Potency Assay (e.g., TR-FRET for AKT1) a->b Confirm Purity c Large-Scale Kinase Panel Screen (e.g., KinomeScan™) b->c Determine On-Target Potency d Cellular Thermal Shift Assay (CETSA®) to Confirm Target Binding in Cells c->d Identify Potential Off-Targets f Secondary Assays for Top Off-Targets (Biochemical or Cellular) c->f Quantify Off-Target Potency e Western Blot Analysis of Downstream Pathway Modulation (e.g., p-PRAS40) d->e Validate On-Target Engagement g Cell Viability/Proliferation Assays (e.g., CellTiter-Glo®) e->g f->g Correlate Off-Target Activity with Phenotype

Caption: Tiered workflow for selectivity profiling of a novel inhibitor.

Part 2: Key Methodologies and Comparative Data

A robust evaluation of selectivity relies on comparing the test compound's performance against well-characterized alternatives. For our hypothetical target AKT1, we will compare 1-Methyl-4-(phenylsulfonyl)piperazine against two known inhibitors: Capivasertib (AZD5363) , a potent pan-AKT inhibitor in clinical development, and MK-2206 , another well-studied allosteric AKT inhibitor.

Methodology 1: Large-Scale Kinase Profiling

The most direct way to assess selectivity across a family of enzymes is through a competitive binding assay against a large panel of kinases. The DiscoverX KINOMEscan™ platform is an industry-standard method that measures the ability of a compound to displace a ligand from the kinase active site.

Experimental Protocol: KINOMEscan™ Profiling

  • Compound Preparation: Solubilize 1-Methyl-4-(phenylsulfonyl)piperazine in 100% DMSO to create a 100 mM stock solution. Prepare a working solution for screening at a concentration of 10 µM.

  • Assay Principle: The assay utilizes DNA-tagged kinases. The test compound is incubated with the kinase-tagged DNA and an immobilized ligand. The amount of kinase bound to the immobilized ligand is measured by quantitative PCR (qPCR) of the DNA tag. A successful binding event by the test compound prevents the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.

  • Screening: The compound is screened at the 10 µM concentration against a panel of 468 kinases.

  • Data Analysis: Results are typically reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding. A common threshold for a significant hit is a %Ctrl value of <10% or <1%.

Hypothetical Comparative Data

Kinase1-Methyl-4-(phenylsulfonyl)piperazine (%Ctrl @ 10 µM)Capivasertib (%Ctrl @ 1 µM)MK-2206 (%Ctrl @ 10 µM)
AKT1 0.5 1.2 0.8
AKT21.51.51.1
AKT33.02.54.5
ROCK145.28.565.7
ROCK255.19.178.3
PKA92.015.685.1
SGK18.95.435.2
p70S6K75.322.089.9

This is illustrative data. Actual results would need to be generated experimentally.

From this table, we can infer that while our compound shows potent binding to AKT1, it demonstrates superior selectivity over Capivasertib, which shows significant interaction with ROCK and PKA kinases. MK-2206 appears highly selective for the AKT family. The interaction with SGK1 should be noted and validated in secondary assays.

Methodology 2: Cellular Thermal Shift Assay (CETSA®)

To confirm that the compound binds to its intended target within the complex environment of a living cell, the Cellular Thermal Shift Assay (CETSA®) is an indispensable tool. This assay leverages the principle that a protein becomes more thermally stable when bound to a ligand.

Experimental Protocol: CETSA® for AKT1 Target Engagement

  • Cell Culture: Grow a relevant cell line (e.g., LNCaP prostate cancer cells with high AKT signaling) to ~80% confluency.

  • Compound Treatment: Treat cells with 1-Methyl-4-(phenylsulfonyl)piperazine (e.g., at 1 µM and 10 µM concentrations) or vehicle (DMSO) for 1 hour at 37°C.

  • Heating Profile: Harvest the cells, lyse them, and divide the lysate into aliquots. Heat the aliquots across a temperature gradient (e.g., from 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Protein Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.

  • Quantification: Analyze the amount of soluble AKT1 remaining in the supernatant at each temperature point using Western blotting or Simple Western™ analysis.

  • Data Analysis: Plot the amount of soluble AKT1 as a function of temperature. A successful binding event will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control.

G cluster_0 CETSA Workflow a 1. Treat Intact Cells with Compound or Vehicle b 2. Harvest Cells and Lyse a->b c 3. Heat Lysate Aliquots across a Temperature Gradient b->c d 4. Cool and Centrifuge to Pellet Aggregates c->d e 5. Collect Supernatant (Soluble Protein Fraction) d->e f 6. Quantify Target Protein (e.g., Western Blot) e->f g 7. Plot Melting Curves (Soluble Protein vs. Temp) f->g

Comparative

A Researcher's Guide to Benchmarking Novel GPR119 Agonists: A Comparative Framework Featuring 1-Methyl-4-(phenylsulfonyl)piperazine

This guide provides a comprehensive framework for the preclinical evaluation of novel G-protein coupled receptor 119 (GPR119) agonists, using the hypothetical compound 1-Methyl-4-(phenylsulfonyl)piperazine as a case stud...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel G-protein coupled receptor 119 (GPR119) agonists, using the hypothetical compound 1-Methyl-4-(phenylsulfonyl)piperazine as a case study. As the therapeutic landscape for type 2 diabetes and metabolic disorders evolves, rigorous and systematic benchmarking of new chemical entities against established agonists is paramount. This document outlines the essential in vitro and in vivo assays, explains the scientific rationale behind these experimental choices, and provides detailed protocols to ensure data integrity and reproducibility.

The Promise and Challenge of Targeting GPR119

G protein-coupled receptor 119 (GPR119) has emerged as a compelling target for the treatment of type 2 diabetes and obesity.[1][2] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation offers a dual mechanism for improving glucose homeostasis.[1][2] Stimulation of GPR119 in β-cells potentiates glucose-stimulated insulin secretion (GSIS), while its activation in L-cells triggers the release of the incretin hormone glucagon-like peptide-1 (GLP-1).[3] GLP-1, in turn, further enhances insulin secretion, suppresses glucagon release, and promotes satiety.[3]

The primary signaling pathway of GPR119 involves coupling to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This glucose-dependent mechanism of action suggests a lower risk of hypoglycemia compared to some traditional antidiabetic agents.[3] However, despite promising preclinical data in rodent models, many GPR119 agonists have demonstrated only modest efficacy in human clinical trials, highlighting the need for careful evaluation and selection of drug candidates.[4]

This guide will walk you through a logical progression of experiments to characterize a novel GPR119 agonist, such as 1-Methyl-4-(phenylsulfonyl)piperazine, and compare its performance against other known agonists.

GPR119 Signaling Pathway

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 G_protein Gs Protein (α, β, γ) GPR119->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP G_protein->AC Stimulation Agonist GPR119 Agonist (e.g., 1-Methyl-4-(phenylsulfonyl)piperazine) Agonist->GPR119 PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 GLP-1 Secretion (Intestinal L-cell) PKA->GLP1 Epac2->Insulin Epac2->GLP1

Caption: GPR119 signaling cascade upon agonist binding.

In Vitro Benchmarking Workflow

The initial characterization of a novel GPR119 agonist begins with a series of in vitro assays to determine its potency, efficacy, and selectivity.

Experimental Workflow: In Vitro Assays

In_Vitro_Workflow start Novel Compound (1-Methyl-4-(phenylsulfonyl)piperazine) cAMP_assay cAMP Accumulation Assay (HEK293-hGPR119 cells) start->cAMP_assay GLP1_assay GLP-1 Secretion Assay (GLUTag cells) cAMP_assay->GLP1_assay Insulin_assay Insulin Secretion Assay (MIN6 cells or Islets) GLP1_assay->Insulin_assay selectivity Selectivity Profiling (Receptor panel screen) Insulin_assay->selectivity data_analysis Data Analysis & Comparison selectivity->data_analysis decision Go/No-Go for In Vivo Studies data_analysis->decision

Caption: Workflow for in vitro characterization of GPR119 agonists.

cAMP Accumulation Assay

Rationale: This is the primary assay to confirm direct agonism at the GPR119 receptor and to quantify the potency (EC50) and maximal efficacy (Emax) of the test compound. The assay measures the accumulation of intracellular cAMP in a cell line stably expressing the human GPR119 receptor (e.g., HEK293-hGPR119).

Detailed Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing human GPR119 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 incubator.

  • Cell Plating: Seed the cells into 384-well white opaque plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of 1-Methyl-4-(phenylsulfonyl)piperazine and reference agonists (e.g., AR231453) in assay buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor).

  • Assay Procedure:

    • Aspirate the culture medium from the wells.

    • Add 20 µL of assay buffer containing the test compounds to the respective wells.

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection: Add 20 µL of a cAMP detection reagent (e.g., HTRF or LANCE-based kits) according to the manufacturer's instructions.

  • Data Acquisition: After a 1-hour incubation at room temperature, read the plate on a compatible plate reader.

  • Data Analysis: Calculate the EC50 and Emax values by fitting the dose-response data to a four-parameter logistic equation.

GLP-1 Secretion Assay

Rationale: This assay assesses the functional consequence of GPR119 activation in a relevant cell type. The murine enteroendocrine cell line GLUTag is a widely used model as it endogenously expresses GPR119 and secretes GLP-1 in response to stimulation.

Detailed Protocol:

  • Cell Culture: Grow GLUTag cells in DMEM with high glucose, supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Plating: Seed GLUTag cells in 24-well plates and grow to 80-90% confluency.

  • Assay Procedure:

    • Wash the cells twice with pre-warmed Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 0.1% BSA.

    • Pre-incubate the cells in KRBB for 1 hour at 37°C.

    • Replace the buffer with fresh KRBB containing various concentrations of 1-Methyl-4-(phenylsulfonyl)piperazine or a reference agonist, with and without a glucose challenge (e.g., 2 mM vs. 10 mM glucose).

    • Incubate for 2 hours at 37°C.

  • Sample Collection: Collect the supernatant and add a DPP-4 inhibitor (e.g., sitagliptin) to prevent GLP-1 degradation.

  • GLP-1 Measurement: Quantify the amount of active GLP-1 in the supernatant using a commercially available ELISA or Meso Scale Discovery (MSD) assay.

  • Data Analysis: Normalize GLP-1 secretion to the total protein content in each well and express the results as fold-change over vehicle control.

Comparative In Vitro Data for GPR119 Agonists
CompoundChemical StructureEC50 (cAMP Assay)Emax (% of Control)GLP-1 Secretion (Fold Increase)Reference
1-Methyl-4-(phenylsulfonyl)piperazine (Structure to be inserted)To be determinedTo be determinedTo be determinedN/A
AR231453 (Structure available in literature)~56 nM~100%Significant increase[1]
Compound 19 2-(4-(methylsulfonyl)phenyl)pyridine derivative75 nMNot reportedNot reported[3]
Compound 20 2-(4-(methylsulfonyl)phenyl)pyridine derivative25 nMNot reportedNot reported[3]
Compound 9i 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidineHigh potencyNot reportedPromoted insulin secretion[5]

(Note: The above table is illustrative. Emax and GLP-1 secretion data should be standardized against a common reference agonist for accurate comparison.)

In Vivo Benchmarking Workflow

Promising candidates from in vitro screening should be advanced to in vivo studies to assess their efficacy in a physiological context.

Experimental Workflow: In Vivo Assays

In_Vivo_Workflow start Lead Compound (from In Vitro) pk_study Pharmacokinetic (PK) Study (Rodents) start->pk_study ogtt Oral Glucose Tolerance Test (OGTT) (Normal & Diabetic Mice) pk_study->ogtt incretin_measurement Plasma GLP-1 & Insulin Measurement (during OGTT) ogtt->incretin_measurement chronic_study Chronic Dosing Study (Diabetic Mouse Model, e.g., db/db) incretin_measurement->chronic_study data_analysis Efficacy & PK/PD Analysis chronic_study->data_analysis decision Candidate Selection data_analysis->decision

Caption: Workflow for in vivo evaluation of GPR119 agonists.

Oral Glucose Tolerance Test (OGTT)

Rationale: The OGTT is the cornerstone for evaluating the in vivo efficacy of GPR119 agonists. It assesses the compound's ability to improve glucose disposal following an oral glucose challenge, a process that is highly dependent on incretin secretion.

Detailed Protocol:

  • Animal Models: Use normal mice (e.g., C57BL/6J) for initial efficacy testing and a diabetic mouse model (e.g., high-fat diet-induced obese mice or db/db mice) to assess therapeutic potential.

  • Acclimatization and Fasting: Acclimatize the animals for at least one week before the experiment. Fast the mice overnight (approximately 16 hours) with free access to water.

  • Compound Administration: Administer 1-Methyl-4-(phenylsulfonyl)piperazine or a reference agonist orally (p.o.) via gavage at a predetermined dose (e.g., 10, 30, 100 mg/kg). The vehicle control group should receive the same volume of the vehicle.

  • Glucose Challenge: 30-60 minutes after compound administration, administer a glucose solution (2 g/kg body weight) orally.

  • Blood Sampling: Collect blood samples from the tail vein at baseline (t=0, before glucose administration) and at 15, 30, 60, 90, and 120 minutes post-glucose challenge.

  • Glucose Measurement: Measure blood glucose levels using a glucometer.

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose excursion. A significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates efficacy.

Comparative In Vivo Data for GPR119 Agonists
CompoundAnimal ModelDose (mg/kg, p.o.)OGTT (Glucose AUC Reduction)Reference
1-Methyl-4-(phenylsulfonyl)piperazine To be determinedTo be determinedTo be determinedN/A
Compound 19 Normal and STZ-induced diabetic miceNot specifiedSignificant reduction in blood glucose[3]
Compound 9i Normal miceNot specifiedDose-dependent improvement in glucose tolerance[5]
A pyrimidine derivative (27) Diabetic animal modelNot specifiedEffectively lowered plasma glucose excursion[6]

Conclusion and Future Directions

The benchmarking framework outlined in this guide provides a systematic approach to characterizing novel GPR119 agonists like 1-Methyl-4-(phenylsulfonyl)piperazine. By rigorously assessing in vitro potency and efficacy, followed by in vivo validation of glucose-lowering effects, researchers can build a comprehensive data package to support the advancement of promising candidates. Given the clinical setbacks of previous GPR119 agonists, it is crucial to thoroughly investigate the pharmacokinetic/pharmacodynamic (PK/PD) relationship and potential for tachyphylaxis in longer-term studies. The ultimate success of a GPR119 agonist may lie in its ability to demonstrate robust and sustained efficacy in relevant disease models, a goal that can only be achieved through meticulous and comparative preclinical evaluation.

References

  • Chen, J., Sang, Z., Li, L., He, L., & Ma, L. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. Molecular diversity, 21(3), 637–654. [Link]

  • Chu, Z. L., Jones, R. M., He, H., Carroll, C., Gutierrez, V., Lucman, A., Riemer, C., Bi, Y., He, H., Miao, S., Li, W., & Semple, G. (2008). Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. British journal of pharmacology, 155(7), 1056–1065. [Link]

  • Zhou, Y., Zhu, X., Zhang, L., Tang, C., & Feng, B. (2019). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Chemical biology & drug design, 93(1), 67–74. [Link]

  • Kubo, O., et al. (2021). Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives. Bioorganic & Medicinal Chemistry, 41, 116208. [Link]

  • Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358. [Link]

  • Wilson, J. M., et al. (2024). GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates. Expert Opinion on Investigational Drugs, 33(3), 205-215. [Link]

  • Synapse. (2024). What are GPR119 agonists and how do they work?. Patsnap. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-Methyl-4-(phenylsulfonyl)piperazine

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compli...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Methyl-4-(phenylsulfonyl)piperazine, a compound frequently utilized in contemporary drug discovery. Our approach is grounded in the principles of chemical reactivity, hazard mitigation, and regulatory compliance, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile: A Cautious Approach

  • Skin and Eye Irritation: The piperazine moiety is known to be a skin and eye irritant, and in some cases, corrosive.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2]

  • Potential for Allergic Skin Reaction: Piperazine derivatives can be sensitizers, leading to allergic skin reactions upon repeated contact.

Given these potential hazards, it is imperative to treat 1-Methyl-4-(phenylsulfonyl)piperazine as a hazardous substance and handle it with the appropriate personal protective equipment (PPE) at all times.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 1-Methyl-4-(phenylsulfonyl)piperazine is a multi-step process that begins with the initial handling of the waste and culminates in its final, compliant disposal. The following protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Immediate Waste Segregation and Labeling

Causality: Proper segregation at the point of generation is the cornerstone of safe and compliant chemical waste management. It prevents inadvertent and dangerous chemical reactions and ensures that the waste is directed to the appropriate disposal stream.

Protocol:

  • Designated Waste Container: All solid waste contaminated with 1-Methyl-4-(phenylsulfonyl)piperazine (e.g., weighing papers, contaminated gloves, pipette tips) should be placed in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "1-Methyl-4-(phenylsulfonyl)piperazine," and the approximate quantity.

  • Aqueous Waste: Any aqueous solutions containing this compound should be collected in a separate, compatible (e.g., polyethylene) hazardous waste container, also clearly labeled. Do not mix with other solvent waste streams.

Step 2: In-Lab Neutralization of Residual Quantities (Optional and for Experienced Personnel Only)

Causality: For trace amounts of the compound remaining in laboratory glassware, a carefully controlled neutralization step can reduce its reactivity before final cleaning. The piperazine moiety is basic and can be neutralized with a weak acid.

Protocol:

  • Rinse with Dilute Acid: Rinse the contaminated glassware with a 5% solution of acetic acid. This will form the corresponding acetate salt of the piperazine, which is generally more water-soluble.

  • Collect Rinsate: The acidic rinsate must be collected as hazardous aqueous waste.

  • Triple Rinse: Following the initial acid rinse, triple rinse the glassware with an appropriate solvent (e.g., methanol or acetone), collecting all rinses as hazardous waste. Finally, wash with soap and water.

Step 3: Consolidation and Storage

Causality: Proper temporary storage of hazardous waste within the laboratory is crucial to prevent accidents and ensure it is ready for collection by a licensed disposal company.

Protocol:

  • Secure Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Incompatibility: Avoid storing this waste with strong oxidizing agents or strong acids, as piperazine derivatives can react exothermically.

  • Log Keeping: Maintain a log of the accumulated waste, noting the date and quantity.

Step 4: Final Disposal by a Licensed Contractor

Causality: The ultimate disposal of 1-Methyl-4-(phenylsulfonyl)piperazine must be conducted by a licensed and certified hazardous waste disposal company. This ensures compliance with all local, state, and federal regulations.

Protocol:

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup of the hazardous waste.

  • Provide Documentation: Furnish the EH&S team with all necessary information regarding the waste stream, including the chemical name and estimated quantities.

  • Recommended Disposal Method: The recommended method for the final disposal of 1-Methyl-4-(phenylsulfonyl)piperazine is incineration at a permitted hazardous waste facility.

The Rationale for Incineration

Incineration is the preferred disposal method for 1-Methyl-4-(phenylsulfonyl)piperazine for several key reasons rooted in its chemical structure:

  • Complete Destruction: High-temperature incineration ensures the complete thermal decomposition of the organic molecule into simpler, less harmful components such as carbon dioxide, water, and nitrogen oxides.

  • Sulfur Management: The phenylsulfonyl group contains sulfur. A properly equipped incinerator will have scrubbers to remove the resulting sulfur oxides (SOx) from the flue gas, preventing their release into the atmosphere where they can contribute to acid rain.

  • Avoidance of Landfilling: Landfilling of this compound is not recommended. Its potential for water solubility and unknown long-term environmental fate make it a potential contaminant of soil and groundwater.

Quantitative Data and Hazard Summary

ParameterInformationSource/Rationale
Chemical Name 1-Methyl-4-(phenylsulfonyl)piperazineIUPAC Nomenclature
Primary Hazards Expected to cause skin and eye irritation; may cause respiratory tract irritation.Inferred from structural analogs like 1-(Methylsulfonyl)piperazine.[2]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves (nitrile or neoprene), lab coat.Standard laboratory practice for handling potentially hazardous chemicals.
Handling Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.Prudent laboratory safety practices.
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.Standard practice for chemical storage.
Spill Procedure For small spills, absorb with an inert material (e.g., vermiculite, sand) and collect in a sealed container for disposal.General procedure for solid chemical spills.
Disposal Method Dispose of as hazardous chemical waste via incineration through a licensed contractor.Best practice for sulfur-containing organic compounds to ensure complete destruction and management of byproducts.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-Methyl-4-(phenylsulfonyl)piperazine.

DisposalWorkflow Disposal Workflow for 1-Methyl-4-(phenylsulfonyl)piperazine Start Waste Generation (Solid or Aqueous) Segregate Segregate Waste into Labeled Containers Start->Segregate SolidWaste Solid Waste (Gloves, Weighing Paper) Segregate->SolidWaste AqueousWaste Aqueous Waste (Solutions, Rinsates) Segregate->AqueousWaste Store Store in Designated Hazardous Waste Area SolidWaste->Store AqueousWaste->Store EHS Contact Environmental Health & Safety (EH&S) Store->EHS Pickup Arrange for Pickup by Licensed Contractor EHS->Pickup Incineration Final Disposal: Incineration Pickup->Incineration

Caption: A flowchart outlining the key steps for the safe and compliant disposal of 1-Methyl-4-(phenylsulfonyl)piperazine waste.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and proper disposal of 1-Methyl-4-(phenylsulfonyl)piperazine, thereby upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Fisher Scientific. (2010, December 28). SAFETY DATA SHEET: 1-(1-Methyl-4-piperidinyl)piperazine.
  • PubChem. (n.d.). 1-(4-(Methylsulfonyl)phenyl)piperazine.
  • Fisher Scientific. (2024, April 1).

Sources

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